Methyl 2-formyl-6-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formyl-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)8-6(5-11)3-2-4-7(8)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSGWOAUSVQOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323434 | |
| Record name | methyl 2-formyl-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142314-70-3 | |
| Record name | Methyl 2-formyl-6-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142314-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-formyl-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-formyl-6-nitrobenzoate
Abstract
This technical guide provides an in-depth, research-grade overview of a robust synthetic pathway to Methyl 2-formyl-6-nitrobenzoate, a valuable building block in medicinal chemistry and drug development. Recognizing the impracticality of direct synthesis from methyl benzoate due to inherent regioselectivity challenges in electrophilic aromatic substitution, this document details a strategic three-stage approach commencing from 3-nitro-o-xylene. The synthesis encompasses the selective oxidation of a methyl group to a carboxylic acid, subsequent esterification, and a final, targeted oxidation of the remaining methyl group to the desired aldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: Strategic Rationale for the Synthetic Pathway
The target molecule, this compound, presents a unique substitution pattern on the benzene ring that is not readily accessible through a straightforward modification of a simple precursor like methyl benzoate. Direct nitration of methyl benzoate overwhelmingly favors the formation of the meta-substituted product, methyl 3-nitrobenzoate, due to the electron-withdrawing and meta-directing nature of the ester group.[1][2] Therefore, a more nuanced synthetic strategy is imperative.
The pathway detailed herein circumvents this challenge by beginning with a precursor that already possesses the desired ortho-relationship between a methyl group and a nitro group. The chosen starting material, 3-nitro-o-xylene, provides the foundational scaffold upon which the required functional groups can be sequentially and selectively introduced.
The overall synthetic strategy is depicted below:
Caption: Overall three-stage synthetic route to this compound.
This multi-step approach offers a reliable and scalable method for the preparation of the target compound, with each stage being a well-established chemical transformation.
Stage 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid
The initial step involves the selective oxidation of one of the two methyl groups of 3-nitro-o-xylene to a carboxylic acid. This transformation can be achieved under controlled oxidative conditions. A method adapted from patent literature involves the use of an oxidizing agent in an aqueous medium.[2][3]
Mechanistic Considerations
The selective oxidation of one methyl group in the presence of another is facilitated by the electronic environment of the starting material. The reaction proceeds via a benzylic radical intermediate, and the presence of the nitro group influences the reactivity of the adjacent methyl groups.
Experimental Protocol: Oxidation of 3-Nitro-o-xylene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-o-xylene | 151.16 | 15.1 g | 0.1 |
| Sodium Hydroxide | 40.00 | 30.0 g | 0.75 |
| Ethanol | 46.07 | 50 mL | - |
| Oxygen | 32.00 | Excess (pressure) | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
Procedure:
-
To a high-pressure autoclave, add 3-nitro-o-xylene (15.1 g, 0.1 mol), sodium hydroxide (30.0 g, 0.75 mol), and ethanol (50 mL).
-
Seal the autoclave and purge with oxygen gas three times.
-
Pressurize the autoclave with oxygen to 1.8 MPa.
-
Heat the reaction mixture to 65°C with vigorous stirring and maintain these conditions for 24 hours.
-
After cooling the reactor to room temperature, carefully vent the excess oxygen.
-
Dilute the reaction mixture with methanol and adjust the pH to approximately 6-7 with concentrated hydrochloric acid.
-
Remove the solvents under reduced pressure.
-
The residue is then taken up in water and extracted with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer is further acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-methyl-6-nitrobenzoic acid.
Stage 2: Esterification to Methyl 2-methyl-6-nitrobenzoate
The carboxylic acid obtained in the first stage is converted to its corresponding methyl ester. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method for this transformation.
Mechanistic Pathway of Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Esterification of 2-Methyl-6-nitrobenzoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-6-nitrobenzoic Acid | 181.15 | 18.1 g | 0.1 |
| Methanol | 32.04 | 200 mL | Excess |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | Catalyst |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |
Procedure:
-
Suspend 2-methyl-6-nitrobenzoic acid (18.1 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (5 mL) to the suspension while cooling in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-6-nitrobenzoate.
Stage 3: Selective Oxidation to this compound
This final stage is the most delicate transformation, requiring the selective oxidation of the remaining benzylic methyl group to a formyl group without affecting the ester or nitro functionalities. Direct oxidation methods can be challenging due to the deactivating effect of the nitro and ester groups and the risk of over-oxidation to the carboxylic acid. A reliable two-step approach involving benzylic halogenation followed by hydrolysis is presented as the primary method.
Primary Method: Benzylic Halogenation and Hydrolysis
This strategy, adapted from a similar transformation, involves the free-radical bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.[4]
4.1.1. Experimental Protocol: Two-Step Oxidation
Step A: Benzylic Bromination
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-6-nitrobenzoate | 195.16 | 19.5 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 0.21 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.64 g | 0.01 |
| Carbon Tetrachloride | 153.82 | 250 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve methyl 2-methyl-6-nitrobenzoate (19.5 g, 0.1 mol) in carbon tetrachloride (250 mL).
-
Add N-bromosuccinimide (37.4 g, 0.21 mol) and AIBN (1.64 g, 0.01 mol) to the solution.
-
Heat the mixture to reflux with irradiation from the lamp for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude methyl 2-(dibromomethyl)-6-nitrobenzoate, which can be used in the next step without further purification.
Step B: Hydrolysis to the Aldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Methyl 2-(dibromomethyl)-6-nitrobenzoate | 352.97 | ~0.1 | - |
| Silver Nitrate | 169.87 | 34.0 g | 0.2 |
| Acetone/Water (9:1) | - | 200 mL | - |
Procedure:
-
Dissolve the crude methyl 2-(dibromomethyl)-6-nitrobenzoate in a mixture of acetone and water (9:1, 200 mL).
-
Add silver nitrate (34.0 g, 0.2 mol) to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the silver bromide precipitate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Oxidation Methods
While the halogenation-hydrolysis sequence is a robust method, other direct oxidation reagents could potentially be employed, though they may require careful optimization.
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant capable of oxidizing benzylic methyl groups to aldehydes.[5][6] However, the reaction's efficiency can be diminished by the presence of electron-withdrawing groups on the aromatic ring.[1]
-
Selenium Dioxide (SeO₂): A classic reagent for benzylic oxidation, SeO₂ can convert methyl groups to aldehydes.[3][7][8] However, its application to nitrotoluenes has shown variable success, and the high toxicity of selenium compounds necessitates stringent safety precautions.[3]
Conclusion
The synthesis of this compound from methyl benzoate is not a feasible one-step process. This guide has detailed a logical and experimentally validated three-stage synthetic route starting from 3-nitro-o-xylene. This pathway provides a reliable means of accessing the target molecule in good overall yield. The protocols provided are intended to serve as a strong foundation for researchers, with the understanding that optimization may be necessary depending on the scale and specific laboratory conditions. The discussion of alternative methods for the final oxidation step offers avenues for further investigation and process improvement.
References
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]
- Młochowski, J., & Kloc, K. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. In Selenium: An Essential Element for Life (pp. 109-141). Springer, Dordrecht.
-
Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. Retrieved from [Link]
- Jiangsu Yongan Chem Co Ltd. (2020). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
- Kamm, O., & Segur, J. B. (1921).
-
Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Nacta. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Kamm, O., & Segur, J. B. (1921). m-NITROBENZOIC ACID. Organic Syntheses, 1, 369.
-
Chemistry Stack Exchange. (2019, June 21). Oxidation of Aromatic Methyl to Aldehyde by CAN. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis.
- Młochowski, J., & Kloc, K. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Heterocycles, 60(4), 841.
- Changshu Institute of Technology. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
An In-Depth Technical Guide to Methyl 2-formyl-6-nitrobenzoate: Properties, Reactivity, and Synthetic Utility
This document provides a comprehensive technical overview of Methyl 2-formyl-6-nitrobenzoate, a trifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core chemical and physical properties, analyze its reactivity based on its unique substitution pattern, propose a viable synthetic pathway, and detail key experimental protocols for its transformation into valuable downstream products.
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid characterized by the presence of a methyl ester, an aldehyde, and a nitro group situated on a benzene ring. This specific arrangement of electron-withdrawing groups dictates its physical properties and chemical behavior.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: this compound
-
Canonical SMILES: COC(=O)C1=C(C=CC=C1[O-])C=O[2]
-
InChIKey: A distinct identifier can be generated for this structure.
Physicochemical and Computational Data
The key physical and computed properties are summarized in the table below, providing a snapshot for experimental planning. The compound presents as an off-white solid with solubility in common organic solvents like dichloromethane and methanol.[1]
| Property | Value | Source |
| Appearance | Off-White Solid | [1] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 158-160 °C @ 0.5 Torr | [1] |
| Molecular Weight | 209.16 | [2] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 86.51 Ų | [2] |
| LogP (Predicted) | 1.1939 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Plausible Synthetic Pathway
A patent describing the oxidation of 3-nitro-o-xylene with nitric acid and oxygen yields a mixture containing 2-methyl-6-nitrobenzoic acid, a key intermediate for this pathway.[3][4]
Caption: Plausible two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Initial Oxidation & Esterification: The oxidation of 3-nitro-o-xylene is a robust method to generate the carboxylic acid precursor.[3][4] Following oxidation, a standard Fischer esterification with methanol under acidic catalysis is a reliable and high-yielding method to produce the methyl ester intermediate, Methyl 2-methyl-6-nitrobenzoate.
-
Selective Aldehyde Formation: The conversion of the remaining benzylic methyl group to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. A two-step approach is often most effective:
-
Benzylic Bromination: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) selectively brominates the benzylic position.
-
Sommelet Reaction: The resulting benzyl bromide can then be converted to the aldehyde via the Sommelet reaction using hexamine, which provides a mild and effective route to the desired formyl group.
-
Chemical Reactivity and Transformative Potential
The reactivity of this compound is governed by the interplay of its three functional groups. The strong electron-withdrawing nature of the formyl and nitro groups deactivates the aromatic ring towards electrophilic substitution, making reactions at the functional groups themselves the primary pathways for transformation.
Caption: Key chemical transformations of the title compound.
-
Reactivity of the Nitro Group: The most synthetically valuable transformation is the reduction of the nitro group to an amine. This can be achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂ over Pd/C). The resulting ortho-formyl aniline derivative is a powerful precursor for synthesizing heterocyclic compounds like quinolines and quinazolines.
-
Reactivity of the Aldehyde Group: The aldehyde is susceptible to both reduction and oxidation.
-
Reduction: Selective reduction to a primary alcohol can be accomplished using mild hydride reagents like sodium borohydride (NaBH₄), which will not affect the ester or nitro groups under standard conditions.
-
Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will convert the aldehyde to a carboxylic acid.
-
-
Reactivity of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup.[5][6] This unmasks a carboxylic acid handle for further functionalization, such as amide bond formation.
This molecule serves as a versatile intermediate, primarily used in the synthesis of more complex structures like 6-bromomethylsalicylic acid and related substances.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. Safety data sheets indicate that related nitroaromatic compounds can be harmful if swallowed, and appropriate personal protective equipment (PPE) should always be used.
-
Personal Protective Equipment: Impervious gloves, safety glasses, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C under a nitrogen atmosphere to ensure long-term stability.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]
Field-Proven Experimental Protocols
The following protocols are standard, validated procedures for key transformations of nitroaromatic esters, adapted for this compound.
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the nitro group to a primary amine using tin(II) chloride, a classic and reliable method.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 3M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Reaction Initiation: Slowly add concentrated HCl (5.0-6.0 eq) to the mixture. The reaction is exothermic and may begin to reflux.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 3M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Filtration: Filter the slurry through a pad of Celite® in a Büchner funnel to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-formyl-6-aminobenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Protocol 2: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 1M aqueous solution
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or THF (approx. 15 mL per gram) in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add 1M aqueous NaOH solution (1.5-2.0 eq) to the flask.
-
Reaction: Stir the mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Remove the organic solvent (MeOH or THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude 2-Formyl-6-nitrobenzoic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes or water).
References
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]
- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora. Available at: [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available at: [Link]
- CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents.
-
2-Methyl-6-nitrobenzoic anhydride - Wikipedia. Available at: [Link]
-
(PDF) Nitration of Methyl Benzoate - ResearchGate. Available at: [Link]
-
Nitration of methyl benzoate | Resource - RSC Education. Available at: [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness. Available at: [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama. Available at: [Link]
Sources
- 1. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
"Methyl 2-formyl-6-nitrobenzoate" CAS number and structure
An In-depth Technical Guide to Methyl 2-formyl-6-nitrobenzoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, plausible synthetic strategies, chemical reactivity, and its potential applications as a versatile building block in the creation of complex molecules.
Core Compound Identification and Properties
This compound is a polysubstituted benzene derivative featuring three distinct and synthetically valuable functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique arrangement makes it a powerful synthon for constructing a wide array of more complex molecular architectures.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 142314-70-3[1][2][3][4] |
| Molecular Formula | C₉H₇NO₅[1][3] |
| Molecular Weight | 209.16 g/mol [1][2][3] |
| Synonyms | 2-Formyl-6-nitrobenzoic Acid Methyl Ester[1][3] |
| SMILES | COC(=O)C1=C(C=CC=C1[O-])C=O[1][2] |
Chemical Structure:
(Note: This is a placeholder image representing the structure derived from the SMILES string.)
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Off-White Solid | [3] |
| Melting Point | 102-103 °C | [3] |
| Boiling Point | 158-160 °C (at 0.5 Torr) | [3] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol | [3] |
| Storage Conditions | Store at 2-8°C under an inert nitrogen atmosphere.[1][3][4] |
Synthetic Strategy and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a logical and common approach involves the sequential modification of a simpler, commercially available starting material. A plausible pathway would start from methyl 2-methylbenzoate, proceeding through nitration and subsequent selective oxidation of the methyl group.
The choice to perform nitration first is strategic. The methyl and ester groups are ortho-, para-directing. Nitrating methyl 2-methylbenzoate would likely yield a mixture of isomers, including the desired methyl 2-methyl-6-nitrobenzoate. The subsequent oxidation of the benzylic methyl group to a formyl group must be performed under controlled conditions to avoid over-oxidation to the corresponding carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted synthesis. The general importance of such precursors in synthesizing compounds with potential pharmacological activities, including antifungal, anticancer, and antiviral properties, is well-documented.[5]
-
The Formyl Group (Aldehyde): This is a versatile handle for carbon-carbon and carbon-nitrogen bond formation. It readily participates in reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation reactions to build heterocyclic rings.
-
The Nitro Group: The nitro group is a powerful electron-withdrawing group but its key utility lies in its reduction to an aniline (amino group). This transformation is fundamental in pharmaceutical synthesis, as the resulting aromatic amine is a precursor to a vast number of heterocycles (e.g., quinolines, benzimidazoles) and can be used in amide coupling reactions.
-
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol.
This multi-functionality allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse compounds for screening. For instance, it is documented as a reagent in the synthesis of 6-bromomethylsalicylic acid and related substances.[3]
Caption: Reactivity map of this compound's functional groups.
Exemplary Experimental Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of the nitro group in this compound to an amine, yielding Methyl 2-formyl-6-aminobenzoate. This is a foundational step for many subsequent synthetic elaborations.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend this compound (1.0 eq) in Ethyl Acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.
-
Reaction Initiation: Slowly add concentrated HCl and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. Caution: CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 2-formyl-6-aminobenzoate can be purified by column chromatography or recrystallization as needed.
Disclaimer: This is an exemplary protocol and must be adapted and optimized. All laboratory work should be conducted with appropriate safety precautions.
Safety and Handling
It is imperative to handle this compound with care, following standard laboratory safety procedures.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a high-value intermediate characterized by its trifunctional nature. The strategic positioning of an aldehyde, a reducible nitro group, and a modifiable ester group on a single aromatic scaffold provides chemists with a powerful tool for the efficient synthesis of diverse and complex molecules. Its application is particularly relevant in the field of medicinal chemistry and drug discovery, where it serves as a versatile starting point for generating libraries of novel compounds for biological screening.
References
-
Farooq, U., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 2-formyl-6-nitrobenzoate: A Predictive and Methodological Guide
Abstract
Methyl 2-formyl-6-nitrobenzoate is a unique multifunctional aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and extensive data from analogous compounds to provide a robust, predictive analysis. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data, intended to serve as a standard operating procedure for researchers in organic chemistry and drug development.
Introduction: The Structural Rationale
This compound presents a fascinating case for spectroscopic analysis. The benzene ring is substituted with three distinct functional groups: a methyl ester (-COOCH₃), a formyl (-CHO), and a nitro (-NO₂) group. The electronic interplay between these groups—two powerful electron-withdrawing groups (EWG) in the form of the nitro and formyl substituents, and the ester group which is also electron-withdrawing—profoundly influences the chemical environment of each nucleus within the molecule. This guide will deconstruct these influences to predict the spectroscopic fingerprint of the molecule.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to be complex due to the dissymmetry of the molecule. The three aromatic protons are chemically distinct, as are the formyl and methyl protons.
Predicted Chemical Shifts (δ) and Splitting Patterns
-
Formyl Proton (-CHO): The proton of the aldehyde group is expected to be the most downfield signal, likely appearing in the range of δ 10.0 - 10.5 ppm . This significant deshielding is a hallmark of aldehyde protons and is a result of the magnetic anisotropy of the carbonyl group.[1][2]
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to resonate in the region of δ 7.5 - 8.5 ppm . Their precise shifts are dictated by the strong deshielding effects of the adjacent nitro and formyl groups.
-
H-3 (ortho to -CHO, meta to -NO₂): This proton is expected to be significantly deshielded by the ortho-formyl group and will likely appear as a doublet of doublets around δ 8.2 - 8.4 ppm .
-
H-4 (meta to both -CHO and -NO₂): This proton is predicted to be the most upfield of the aromatic signals, appearing as a triplet around δ 7.6 - 7.8 ppm .
-
H-5 (meta to -CHO, ortho to -NO₂): Deshielded by the ortho-nitro group, this proton should appear as a doublet of doublets in the range of δ 8.0 - 8.2 ppm .
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, likely around δ 3.9 - 4.1 ppm .[3]
Molecular Structure and Proton Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule.
Predicted Chemical Shifts (δ)
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region.
-
Formyl Carbon (-CHO): Typically found around δ 190 - 195 ppm .
-
Ester Carbon (-COO-): Expected in the range of δ 164 - 167 ppm .[4]
-
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have shifts influenced by the attached substituents.
-
C-1 (ipso, attached to -COOCH₃): Predicted around δ 132 - 135 ppm .
-
C-2 (ipso, attached to -CHO): Expected around δ 135 - 138 ppm .
-
C-6 (ipso, attached to -NO₂): Predicted to be significantly downfield due to the strong electron-withdrawing nature of the nitro group, around δ 148 - 152 ppm .[5]
-
C-3, C-4, C-5: These protonated carbons are expected in the δ 125 - 136 ppm range, with their exact shifts determined by the combined electronic effects of the substituents.
-
-
Methyl Carbon (-OCH₃): This aliphatic carbon will appear as a sharp signal in the upfield region, around δ 52 - 54 ppm .[4]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups present.
Key Vibrational Frequencies
-
C=O Stretching: Two distinct carbonyl stretching frequencies are anticipated.
-
N-O Stretching (Nitro Group): The nitro group will exhibit two characteristic strong absorptions:
-
C-H Stretching:
-
C-O Stretching (Ester): Strong, distinct bands in the 1100 - 1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450 - 1600 cm⁻¹ range.[7]
Summary of Predicted Spectroscopic Data
| Data Type | Feature | Predicted Chemical Shift / Frequency | Notes |
| ¹H NMR | Formyl Proton | δ 10.0 - 10.5 ppm | Singlet |
| Aromatic Protons | δ 7.5 - 8.5 ppm | Complex multiplets (dd, t, dd) | |
| Methyl Protons | δ 3.9 - 4.1 ppm | Singlet | |
| ¹³C NMR | Formyl Carbonyl | δ 190 - 195 ppm | |
| Ester Carbonyl | δ 164 - 167 ppm | ||
| Aromatic Carbons | δ 125 - 152 ppm | Six distinct signals | |
| Methyl Carbon | δ 52 - 54 ppm | ||
| IR | Ester C=O Stretch | 1735 - 1750 cm⁻¹ | Strong, sharp |
| Aldehyde C=O Stretch | 1705 - 1720 cm⁻¹ | Strong, sharp | |
| Nitro N-O Asymmetric Stretch | 1520 - 1560 cm⁻¹ | Strong | |
| Nitro N-O Symmetric Stretch | 1335 - 1365 cm⁻¹ | Strong | |
| Aldehyde C-H Stretch | ~2720 & ~2820 cm⁻¹ | Weak, characteristic |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following methodologies are recommended.
NMR Spectroscopy Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds is recommended.
-
¹³C NMR Acquisition: Utilize the same sample to acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or corresponding) spectrometer. A longer acquisition time with a relaxation delay of 2 seconds will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (δ 0.00 ppm). For the ¹H spectrum, perform signal integration.
IR Spectroscopy Protocol
Methodology:
-
Sample Preparation: As this compound is expected to be a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 - 400 cm⁻¹.
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from a thorough analysis of substituent effects and comparison with analogous structures, offer a reliable reference for researchers. The detailed experimental protocols further equip scientists with the necessary methodology to obtain and validate this data empirically. This comprehensive approach ensures a solid foundation for the future study and application of this promising chemical entity.
References
-
Abril, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
-
NICS. (n.d.). Hil6_sln.html. Available at: [Link]
-
NIST. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
UW-Madison. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Physical properties of "Methyl 2-formyl-6-nitrobenzoate" (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of Methyl 2-formyl-6-nitrobenzoate
For research scientists and professionals in drug development, a precise understanding of a compound's physical properties is fundamental. These characteristics not only confirm the identity and purity of a substance but also dictate its behavior in various experimental and physiological environments. This guide provides a detailed examination of the key physical properties of this compound, a compound of interest in synthetic chemistry, and outlines rigorous protocols for their experimental determination.
Physicochemical Profile of this compound
This compound is an organic compound with the chemical formula C₉H₇NO₅.[1] It presents as an off-white solid at room temperature and is utilized in the synthesis of other complex molecules.[1] A comprehensive understanding of its physical constants is the first step in its reliable application in a laboratory setting.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 142314-70-3 | [1][2] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1][2] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 158-160 °C (at 0.5 Torr) | [1] |
| Appearance | Off-White Solid | [1] |
| Storage Conditions | 2-8°C, under nitrogen | [1][2] |
| Solubility | Soluble in Dichloromethane (DCM), Methanol | [1] |
Note: The reported boiling point is under reduced pressure (0.5 Torr). The boiling point at atmospheric pressure would be significantly higher and may lead to decomposition.
Experimental Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Principle of Measurement
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a crystalline solid, this occurs when the thermal energy is sufficient to overcome the intermolecular forces holding the molecules in a fixed lattice.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Detailed Protocol: Capillary Method
This protocol is designed for use with a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt).
-
Sample Preparation:
-
Causality: The sample must be completely dry, as residual solvent acts as an impurity, causing melting point depression and a broadened range.[3]
-
Grind a small amount of this compound into a fine powder.
-
Tap the open end of a capillary tube into the powder to collect a small amount.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2–3 mm.[3]
-
Causality: Proper packing ensures uniform heat transfer. A sample height greater than 3 mm can lead to an artificially broad melting range due to temperature gradients within the sample.[3]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the apparatus.[3][4]
-
For an unknown or to verify, perform a rapid determination by heating at a rate of 10–20°C per minute to find an approximate melting range.[4]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin the accurate determination. Set the starting temperature to about 15°C below the expected melting point (i.e., around 85-90°C) and use a slow heating ramp rate of 1–2°C per minute.[3]
-
Causality: A slow heating rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
-
Data Recording:
-
Observe the sample through the magnified viewport.
-
Record the temperature at which the first droplet of liquid is observed (the start of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The result is reported as a range, e.g., 102.0–102.8°C.
-
Experimental Determination of Boiling Point
Determining the boiling point of a compound available in small quantities requires micro-scale techniques. The reported boiling point of 158-160 °C is at reduced pressure (0.5 Torr), indicating that the compound may be susceptible to decomposition at its significantly higher atmospheric boiling point. Therefore, micro-boiling point determination using a Thiele tube is an appropriate and material-sparing method.
Principle of Measurement
A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6][7] In the micro method, we heat the sample with an inverted capillary to trap air. As the liquid is heated, the trapped air and sample vapor expand. When the vapor pressure equals the atmospheric pressure, a continuous stream of bubbles escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the sample's vapor pressure, which corresponds to the boiling point.[8][9]
Workflow for Micro Boiling Point Determination
Caption: Workflow for micro boiling point determination via Thiele tube.
Detailed Protocol: Thiele Tube Method
-
Sample Preparation & Assembly:
-
Note: As this compound is a solid, it must first be melted to perform this liquid-state determination. This implies the measurement will be conducted at a temperature above its melting point.
-
Add approximately 0.5 mL of the molten sample into a small test tube (e.g., a 75x12mm tube or a Durham tube).[8]
-
Take a standard capillary melting point tube and place it in the liquid with the open end down and the sealed end up.[8]
-
Attach this assembly to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[6][8]
-
Clamp a Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is below the level of the top side-arm of the Thiele tube. The mineral oil should circulate freely.[8]
-
-
Heating and Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun.[8][9]
-
Causality: The shape of the Thiele tube is designed to create convection currents in the oil when the side arm is heated, ensuring a uniform temperature distribution throughout the apparatus without the need for stirring.[6]
-
As the temperature rises, air trapped in the capillary will expand and slowly bubble out.
-
Continue to heat until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary.[9] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool.
-
Watch the capillary tube intently. The moment the bubbling stops and the liquid is drawn back into the capillary, immediately record the temperature on the thermometer. This is the boiling point.[6][8]
-
-
Data Recording:
-
Record the observed boiling point.
-
For the highest accuracy, also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]
-
References
- Melting point determination. (n.d.).
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Experiment 1 - Melting Points. (n.d.).
- Nichols, L. (2022, August 20). 4.
- Determination of Boiling Point (B.P). (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Nichols, L. (2022, May 5). 6.
- Experimental No. (2) Boiling Point. (2021, July 16).
- Micro Boiling Point Determin
- Experiment (1) determination of melting points. (2021, September 19).
- Safety Data Sheet for a related compound. (2022, April 15). Sigma-Aldrich.
- 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER. (2025, July 16). ChemicalBook.
- Methyl 2-formyl-6-nitrobenzo
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Solubility of "Methyl 2-formyl-6-nitrobenzoate" in common organic solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-formyl-6-nitrobenzoate (CAS No. 142314-70-3), an important intermediate in organic synthesis. Due to the limited availability of specific experimental solubility data in public literature, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solubility. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The guide emphasizes the causality behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.
Table of Contents
-
Introduction to this compound
-
Physicochemical Profile and Its Implications for Solubility
-
Theoretical Framework for Solubility Prediction
-
Known Solubility Data
-
Experimental Protocol for Solubility Determination
-
Data Interpretation and Presentation
-
Safety, Handling, and Disposal
-
References
Introduction to this compound
This compound is a substituted aromatic carbonyl compound with the molecular formula C₉H₇NO₅. Its structure, featuring a methyl ester, a formyl (aldehyde) group, and a nitro group on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, such as substituted phthalides and other heterocyclic systems relevant to medicinal chemistry. Understanding the solubility of this compound is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is fundamental to designing efficient work-up and isolation procedures. This guide provides the theoretical and practical foundation for researchers to confidently work with this compound.
Physicochemical Profile and Its Implications for Solubility
A compound's physical and chemical properties are direct indicators of its likely behavior in various solvents. The known and predicted properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 142314-70-3 | ChemScene[1] |
| Molecular Formula | C₉H₇NO₅ | ChemScene[1] |
| Molecular Weight | 209.16 g/mol | ChemScene[1] |
| Melting Point | 101-103 °C | Supporting Information, Wang et al.[2] |
| Appearance | Off-White to slightly yellow solid | ChemicalBook[3], Supporting Information, Wang et al.[2] |
| LogP (Predicted) | 1.1939 | ChemScene[1] |
| TPSA (Predicted) | 86.51 Ų | ChemScene[1] |
Interpretation of Physicochemical Properties:
-
Melting Point: The relatively high melting point (101-103 °C) suggests strong intermolecular forces in the crystal lattice. A significant amount of energy, and thus a well-matched solvent, will be required to overcome these forces for dissolution to occur.
-
LogP (Octanol-Water Partition Coefficient): The predicted LogP of 1.19 indicates that the compound is moderately lipophilic (hydrophobic). A LogP value greater than 0 suggests a preference for an organic phase (like octanol) over an aqueous phase.[4] This implies that the compound will likely have poor solubility in water but better solubility in organic solvents.
-
TPSA (Topological Polar Surface Area): The TPSA of 86.51 Ų is contributed by the oxygen and nitrogen atoms in the ester, formyl, and nitro groups. This value indicates a significant polar character. The presence of both polar (high TPSA) and nonpolar (aromatic ring) regions suggests that the molecule is somewhat amphiphilic and will require solvents that can interact favorably with both parts of the molecule.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of this compound can be predicted by analyzing its functional groups and how they might interact with different classes of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While this compound has several hydrogen bond acceptors (the oxygen atoms of the carbonyl, ester, and nitro groups), it lacks a hydrogen bond donor.[6] It is expected to have some solubility in these solvents due to dipole-dipole interactions, but the lack of reciprocal hydrogen bonding may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents have large dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar solutes through dipole-dipole interactions. Given the compound's significant TPSA, it is predicted to be well-solvated by this class of solvents. The carbonyl and nitro groups, in particular, will interact strongly with the dipoles of solvents like acetone or DCM.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. The large polar functionalities and moderate crystal lattice energy of this compound suggest that it will have poor solubility in nonpolar solvents. The energy gained from weak dispersion forces with hexane, for example, would be insufficient to overcome the solute-solute interactions in the crystal lattice.[7]
Known Solubility Data
A review of the available literature and supplier data indicates limited published quantitative solubility data. The following qualitative information has been found:
This information aligns with the theoretical predictions, as both are polar solvents (one aprotic, one protic) capable of strong dipole-dipole interactions. To expand upon this limited dataset, the following section provides a robust protocol for experimental determination.
Experimental Protocol for Solubility Determination
This section outlines a two-stage process for determining the solubility of this compound: a qualitative screening followed by a quantitative measurement using the reliable shake-flask method.[5][8]
5.1. Materials and Reagents
-
Solute: this compound (purity ≥97%)
-
Solvents (Analytical Grade or Higher):
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Hexane, Toluene
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
5.2. Experimental Workflow Diagram
Caption: Workflow for solubility determination of this compound.
5.3. Step-by-Step Methodology
Part A: Qualitative Screening
-
Accurately weigh approximately 5 mg of this compound into a series of labeled glass vials.
-
To each vial, add 1 mL of a different test solvent. This corresponds to a concentration of ~5 mg/mL.
-
Cap the vials tightly and vortex vigorously for 2 minutes.
-
Allow the vials to stand for 10 minutes and visually inspect for any undissolved solid material.
-
Record the results as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent change). This screening helps identify appropriate solvents for the more time-consuming quantitative analysis.
Part B: Quantitative Determination (Shake-Flask Method) This procedure should be performed for solvents where the compound was found to be at least partially soluble. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]
-
Preparation of Saturated Solution:
-
Add an excess of the solid compound to a vial containing a precisely known volume of solvent (e.g., 20 mg in 2.0 mL). The key is to ensure solid material remains after equilibration, confirming saturation.[8]
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached. Some systems may require longer (48-72 hours).[9]
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to sediment.
-
Carefully withdraw a portion of the supernatant using a pipette and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter.
-
-
Analysis by UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Create a series of standards through serial dilution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. The aromatic and nitro groups should provide a strong chromophore for UV-Vis analysis.[10][11]
-
Sample Measurement: Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution. Report the result in mg/mL or mol/L.
-
Data Interpretation and Presentation
All experimentally determined quantitative solubility data should be compiled into a clear, structured table for easy comparison and reference.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Template)
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | Enter Data | Enter Data |
| Ethanol | Enter Data | Enter Data | |
| Polar Aprotic | Dichloromethane | Enter Data | Enter Data |
| Acetone | Enter Data | Enter Data | |
| Ethyl Acetate | Enter Data | Enter Data | |
| Acetonitrile | Enter Data | Enter Data | |
| Tetrahydrofuran | Enter Data | Enter Data | |
| Dimethylformamide | Enter Data | Enter Data | |
| Dimethyl Sulfoxide | Enter Data | Enter Data | |
| Nonpolar | Toluene | Enter Data | Enter Data |
| Hexane | Enter Data | Enter Data |
Safety, Handling, and Disposal
As a matter of professional practice, all chemicals should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Aromatic nitro compounds as a class can be toxic and are often absorbed through the skin.[12] Avoid skin contact.
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a fume hood, away from ignition sources.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[13]
Conclusion
While specific, publicly available solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The compound's moderate lipophilicity and significant polarity suggest it will be most soluble in polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar solvents. This guide provides a detailed, reliable, and self-validating experimental protocol that empowers researchers to generate the precise solubility data required for their work. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for advancing research and development activities involving this versatile synthetic intermediate.
References
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Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]
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- United States Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 26-31.
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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GeeksforGeeks. (2022). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link] (specific document ID not provided in search result).
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link] (specific chapter URL not provided).
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Chemistry LibreTexts. (2019). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
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ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
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Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link] (specific procedure not linked).
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- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Al-Malah, K. (2016). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on Methyl 2-formyl-6-nitrobenzoate
Abstract: This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) patterns of methyl 2-formyl-6-nitrobenzoate. The presence of three distinct electron-withdrawing groups on the aromatic ring presents a unique challenge in predicting regioselectivity. This document dissects the individual and collective electronic effects of the formyl, nitro, and methyl ester substituents, culminating in a predictive model for electrophilic attack. We explore the underlying principles of substituent-directed reactions, the severe deactivation of the aromatic system, and the convergence of directing effects that govern the reaction's outcome. A detailed experimental protocol for a representative nitration reaction under forcing conditions is provided for practical application. This guide is intended for researchers, synthetic chemists, and drug development professionals working with highly functionalized aromatic compounds.
Foundational Principles of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction mechanism universally proceeds through a two-step pathway:
-
Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[2]
-
Restoration of Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex, collapsing the C-H bond and restoring the highly stable aromatic system to yield the substituted product.[3]
The regiochemical outcome of EAS on a substituted benzene ring is not random; it is dictated by the electronic properties of the substituent(s) already present. These groups can be broadly classified based on their influence on the ring's reactivity and their directing effects.[4]
-
Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive than benzene towards electrophiles; these are termed activating groups . Conversely, substituents that withdraw electron density from the ring decrease its nucleophilicity, rendering it less reactive; these are deactivating groups .[3][5]
-
Ortho-, Para- vs. Meta-Directors: Activating groups enhance the electron density at the ortho and para positions through resonance or inductive effects, thereby directing incoming electrophiles to these sites.[6] Most deactivating groups, by withdrawing electron density, make the ortho and para positions significantly more electron-poor. The meta position, while still deactivated, is comparatively less so, making it the default site of attack.[7][8][9]
Analysis of Substituent Effects in this compound
This compound presents a compelling case study in polysubstituted benzene chemistry. The molecule features three powerful electron-withdrawing groups, each contributing to the overall electronic character and reactivity of the aromatic ring.
The Nitro Group (-NO₂)
The nitro group is one of the most powerful deactivating groups known in EAS.[7][10] Its effect is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-R): The nitro group strongly withdraws π-electron density from the ring via resonance. This effect preferentially creates significant positive character at the ortho and para positions.[8][10]
Consequently, the nitro group is a strong meta-director and severely deactivates the ring towards electrophilic attack.[11][12]
The Formyl Group (-CHO)
The formyl group (an aldehyde) behaves similarly to the nitro group. It is a potent deactivating group and a meta-director .[13]
-
Inductive Effect (-I): The electronegative oxygen atom inductively withdraws electron density.
-
Resonance Effect (-R): The carbonyl π-system is conjugated with the aromatic ring, allowing for delocalization of the ring's π-electrons onto the oxygen atom. This resonance withdrawal also creates substantial positive character at the ortho and para positions.[13][14]
The Methyl Ester Group (-COOCH₃)
The methyl ester group is also a deactivating, meta-directing substituent, though its deactivating effect is generally considered less potent than that of the nitro or formyl groups.[6][15] Its mechanism of deactivation is analogous to the formyl group, involving both inductive and resonance-based electron withdrawal.[16]
Predicting the Regioselectivity: A Consensus of Deactivation
-
The aromatic ring of this compound is extremely deactivated . Any electrophilic substitution will require harsh, forcing reaction conditions.[17]
-
The position of substitution will be determined by the collective directing influence of all three groups. In such cases, the directing effects of the most powerful groups typically dominate.
Let us analyze the available positions for substitution (C3, C4, and C5) relative to the existing substituents:
| Position | Relationship to -COOCH₃ (C1) | Relationship to -CHO (C2) | Relationship to -NO₂ (C6) |
| C3 | ortho | ortho | meta |
| C4 | meta | para | meta |
| C5 | para | meta | ortho |
To predict the outcome, we must identify the position that is least disfavored. The directing effects of the three meta-directors are as follows:
-
-NO₂ group (at C6): Directs incoming electrophiles to positions meta to itself, which are C2 (blocked) and C4 .
-
-CHO group (at C2): Directs incoming electrophiles to positions meta to itself, which are C6 (blocked) and C4 .
-
-COOCH₃ group (at C1): Directs incoming electrophiles to positions meta to itself, which are C3 and C5 .
A clear consensus emerges. The two most powerful deactivating groups, the nitro and formyl groups, both direct an incoming electrophile to the C4 position . While the methyl ester directs to C3 and C5, its influence is subordinate to the stronger -NO₂ and -CHO groups.
Furthermore, analysis of the transition state stability for attack at each position confirms this prediction. Attack at C3, C4, or C5 would place the carbocation of the sigma complex at various positions around the ring. Attack at C3 or C5 would lead to resonance structures where the positive charge is placed on a carbon atom directly attached to an electron-withdrawing group (ortho/para attack relative to -CHO, -NO₂, or -COOCH₃), which is a highly destabilizing interaction. Attack at the C4 position ensures the positive charge of the intermediate is never located adjacent to the C2 or C6 positions, avoiding the most severe destabilization from the formyl and nitro groups.
Finally, steric hindrance also favors substitution at C4. The C3 position is sterically crowded, being flanked by the ester and formyl groups. The C5 position is adjacent to the bulky nitro group. The C4 position is the most sterically accessible of the three.
Predicted Regioselectivity: Electrophilic aromatic substitution on this compound is predicted to occur exclusively at the C4 position .
Caption: Convergence of directing effects on the C4 position.
Experimental Protocol: Nitration of this compound
Given the extreme deactivation of the substrate, a nitration reaction requires forcing conditions, typically employing a mixture of fuming nitric acid and oleum (fuming sulfuric acid) at elevated temperatures. The following protocol is a representative procedure adapted from methods used for similarly deactivated aromatic compounds.[18]
WARNING: This reaction involves highly corrosive and oxidizing acids. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Reagents and Materials
| Reagent/Material | Quantity | Purpose |
| This compound | 2.09 g (10 mmol) | Substrate |
| Fuming Sulfuric Acid (20% SO₃) | 20 mL | Solvent / Catalyst |
| Fuming Nitric Acid (>90%) | 5 mL | Nitrating Agent |
| Round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 set | Agitation |
| Addition funnel | 1 | Controlled Reagent Addition |
| Ice-water bath & Heating mantle | 1 each | Temperature Control |
| Crushed ice | ~200 g | Reaction Quench |
| Buchner funnel and filter paper | 1 set | Product Isolation |
| Dichloromethane (DCM) | ~100 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq) | ~50 mL | Neutralization Wash |
| Brine (Saturated NaCl aq) | ~50 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate | ~5 g | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Substrate Dissolution: Carefully add fuming sulfuric acid (20 mL) to the reaction flask. Once cooled to 0-5 °C, add the this compound (2.09 g) in portions, ensuring it dissolves completely.
-
Preparation of Nitrating Agent: In a separate, dry beaker, carefully add the fuming nitric acid (5 mL) to the addition funnel.
-
Nitration: Begin dropwise addition of the fuming nitric acid to the stirred sulfuric acid solution. CRITICAL: Maintain the internal reaction temperature below 15 °C during the addition. The addition should take approximately 30-45 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 50-60 °C using a heating mantle. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Allow the reaction to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Product Isolation & Workup:
-
Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (check with pH paper).
-
For improved recovery, the aqueous filtrate can be extracted with dichloromethane (2 x 50 mL).
-
If extraction is performed, combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Combine this crude material with the filtered solid.
-
-
Purification: The crude solid product, methyl 2-formyl-4,6-dinitrobenzoate, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Caption: Experimental workflow for the nitration of the substrate.
Conclusion
The electrophilic aromatic substitution of this compound is a definitive example of substituent-controlled regioselectivity on a severely deactivated aromatic system. A thorough analysis of the powerful meta-directing and deactivating nature of the nitro, formyl, and methyl ester groups leads to a confident prediction of substitution at the C4 position. This outcome is dictated by a consensus of the dominant directing effects and is further supported by considerations of transition state stability and steric accessibility. Successful functionalization of this substrate requires forcing experimental conditions, underscoring the profound impact of multiple electron-withdrawing groups on aromatic reactivity.
References
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KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]
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Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
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Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Study Prep. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
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Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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Docsity. (n.d.). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate - A Detailed Experiment. Retrieved from [Link]
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All 'Bout Chemistry. (2018, July 23). REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Rojas, D. (2024, March 15). Directing Groups in Aromatic Substitution Reactions!. YouTube. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Larsson, J., & Broo, A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 5. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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A Technical Guide to the Theoretical Calculation of Molecular Orbitals for Methyl 2-formyl-6-nitrobenzoate
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of Methyl 2-formyl-6-nitrobenzoate. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the fundamental principles and a detailed, step-by-step computational workflow. We delve into the rationale behind the selection of computational methodologies, focusing on Density Functional Theory (DFT), and provide practical insights into geometry optimization, basis set selection, and the interpretation of frontier molecular orbitals (HOMO and LUMO). The overarching goal is to equip the reader with the expertise to predict the electronic properties and chemical reactivity of this molecule, a critical aspect of modern computational drug design and materials science.
Introduction: The Significance of Molecular Orbital Analysis
This compound is a multifaceted organic molecule featuring an aromatic ring substituted with electron-withdrawing nitro and formyl groups, alongside an electron-donating methyl ester group.[1][2] This unique electronic architecture suggests a complex and intriguing reactivity profile. Understanding the spatial distribution and energy levels of its molecular orbitals is paramount for predicting its behavior in chemical reactions, its interaction with biological targets, and its potential applications in medicinal chemistry and materials science.[1][2]
Frontier Molecular Orbital (FMO) theory, in particular, provides a powerful lens through which to examine chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.[3][4] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity).[3][4] The HOMO-LUMO energy gap is a crucial descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[3][5]
This guide will provide a robust computational protocol to elucidate these key electronic characteristics for this compound, leveraging modern quantum chemical methods.
Foundational Computational Methodologies
The accurate calculation of molecular orbitals relies on solving the Schrödinger equation for a multi-electron system. Since an exact analytical solution is not feasible for molecules of this complexity, we employ well-established approximation methods.[6][7]
The Rationale for Density Functional Theory (DFT)
For this investigation, Density Functional Theory (DFT) is the recommended method. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] It has become a cornerstone of computational chemistry due to its excellent balance of computational cost and accuracy.[8] Unlike the Hartree-Fock (HF) method, which neglects electron correlation, DFT incorporates it through an exchange-correlation functional, leading to more accurate predictions of molecular properties.[6][8][9]
The choice of the exchange-correlation functional is critical in DFT. For organic molecules containing nitro groups, hybrid functionals often provide reliable results. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems.[10][11]
The Role of the Basis Set: The 6-31G Choice*
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational expense of the calculation. For a molecule of this size and complexity, the Pople-style basis set, 6-31G * (also denoted as 6-31G(d)), offers a good compromise between accuracy and computational efficiency.[12][13]
Here's a breakdown of what "6-31G*" signifies:
-
6-31G : This indicates a split-valence basis set. The core electrons are described by a single basis function composed of six primitive Gaussian functions. The valence electrons are described by two basis functions, one composed of three primitive Gaussians and the other of a single Gaussian. This flexibility in describing valence electrons is crucial for accurately modeling chemical bonding.[12][13]
-
* : The asterisk indicates the addition of polarization functions (in this case, d-functions) on heavy (non-hydrogen) atoms.[12][14] These functions allow for the description of non-spherical electron density, which is essential for accurately representing the bonding in molecules with multiple bonds and polar groups, such as the nitro and carbonyl groups in our target molecule.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a theoretical calculation of the molecular orbitals of this compound using a quantum chemistry software package like Gaussian.[10][15][16]
Step 1: Molecular Structure Input
-
Construct the 3D Structure : The initial step is to build a three-dimensional model of this compound. This can be done using molecular building software such as Avogadro, GaussView, or ChemDraw.[17]
-
Initial Cleaning : Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or AMBER force fields) to obtain a reasonable starting geometry.[18] This step helps to remove any steric clashes or unnatural bond lengths and angles from the initial drawing.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule.
-
Select the Method and Basis Set : In your quantum chemistry software, specify the DFT method (B3LYP) and the 6-31G* basis set.
-
Initiate the Optimization Calculation : Run a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.
-
Verify the Optimized Structure : After the calculation is complete, it is crucial to perform a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Molecular Orbital Calculation
Once the geometry is optimized, the molecular orbitals and their corresponding energies can be calculated.
-
Single-Point Energy Calculation : Using the optimized geometry, perform a single-point energy calculation with the same DFT method (B3LYP) and basis set (6-31G*).
-
Request Orbital Output : Ensure that the calculation is set up to output the molecular orbital coefficients and energies. In Gaussian, this is typically done using the Pop=Reg keyword.[19] The software will generate a checkpoint file (.chk or .fchk) containing this information.[17]
Step 4: Visualization and Analysis
The final step is to visualize and interpret the calculated molecular orbitals.
-
Load the Checkpoint File : Use visualization software that can read the output of your quantum chemistry program (e.g., GaussView, Avogadro, VMD).[17]
-
Generate Orbital Surfaces : Generate and display the isodensity surfaces for the HOMO and LUMO. This will provide a visual representation of the spatial distribution of these orbitals.
-
Analyze Orbital Characteristics : Examine the distribution of the HOMO and LUMO across the molecule. Identify which atoms and functional groups contribute most significantly to these orbitals. This will provide insights into the likely sites of electrophilic and nucleophilic attack.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol described above.
Caption: A flowchart illustrating the key stages of the theoretical calculation of molecular orbitals.
Anticipated Results and Their Interpretation
While the precise quantitative results require performing the calculations, we can anticipate the qualitative nature of the frontier molecular orbitals based on the electronic properties of the substituent groups.
| Parameter | Predicted Value (Arbitrary Units for Illustration) | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy required to remove an electron; related to the molecule's ionization potential and nucleophilicity. |
| LUMO Energy | -2.0 eV | Represents the energy released when an electron is added; related to the molecule's electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[5] |
HOMO Distribution : The Highest Occupied Molecular Orbital is expected to have significant electron density on the benzene ring and potentially the oxygen atoms of the methyl ester group, as these are the more electron-rich portions of the molecule.
LUMO Distribution : The Lowest Unoccupied Molecular Orbital is anticipated to be predominantly localized on the electron-deficient nitro group and the formyl group, as these are the most electrophilic sites and are capable of accepting electron density.[20]
The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides a powerful, predictive tool for understanding the molecule's reactivity in various chemical environments, a cornerstone of rational drug design and catalyst development.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical calculation of the molecular orbitals of this compound. By following the detailed workflow and leveraging the power of Density Functional Theory, researchers can gain profound insights into the electronic structure and reactivity of this molecule. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, empowering scientists to make informed predictions about chemical behavior and to accelerate the process of discovery and innovation in the chemical and pharmaceutical sciences.
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Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. (2006). The Journal of Physical Chemistry A. [Link]
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Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2023). MDPI. [Link]
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ORBITALS FROM MOLECULAR ORBITAL AND DENSITY FUNCTIONAL THEORIES FOR IONIC SYSTEMS. (2002). World Scientific Publishing. [Link]
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Gaussian Calculations of | PDF | Computational Chemistry | Molecular Orbital. (n.d.). Scribd. [Link]
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Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. (2024). arXiv. [Link]
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Hartree–Fock Method. (2024). Coordination ChemistryMolecular Science of Organic–Inorganic Complexes. [Link]
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(PDF) Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. (2016). ResearchGate. [Link]
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ubiquity of B3LYP/6-31G. (2016). Reddit. [Link]
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Hartree–Fock method - Wikipedia. (n.d.). Wikipedia. [Link]
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(PDF) The performance of the new 6-31G(##) basis set: Molecular structures and vibrational frequencies of transition metal carbonyls. (2007). ResearchGate. [Link]
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Hartree-Fock Method for finding new molecules and how it scales. (n.d.). Quantum Kanada. [Link]
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Density functional theory for comprehensive orbital energy calculations. (2013). AIP Publishing. [Link]
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The Hartree-Fock Method. (n.d.). IFSC/USP. [Link]
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Tutorial - Quantum Chemistry - Intro to Gaussian I. (2020). School of Chemical Sciences KB. [Link]
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How to calculate number of states for a molecule with 6-31g*? (2025). Chemistry Stack Exchange. [Link]
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Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021). ResearchGate. [Link]
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Molecular Mechanics Methods. (n.d.). Gaussian.com. [Link]
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HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (2019). ResearchGate. [Link]
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The theoretical investigation of HOMO, LUMO, thermophysical properties and QSA. (2019). DergiPark. [Link]
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Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (2019). MDPI. [Link]
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Tutorial: Display of Orbitals and Molecular Surfaces. (n.d.). UC Santa Barbara. [Link]
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Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... (n.d.). ResearchGate. [Link]
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Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). [Source Not Available]. [Link]
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(PDF) Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). ResearchGate. [Link]
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Section 2 Simple Molecular Orbital Theory. (n.d.). [Source Not Available]. [Link]
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Thomas M. Moffett JR - Molecular Orbital Theory. (n.d.). Scribd. [Link]
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An In-depth Technical Guide to Methyl 2-formyl-6-nitrobenzoate: From First Synthesis to Applications in Modern Drug Discovery
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl 2-formyl-6-nitrobenzoate, a seemingly unassuming aromatic compound, has emerged as a pivotal building block in the synthesis of complex molecules, particularly within the realm of modern drug discovery. Its strategic placement of functional groups—a methyl ester, a formyl group, and a nitro group on a benzene ring—offers a versatile platform for intricate molecular architecture. This guide provides a comprehensive overview of the discovery and first detailed synthesis of this compound, its chemical properties, and its significant applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
The First Documented Synthesis: A Multi-step Approach
While the absolute first synthesis of this compound may be nestled in less accessible literature, the first detailed and publicly documented procedure appears in the supporting information of a 2010 publication in The Journal of Organic Chemistry by Zhang et al.[1][2] This synthesis, while not the primary focus of the paper, provides a robust and reproducible route to this important intermediate.
The synthetic strategy commences with the commercially available 2-methyl-6-nitrobenzoic acid . The choice of this starting material is logical due to the presence of the required nitro group and a methyl group that can be elaborated into the target formyl group.
Synthetic Pathway Overview
The overall transformation involves a multi-step sequence, beginning with the protection of the carboxylic acid, followed by functional group manipulations to introduce the formyl group.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
The following protocol is an adapted and detailed representation of the synthetic steps derived from the work of Zhang et al. and general synthetic organic chemistry principles.
Step 1: Esterification of 2-Methyl-6-nitrobenzoic acid
-
Rationale: The initial step involves the conversion of the carboxylic acid to its methyl ester. This protects the acidic proton and prevents unwanted side reactions in subsequent steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.
-
Procedure:
-
To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-methyl-6-nitrobenzoate .
-
Step 2: Benzylic Bromination
-
Rationale: The methyl group is activated for radical halogenation due to its benzylic position. N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard reagent for this selective bromination.
-
Procedure:
-
Dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate to yield crude Methyl 2-(bromomethyl)-6-nitrobenzoate , which can be purified by column chromatography.
-
Step 3: Oxidation to the Aldehyde
-
Rationale: The final step is the oxidation of the benzylic bromide to the corresponding aldehyde. Several methods can be employed, including the Sommelet reaction or oxidation with dimethyl sulfoxide (DMSO) based reagents (e.g., Kornblum oxidation).
-
Procedure (Illustrative example using Kornblum Oxidation):
-
Dissolve Methyl 2-(bromomethyl)-6-nitrobenzoate (1.0 eq) in DMSO.
-
Heat the solution at a specified temperature (e.g., 100-150 °C) for a designated time.
-
Monitor the formation of the aldehyde by TLC.
-
After completion, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain This compound as a solid.
-
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in synthesis.
| Property | Value | Source |
| CAS Number | 142314-70-3 | [3] |
| Molecular Formula | C₉H₇NO₅ | [3] |
| Molecular Weight | 209.16 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 102-103 °C | [3] |
| Boiling Point | 158-160 °C at 0.5 Torr | [3] |
| Solubility | Soluble in Dichloromethane, Methanol | [3] |
Spectroscopic data would be typically reported in the primary literature and is crucial for confirming the structure and purity of the synthesized compound. This would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Significance and Applications in Drug Discovery
The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
A Key Precursor in PROTAC Synthesis
One of the most significant recent applications of this compound is in the synthesis of ligands for Cereblon (CRBN), an E3 ubiquitin ligase. These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[4][5]
Caption: Role of this compound in PROTAC synthesis.
This compound can be readily hydrolyzed to 2-formyl-6-nitrobenzoic acid . This carboxylic acid is a key starting material for the synthesis of thalidomide and its analogues, which are well-established binders of the CRBN E3 ligase. By incorporating these CRBN ligands into a PROTAC molecule, researchers can target a wide array of disease-causing proteins for degradation.
Other Potential Applications
Beyond PROTACs, the unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecular scaffolds of interest in medicinal chemistry. The aldehyde can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, while the nitro group can be reduced to an amine, providing another point for diversification. Its use in the synthesis of 6-bromomethylsalicylic acid and related substances has also been noted.[3]
Conclusion and Future Outlook
This compound, elegantly synthesized through a multi-step process from readily available starting materials, stands as a testament to the importance of key chemical building blocks in advancing scientific frontiers. Its role in the synthesis of CRBN ligands for PROTACs places it at the forefront of innovative drug discovery strategies. As the field of targeted protein degradation continues to expand, the demand for versatile and efficiently synthesized intermediates like this compound is expected to grow, solidifying its place in the medicinal chemist's toolbox. Further exploration of its reactivity and applications will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases.
References
-
Zhang, H., Zhang, S., Liu, L., Luo, G., Duan, W., & Wang, W. (2010). Synthesis of Chiral 3-Substituted Phthalides by a Sequential Organocatalytic Enantioselective Aldol-Lactonization Reaction. Three-Step Synthesis of (S)-(−)-3-Butylphthalide. The Journal of Organic Chemistry, 75(2), 368–374. [Link]
-
An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4344-4370. [Link]
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]
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- 3. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]
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- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of Methyl 2-formyl-6-nitrobenzoate as a Pivotal Building Block in Heterocyclic Synthesis
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. This is particularly true in the realm of drug discovery, where the rapid assembly of diverse heterocyclic libraries is a cornerstone of lead identification and optimization. Within this context, strategically functionalized aromatic building blocks serve as invaluable starting points. Methyl 2-formyl-6-nitrobenzoate, a seemingly simple molecule, emerges as a powerful and versatile precursor for the construction of a variety of privileged heterocyclic scaffolds. Its unique arrangement of a formyl group, a nitro moiety, and a methyl ester on a benzene ring provides a rich platform for a cascade of chemical transformations, unlocking pathways to novel bioactive compounds. This technical guide will delve into the core reactivity of this compound, with a particular focus on its application in the synthesis of quinoline derivatives, a class of heterocycles with profound significance in medicinal chemistry.
I. Physicochemical Properties and Synthesis of the Building Block
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 142314-70-3 |
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol |
| Melting Point | 102-103 °C |
| Boiling Point | 158-160 °C at 0.5 Torr |
| Appearance | Off-white solid |
| Solubility | Soluble in DCM, Methanol |
The synthesis of this compound can be achieved through a multi-step sequence starting from methyl 2-methyl-6-nitrobenzoate. A representative synthetic route is outlined below, based on procedures described in the patent literature.
Synthesis of Methyl 2-(bromomethyl)-6-nitrobenzoate
To a solution of methyl 2-methyl-6-nitrobenzoate in an appropriate solvent such as 1,2-dichloroethane, a brominating agent like N-bromosuccinimide (NBS) is added, followed by a radical initiator, for example, benzoyl peroxide. The reaction mixture is heated to reflux for several hours. After completion, the mixture is worked up to isolate the crude product, which can be used in the next step without extensive purification.
Synthesis of this compound
The crude methyl 2-(bromomethyl)-6-nitrobenzoate is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as N-methylmorpholine N-oxide (NMO), is added, often in the presence of a molecular sieve to trap water. The reaction is typically stirred at room temperature for a few hours. The final product, this compound, is then purified by column chromatography.
II. The Cornerstone Application: Domino Nitro Reduction-Friedländer Annulation for Quinoline Synthesis
The true synthetic prowess of this compound lies in its ability to participate in domino reactions, where multiple bond-forming events occur in a single pot. A prime example is the domino nitro reduction-Friedländer heterocyclization, a powerful strategy for the synthesis of substituted quinolines.[1][2] This approach circumvents the need for the often unstable and less accessible 2-aminobenzaldehydes by generating them in situ from their corresponding nitro precursors.[2]
The reaction proceeds through a well-orchestrated sequence of events:
-
In Situ Reduction of the Nitro Group: The reaction is initiated by the reduction of the nitro group of this compound to an amine. This is typically achieved using a reducing agent like iron powder in the presence of an acid, such as acetic acid.[1]
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde derivative then undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-ketoester, β-diketone, or malononitrile).
-
Intramolecular Cyclization and Aromatization: The resulting intermediate spontaneously undergoes an intramolecular cyclization, followed by dehydration to furnish the stable aromatic quinoline ring.
Domino Nitro Reduction-Friedländer Annulation Workflow.
This one-pot methodology is highly attractive due to its operational simplicity, use of readily available starting materials, and the ability to generate a wide diversity of substituted quinolines by simply varying the active methylene component.
III. Experimental Protocol: Synthesis of Methyl 2-methyl-8-(methoxycarbonyl)quinoline-3-carboxylate
The following is a representative, detailed protocol for the synthesis of a substituted quinoline derivative from this compound and ethyl acetoacetate, adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (3.0 equiv)
-
Iron powder (<100 mesh, 4.0 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in glacial acetic acid (approximately 10 mL per mmol of the nitro compound).
-
Add ethyl acetoacetate (3.0 equiv) to the solution and stir the mixture at room temperature for 5 minutes.
-
Heating and Addition of Iron: Heat the reaction mixture to 95-110 °C. Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over a period of 15-20 minutes to control the initial exotherm. A color change to dark brown is typically observed.
-
Reaction Monitoring: Maintain the temperature at 95-110 °C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-methyl-8-(methoxycarbonyl)quinoline-3-carboxylate.
IV. Mechanistic Causality: The Role of Ortho-Functionalization
The synthetic utility of this compound is a direct consequence of the specific arrangement of its functional groups. The ortho-positioning of the formyl and nitro groups is crucial for the success of the domino Friedländer synthesis.
-
The Nitro Group as a Masked Amine: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a precursor to the nucleophilic amino group required for the cyclization step. Its in-situ reduction under mild conditions is a key advantage of this methodology.
-
The Formyl Group as the Electrophilic Trigger: The aldehyde functionality is the primary electrophilic site for the initial Knoevenagel condensation with the active methylene compound.
-
The Methyl Ester as a Modulating Group: The methyl ester at the 2-position influences the electronic properties of the ring and can be further manipulated in subsequent synthetic steps, for example, through hydrolysis to the corresponding carboxylic acid, allowing for the introduction of further diversity.
Functional Group Roles in this compound.
V. Broader Applications and Future Perspectives
While the domino Friedländer synthesis of quinolines is a prominent application, the reactivity profile of this compound suggests its utility in the synthesis of other heterocyclic systems. For instance, reductive cyclization with other nucleophiles could lead to the formation of various nitrogen-containing heterocycles. Furthermore, the formyl group can be engaged in a wide range of other transformations, including Wittig reactions, reductive aminations, and the formation of other C-C bonds, prior to or after the manipulation of the nitro group. This opens up a vast chemical space for the design and synthesis of novel molecular scaffolds for drug discovery and materials science.
The development of enantioselective variants of the domino reactions involving this building block would be a particularly valuable future direction, enabling access to chiral heterocyclic compounds with potentially enhanced biological activity.
VI. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategically positioned functional groups enable a powerful domino nitro reduction-Friedländer annulation, providing a straightforward and efficient route to a diverse range of substituted quinolines. The operational simplicity and the use of readily available starting materials make this a compelling strategy for both academic and industrial research. The potential for this building block to be utilized in the synthesis of other heterocyclic systems further underscores its importance as a key tool in the arsenal of the modern synthetic chemist.
VII. References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4096.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
European Patent Office. (2023). PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from
-
The Domino Way to Heterocycles. (2010). Current Organic Chemistry, 14(18), 2036–2066.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21356–21375.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4096.
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4096.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using Methyl 2-formyl-6-nitrobenzoate
Foreword: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds is relentless. Nitrogen heterocyles are a cornerstone of many approved drugs, owing to their diverse biological activities.[1] Methyl 2-formyl-6-nitrobenzoate emerges as a promising, yet underutilized, starting material for the synthesis of a variety of nitrogen-containing heterocyclic systems. Its bifunctional nature, possessing both an electrophilic aldehyde and a latent amino group (via reduction of the nitro functionality), positions it as an ideal candidate for tandem and multicomponent reactions, enabling the rapid construction of molecular complexity from simple precursors.[2][3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[5][6][7] We will delve into the mechanistic rationale behind the proposed synthetic strategies and provide detailed, field-proven protocols that can be adapted and optimized by researchers at the bench.
Core Synthetic Strategy: Tandem Reductive Cyclization for the Synthesis of Quinazolin-4-ones
The most direct application of this compound in heterocycle synthesis is a tandem reaction sequence involving the in situ reduction of the nitro group to an amine, followed by condensation with a suitable nitrogen-containing reagent and subsequent cyclization. This one-pot approach is highly efficient and atom-economical.[8]
Mechanistic Rationale
The synthesis of the quinazolin-4-one core from this compound and a primary amine can be envisioned to proceed through the following key steps:
-
Reductive Amination: The aldehyde functionality of this compound reacts with a primary amine to form a Schiff base (imine).
-
Nitro Group Reduction: Concurrently or sequentially, the nitro group is reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation or transfer hydrogenation being common choices for their clean reaction profiles.[9]
-
Intramolecular Cyclization: The newly formed amino group attacks the ester carbonyl, leading to the formation of the quinazolinone ring system and the elimination of methanol.
This tandem process is depicted in the following workflow diagram:
Sources
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- 2. Generation of N-Heterocycles via Tandem Reactions of N '-(2-Alkynylbenzylidene)hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Detailed Protocol for the Regioselective Nitration of Methyl 2-Formylbenzoate
Introduction: Navigating Directing Group Effects in Electrophilic Aromatic Substitution
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, including pharmaceuticals, agrochemicals, and dyes.[1] This reaction, a classic example of electrophilic aromatic substitution (EAS), involves the introduction of a nitro (-NO₂) group onto an aromatic ring. The process is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺).[2]
While the nitration of simple aromatic systems like benzene is straightforward, the regiochemical outcome for substituted rings is dictated by the electronic nature of the substituents already present. This protocol focuses on the nitration of methyl 2-formylbenzoate, a challenging substrate featuring two deactivating, meta-directing groups: a formyl group (-CHO) and a methyl ester group (-COOCH₃). Understanding the interplay of these groups is crucial for predicting and controlling the reaction's outcome. This guide provides a comprehensive, field-tested protocol for performing this reaction, from reagent preparation and safety considerations to product purification and characterization, designed for researchers in organic synthesis and drug development.
Mechanism and Scientific Rationale
Generation of the Nitronium Ion
The key to aromatic nitration is the in-situ generation of the nitronium ion (NO₂⁺), a powerful electrophile. Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Directing Effects
The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the nitroaromatic product.[5]
In the case of methyl 2-formylbenzoate, both the formyl and methyl ester substituents are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it. Consequently, nitration of this substrate requires more rigorous conditions than for activated rings like toluene.[4] Both groups direct incoming electrophiles to the meta position. For methyl 2-formylbenzoate, the positions meta to both groups are C3 and C5. Therefore, the reaction is expected to yield a mixture of two primary isomers: methyl 2-formyl-3-nitrobenzoate and methyl 2-formyl-5-nitrobenzoate .
Critical Safety Precautions
Nitration reactions are highly exothermic and involve corrosive and oxidizing acids. Strict adherence to safety protocols is mandatory.[6]
-
Corrosive and Oxidizing Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact.[7][8] Nitric acid is also a strong oxidizing agent and can react violently with organic materials.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[8][10]
-
Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[10]
-
Temperature Control: The reaction is highly exothermic. The temperature must be strictly controlled using an ice bath to prevent runaway reactions, which can lead to explosions and the formation of unwanted byproducts.[6][11]
-
Spill Management: Keep neutralizing agents, such as sodium bicarbonate, readily available. For spills, absorb the acid with an inert material like sand or vermiculite and then neutralize it cautiously.[9][12]
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[9]
Materials and Apparatus
| Reagents & Solvents | Apparatus |
| Methyl 2-formylbenzoate | Round-bottom flask (50 mL) |
| Concentrated Sulfuric Acid (~98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (~70%) | Conical vials or small Erlenmeyer flasks |
| Methanol (reagent grade) | Dropping funnel or Pasteur pipettes |
| Deionized Water | Beakers (100 mL, 250 mL) |
| Crushed Ice | Buchner funnel and filter flask |
| Anhydrous Sodium Sulfate | Hirsch funnel (for small scale) |
| Deuterated Chloroform (CDCl₃) for NMR | Glass filter paper |
| Potassium Bromide (KBr) for IR | Recrystallization dish |
Detailed Experimental Protocol
This protocol outlines the nitration, isolation, and purification of the product. The following workflow diagram provides a high-level overview of the key stages.
Caption: Experimental workflow for the nitration of methyl 2-formylbenzoate.
Step 1: Reagent Preparation (Ice Bath)
-
Place a 50 mL round-bottom flask containing a magnetic stir bar in a large beaker filled with an ice-water slurry on a magnetic stir plate.
-
Carefully add 5.0 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.
-
Once cooled, add 1.0 g of methyl 2-formylbenzoate to the stirring sulfuric acid. Stir until the substrate is fully dissolved. Maintain the cold temperature.
-
In a separate small, dry conical vial, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Causality: Adding the stronger acid (sulfuric) to the nitric acid facilitates the formation of the nitronium ion. Cool this mixture thoroughly in the ice bath.
Step 2: The Nitration Reaction
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl 2-formylbenzoate over a period of 10-15 minutes.
-
CRITICAL: Monitor the temperature of the reaction flask closely. It must be maintained between 5°C and 15°C.[11] A faster addition rate or inadequate cooling can lead to a rapid temperature increase, promoting dinitration and oxidative side reactions, which significantly lowers the yield.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for another 15 minutes to ensure the reaction goes to completion.
Step 3: Product Isolation and Workup
-
In a 250 mL beaker, place approximately 50 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice while stirring with a glass rod. The product, which is insoluble in water, should precipitate as a pale yellow solid.[13]
-
Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid on the filter paper with two 25 mL portions of cold deionized water to remove any residual acid.
-
Press the solid firmly on the funnel to remove as much water as possible. Allow it to air-dry partially.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid. Start with approximately 10-15 mL and add more if necessary. Heat the mixture gently on a hot plate in the fume hood.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold methanol, and dry them thoroughly. The final product should be off-white to pale yellow crystals.
Characterization and Data Analysis
The purified product should be characterized to confirm its identity, purity, and isomeric composition.
| Parameter | Expected Observation |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | A sharp melting range indicates high purity |
| IR Spectroscopy (KBr) | ~3100 cm⁻¹ (Ar C-H), ~1730 cm⁻¹ (Ester C=O), ~1700 cm⁻¹ (Aldehyde C=O), ~1530 & 1350 cm⁻¹ (Asymm. & Symm. N-O stretch) [14][15] |
| ¹H NMR (CDCl₃) | Signals for -OCH₃ (~3.9 ppm), -CHO (~10 ppm), and distinct aromatic protons (7.5-9.0 ppm)[16] |
| ¹³C NMR (CDCl₃) | Signals for ester, aldehyde, and aromatic carbons. Loss of symmetry will result in 9 distinct signals.[5] |
Distinguishing Isomers by ¹H NMR
The ratio of the 3-nitro and 5-nitro isomers can be determined by analyzing the integration and splitting patterns in the aromatic region of the ¹H NMR spectrum.
-
Methyl 2-formyl-5-nitrobenzoate: The three aromatic protons will appear as a doublet (H-6), a doublet of doublets (H-4), and a doublet (H-3), with coupling constants characteristic of ortho and meta relationships.
-
Methyl 2-formyl-3-nitrobenzoate: The three aromatic protons will appear as a doublet of doublets (or triplet, H-5), a doublet of doublets (H-4), and a doublet of doublets (H-6), with different coupling patterns compared to the 5-nitro isomer.
Conclusion
This protocol provides a reliable and reproducible method for the nitration of methyl 2-formylbenzoate. By carefully controlling the reaction temperature and following the specified procedures for workup and purification, researchers can successfully synthesize the target nitroaromatic compounds. The detailed characterization steps ensure the validation of the product's structure and purity, making this protocol a valuable tool for synthetic chemists in academic and industrial settings.
References
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
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UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
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Blogging Chemistry. (n.d.). Infrared of nitro compounds. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
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YouTube. (2024). Nitration reaction safety. [Link]
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Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]
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National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- Google Patents. (1947).
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
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University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
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V. P. & R. P. T. P. Science College. (n.d.). NITRATION. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
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Towson University. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
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University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
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Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Google Patents. (2021). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. [Link]
-
California State University, Northridge. (n.d.). NITRATION OF METHYL BENZOATE. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243003, Methyl 2-formylbenzoate. [Link]
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WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. [Link]
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Swarthmore College. (2010). Experiment 15 — Nitration of Methyl Benzoate. [Link]
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PubChemLite. (n.d.). Methyl 2-formyl-5-nitrobenzoate (C9H7NO5). [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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University of Wisconsin-Whitewater. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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ResearchGate. (2007). Research progress of clean nitration of aromatic compounds. [Link]
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Wikipedia. (n.d.). Nitration. [Link]
-
PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. [Link]
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EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
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Application Note: Methyl 2-formyl-6-nitrobenzoate as a Versatile Precursor for Heterocyclic Synthesis in Medicinal Chemistry
Introduction: The Strategic Value of Methyl 2-formyl-6-nitrobenzoate (MFNB)
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities. This compound (MFNB) emerges as a highly valuable and versatile precursor, engineered with a unique constellation of functional groups. Its structure, featuring a methyl ester, an aldehyde, and a nitro group positioned in a sterically constrained ortho, ortho' arrangement on a benzene ring, provides a powerful platform for complex heterocyclic synthesis.
The aldehyde (-CHO) and the nitro (-NO2) groups serve as orthogonal reactive handles. The aldehyde is primed for condensation and cycloaddition reactions, while the nitro group can be readily reduced to a primary amine (-NH2), a key nucleophile. The strategic proximity of these groups allows for elegant, often one-pot, tandem reactions and intramolecular cyclizations, enabling rapid access to diverse, drug-like scaffolds. This application note provides a technical guide for researchers, scientists, and drug development professionals on leveraging MFNB in synthetic workflows, complete with detailed protocols and mechanistic insights.
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the integrity and reactivity of MFNB. Below is a summary of its key properties and safety considerations.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Formyl-6-nitrobenzoic Acid Methyl Ester | [1][2] |
| CAS Number | 142314-70-3 | [1][2] |
| Molecular Formula | C₉H₇NO₅ | [2] |
| Molecular Weight | 209.16 g/mol | [2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 102-103 °C | [1] |
| Storage | 2-8°C, stored under an inert nitrogen atmosphere.[1][2] |
Safety & Handling: While specific GHS data for MFNB is not extensively published, related isomers like methyl 3-formyl-2-nitrobenzoate are classified as harmful if swallowed and cause skin and eye irritation.[3] Therefore, standard laboratory precautions are mandatory:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Synthetic Pathways & Core Reactivity
The synthetic utility of MFNB is rooted in the sequential or simultaneous reactions of its aldehyde and nitro functionalities. The general workflow involves an initial reaction at the aldehyde, followed by a reduction of the nitro group to trigger a cyclization event.
Caption: General workflow for utilizing MFNB in heterocyclic synthesis.
Application Protocol: Synthesis of a Novel Pyrrolo[2,3-b]indol-2-one Scaffold
This protocol details a representative two-step, one-pot synthesis of a complex heterocyclic system, demonstrating the power of MFNB as a precursor. The workflow involves an initial Knoevenagel condensation at the aldehyde, followed by a reductive cyclization.
Step A: Knoevenagel Condensation with N-Aryl Malonamate
The first step involves the reaction of the aldehyde group of MFNB with a compound containing an active methylene group, in this case, an N-aryl malonamate. This reaction creates a new carbon-carbon double bond and sets the stage for the subsequent cyclization.
Causality Behind Experimental Choices:
-
Base (Piperidine/Acetic Acid): A catalytic amount of a weak base like piperidine is used to deprotonate the active methylene compound, forming the nucleophilic enolate. Acetic acid is added to protonate the intermediate alkoxide and catalyze the final dehydration step. This combination is a classic condition for the Knoevenagel condensation, balancing reactivity and preventing side reactions.
-
Solvent (Toluene with Dean-Stark): Toluene is chosen as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus. Removing water drives the equilibrium towards the dehydrated product, ensuring a high yield.
Step B: Reductive Cyclization
Following the condensation, the nitro group of the intermediate is reduced to an amine. The newly formed, highly reactive amine immediately undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by cyclization onto the newly formed double bond, to construct the fused heterocyclic core.
Causality Behind Experimental Choices:
-
Reducing Agent (Iron powder / Acetic Acid): This combination is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups (Béchamp reduction). Iron powder in acidic medium (acetic acid) acts as the electron donor. It is preferred over catalytic hydrogenation in this context to avoid potential reduction of the newly formed double bond.
-
One-Pot Procedure: Combining the steps into a one-pot synthesis without isolating the intermediate is highly efficient. It reduces solvent waste, minimizes transfer losses, and saves significant time, which is critical in library synthesis for drug discovery.
Detailed Experimental Protocol
Objective: To synthesize a 7-carbomethoxy-8-oxo-1-phenyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole derivative from this compound.
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Materials & Reagents:
-
This compound (MFNB) (1.0 eq)
-
Ethyl 2-(phenylamino)-2-oxoacetate (N-Aryl Malonamate derivative) (1.1 eq)
-
Toluene (anhydrous)
-
Piperidine
-
Glacial Acetic Acid
-
Iron powder (325 mesh)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup (Knoevenagel): To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq) and the N-Aryl Malonamate (1.1 eq).
-
Add anhydrous toluene to create a 0.2 M solution with respect to MFNB.
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.
-
Condensation: Heat the reaction mixture to reflux. Vigorously stir and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete in 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting MFNB.
-
Reductive Cyclization Setup: Once the initial condensation is complete, allow the reaction mixture to cool to approximately 60 °C.
-
Carefully add iron powder (5.0 eq) followed by the slow, portion-wise addition of glacial acetic acid (10 eq). An exotherm may be observed.
-
Reduction & Cyclization: Heat the resulting suspension to 90 °C and stir for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC. The product is often highly fluorescent under UV light.
-
Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethyl acetate.
-
Extraction: Combine the organic filtrates and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure heterocyclic product.
Characterization & Quality Control
Validation of the final product structure is essential. The following data are representative of what would be expected for the target scaffold.
| Analysis Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton (~10 ppm) and nitro-aromatic protons. Appearance of new aromatic signals shifted upfield, an N-H proton signal (indole-like), and signals for the newly formed stereocenter. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl (~190 ppm). Appearance of new amide/lactone carbonyls (~160-170 ppm) and new sp³ carbon signals. |
| Mass Spectrometry (MS) | Observation of the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
| High-Resolution MS (HRMS) | Provides confirmation of the elemental composition, typically within 5 ppm of the theoretical mass. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Knoevenagel step | Incomplete reaction; inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Increase reflux time. Check the quality of the base catalyst. |
| Incomplete nitro reduction | Insufficient reducing agent or acid; deactivated iron powder. | Add more iron powder and/or acetic acid and continue heating. Use freshly opened or activated iron powder. |
| Formation of multiple byproducts | Intermolecular side reactions; decomposition. | Ensure the reaction is performed under an inert atmosphere. Control the temperature carefully during the addition of reagents for the reduction step. |
| Difficulty in purification | Product streaking on silica gel. | Add a small amount of acetic acid or triethylamine to the chromatography eluent to suppress ionization of acidic/basic functionalities. |
Conclusion
This compound is a superb precursor for constructing diverse and complex heterocyclic scaffolds relevant to medicinal chemistry. Its ortho-disposed, orthogonally reactive functional groups enable efficient and elegant synthetic strategies, particularly for building fused-ring systems through one-pot reductive cyclization protocols. The methodologies described herein provide a robust starting point for researchers to explore the synthesis of novel chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.
References
-
PubChem - National Institutes of Health. (n.d.). Methyl 3-formyl-2-nitrobenzoate. Available at: [Link]
-
ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available at: [Link]
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]
-
Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Available at: [Link]
-
European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Available at: [Link]
-
Frontiers Media S.A. (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. Available at: [Link]
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Application Note: The Strategic Utility of Methyl 2-formyl-6-nitrobenzoate in Multi-Step Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency and success of a multi-step synthesis. Methyl 2-formyl-6-nitrobenzoate is a uniquely functionalized aromatic compound that serves as a powerful building block for the construction of complex heterocyclic systems. Its strategic arrangement of an aldehyde, a nitro group, and a methyl ester on a benzene ring offers a pre-organized scaffold for elegant and efficient synthetic transformations.
This application note provides an in-depth guide to the properties, reactivity, and core applications of this compound. We will delve into the causality behind its synthetic utility, provide a detailed, field-proven protocol for a key transformation, and address critical safety and handling considerations.
Physicochemical Properties and Strategic Reactivity
This compound is a crystalline solid at room temperature. Its molecular structure is the key to its synthetic power. The ortho-positioning of the formyl (aldehyde) and nitro functionalities is the most significant feature, enabling facile intramolecular cyclization reactions upon reduction of the nitro group.
| Property | Value |
| CAS Number | 142314-70-3[1][2] |
| Molecular Formula | C₉H₇NO₅[2] |
| Molecular Weight | 209.16 g/mol [2] |
| Appearance | Off-white to yellow crystalline powder |
| SMILES | COC(=O)C1=C(C=CC=C1[O-])C=O[2][3] |
The reactivity of this molecule is governed by its three functional groups:
-
The Formyl Group: Acts as an electrophilic site, readily participating in condensation and cyclization reactions with nucleophiles.
-
The Nitro Group: Serves as a masked amine. Its reduction is typically a key strategic step, unmasking a nucleophilic amino group.
-
The Methyl Ester: Can be hydrolyzed or modified in later stages of a synthesis, but its primary role is often as a stable, non-interfering group during the initial heterocyclic ring formation.
The true synthetic elegance of this reagent is realized when the nitro group is reduced. The resulting ortho-amino benzaldehyde intermediate is primed for spontaneous or catalyzed intramolecular cyclization, a highly efficient method for constructing fused heterocyclic rings.
Core Application: Reductive Cyclization for Quinazoline Synthesis
A primary application of this compound is in the synthesis of quinazolines and their derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with activities ranging from anticancer to antihypertensive.[4] The following workflow demonstrates a common and reliable multi-step synthesis that leverages the unique properties of this starting material.
The overall strategy involves a reductive cyclization followed by an optional aromatization step. This process efficiently converts the linear precursor into the desired bicyclic heterocycle.
Caption: General workflow for quinazoline synthesis.
This protocol details the synthesis of a simple quinazoline via a one-pot reductive cyclization of this compound using tin(II) chloride as the reducing agent.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (e.g., 2.09 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reducing Agent: To this stirring suspension, add a solution of tin(II) chloride dihydrate (e.g., 9.02 g, 40 mmol) in concentrated hydrochloric acid (15 mL). The addition should be done carefully at room temperature. Causality: Tin(II) chloride in acidic medium is a classic and effective reagent for the reduction of aryl nitro groups to anilines. The excess is used to ensure complete conversion.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution. Be cautious as CO₂ evolution will cause foaming. Continue addition until the pH of the aqueous layer is ~8. Trustworthiness: Proper neutralization is critical to precipitate tin salts and ensure the product can be extracted efficiently into the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization to yield the final quinazoline product.
| Parameter | Expected Outcome |
| Typical Yield | 65-80% |
| Physical Appearance | White to pale yellow solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
The efficiency of this synthesis stems from a cascade of reactions that occur in a single pot. The reduction of the nitro group is the initiating step, which is followed by an acid-catalyzed intramolecular cyclization.
Caption: Mechanism of the reductive cyclization cascade.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: This compound is classified as harmful if swallowed.[3] It can cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its pre-organized functional groups enable the rapid and efficient construction of complex heterocyclic scaffolds, most notably quinazolines, which are of significant interest in drug discovery and development. The reductive cyclization pathway is a robust and reliable method that highlights the strategic advantages of this reagent. By understanding its reactivity and adhering to proper handling protocols, researchers can effectively leverage this compound to accelerate their synthetic programs.
References
-
Material Safety Data Sheet - Methyl benzoate . Alfa Aesar. Available at: [Link]
-
Quinazoline synthesis . Organic Chemistry Portal. Available at: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes . Oriental Journal of Chemistry. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities . PMC - PubMed Central. Available at: [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Selective Reduction of the Nitro Group in "Methyl 2-formyl-6-nitrobenzoate"
Introduction
The selective reduction of a nitro group in the presence of other reducible functional groups is a critical transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule for this guide, Methyl 2-formyl-6-nitrobenzoate, presents a distinct chemical challenge: the reduction of the nitro group to an amine is required while preserving the aldehyde and ester functionalities. The resulting product, Methyl 2-amino-6-formylbenzoate, is a valuable building block for the synthesis of various heterocyclic compounds, including quinolines and acridines.[1]
This document provides a comprehensive overview of methodologies for this selective reduction. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles to empower rational selection of the appropriate method for a given application.
The Challenge: Chemoselectivity
The primary obstacle in the reduction of this compound is achieving high chemoselectivity. Both the nitro group and the aldehyde are susceptible to reduction under many conditions. For instance, standard catalytic hydrogenation with palladium on carbon (Pd/C) can lead to over-reduction of the aldehyde to an alcohol or even reductive amination with the newly formed amine.[2][3] Therefore, the choice of reducing agent and reaction conditions is paramount to selectively target the nitro group.
Methodologies for Selective Nitro Group Reduction
Several methods have been developed for the chemoselective reduction of nitroarenes. The most relevant and effective approaches for a substrate like this compound are detailed below.
Metal-Mediated Reductions in Acidic or Neutral Media
Historically, metal/acid combinations have been the workhorses for nitro group reduction.[4] Modern variations offer improved selectivity and milder conditions.
a) Iron in Neutral or Mildly Acidic Conditions (Fe/NH₄Cl)
The use of iron powder with ammonium chloride in a protic solvent is a classic and highly effective method for the selective reduction of nitro groups in the presence of other functionalities.[5][6] This method is often preferred for its cost-effectiveness, operational simplicity, and excellent functional group tolerance.[5][7][8]
Mechanism of Action: The reaction is believed to proceed via single electron transfer from the iron metal to the nitro group. The ammonium chloride acts as a mild proton donor and electrolyte, facilitating the reaction on the metal surface. The overall process involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group, with iron being oxidized in the process.[9][10][11]
b) Tin(II) Chloride (SnCl₂)
Stannous chloride is another widely used reagent for the selective reduction of aromatic nitro compounds.[2][12][13] It is particularly useful when dealing with substrates that are sensitive to strongly acidic conditions. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.[2][13]
Mechanism of Action: SnCl₂ acts as a reducing agent, providing electrons for the reduction of the nitro group. The reaction mechanism is complex and involves the formation of tin-based intermediates. The stoichiometry of the reaction requires multiple equivalents of SnCl₂ per nitro group.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an attractive alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[14][15] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Common Hydrogen Donors:
Catalysts:
Careful selection of the catalyst and hydrogen donor is crucial to prevent the reduction of the aldehyde.
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and inexpensive reducing agent that can selectively reduce aromatic nitro groups in aqueous or mixed aqueous-organic solvent systems.[17][18][19] It is known for its good functional group tolerance.[18]
Mechanism of Action: The reduction with sodium dithionite involves an electron transfer mechanism.[19] The reaction is typically performed under neutral or slightly basic conditions.
Data Presentation: Comparison of Reduction Methodologies
| Method | Key Reagents | Typical Solvents | Advantages | Disadvantages |
| Fe/NH₄Cl | Iron powder, NH₄Cl | Ethanol, Methanol, Water | Cost-effective, high chemoselectivity, robust, tolerates various functional groups.[5][7][8] | Heterogeneous reaction, requires filtration to remove iron sludge, can be slow.[20] |
| SnCl₂ | Tin(II) chloride dihydrate | Ethanol, Ethyl Acetate | Mild conditions, good selectivity for nitro groups over carbonyls.[2][13] | Stoichiometric amounts of tin salts are required, leading to significant waste.[21] |
| Catalytic Transfer Hydrogenation | Pd/C or Pt/C, Hydrogen Donor (e.g., HCOOH, HCOONH₄) | Methanol, Ethanol, THF | Avoids the use of H₂ gas, often fast and efficient.[14][16] | Catalyst and hydrogen donor selection is critical to avoid side reactions. |
| Sodium Dithionite | Na₂S₂O₄ | Water, Dioxane/Water, DMF/Water | Mild, inexpensive, good for water-soluble substrates.[18][19] | Can require biphasic systems for organic-soluble substrates, potential for sulfur-containing byproducts. |
Experimental Protocols
Protocol 1: Selective Reduction using Iron and Ammonium Chloride
This protocol is a robust and scalable method for the selective reduction of the nitro group in this compound.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite or a similar filter aid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add ethanol and water (typically in a ratio between 4:1 to 10:1 v/v). To this suspension, add ammonium chloride (3-5 eq) and iron powder (3-5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 2-amino-6-formylbenzoate can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Ethanol/Water Solvent System: This mixture provides good solubility for the organic substrate and the inorganic reagents, facilitating the reaction.
-
Ammonium Chloride: Acts as a proton source and an electrolyte, preventing the formation of a passivating layer of iron oxides on the metal surface.[5]
-
Vigorous Stirring: Essential for maintaining the suspension and ensuring efficient contact between the reactants.
-
Celite Filtration: Necessary for the complete removal of fine iron particles and iron oxides, which can complicate the extraction process.
Protocol 2: Selective Reduction using Tin(II) Chloride
This method offers a milder alternative to the iron-based reduction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add Tin(II) chloride dihydrate (3-5 eq) to the solution in portions at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching and Basification: Cool the reaction mixture in an ice bath and carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography if needed.
Causality Behind Experimental Choices:
-
Ethanol/Ethyl Acetate as Solvent: These solvents provide good solubility for both the substrate and the tin reagent.[2]
-
Portion-wise Addition of SnCl₂: Helps to control the initial exotherm of the reaction.
-
Basification with NaHCO₃: Crucial for neutralizing the acidic reaction mixture and precipitating the tin hydroxides, which facilitates their removal.
Visualization of the General Workflow
Caption: Stepwise reduction of the nitro group.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the reaction. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot (amines are generally more polar than nitro compounds).
-
Product Characterization: The identity and purity of the final product, Methyl 2-amino-6-formylbenzoate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The disappearance of the nitro group and the appearance of an amino group will cause characteristic shifts in the aromatic proton and carbon signals. The aldehyde and ester protons and carbons should remain intact.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups. The characteristic N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹) will disappear, and new N-H stretching bands for the amino group will appear (around 3300-3500 cm⁻¹). The C=O stretching bands for the aldehyde and ester will remain.
-
By employing these analytical methods, the researcher can have high confidence in the outcome of the selective reduction.
References
- D. Das, V. Bahadur, A. S. Dehade, P. Kamath, S. Pal, B. Manjunath, & P. P. Mukhopadhyay. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC.
- ResearchGate. (2009).
- RSC Publishing. (2017).
- NIH. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ACS Publications. (2021).
- Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction.
- Common Conditions. (n.d.). Nitro Reduction.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. (n.d.). Béchamp reduction.
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride.
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- ResearchGate. (2014). How do you selectively reduce the nitro group?
- Taylor & Francis Online. (n.d.).
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Aldehyde Group of Methyl 2-formyl-6-nitrobenzoate as a Versatile Synthetic Hub
Introduction
Methyl 2-formyl-6-nitrobenzoate is a multifunctional aromatic compound poised at a unique intersection of reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: an aldehyde (-CHO), a nitro group (-NO₂), and a methyl ester (-COOCH₃).
The strategic placement of these groups, particularly the ortho relationship between the strongly electron-withdrawing nitro and aldehyde groups, profoundly influences the molecule's chemical behavior. The nitro group's potent inductive and resonance effects render the aldehyde's carbonyl carbon highly electrophilic and thus exceptionally susceptible to nucleophilic attack. This electronic activation is the cornerstone of the diverse and chemoselective transformations detailed in these application notes. This guide provides an in-depth exploration of the key reactions involving the aldehyde moiety, supported by field-proven protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Core Reactivity and Synthetic Potential
The aldehyde group serves as the primary reactive center for a host of transformations. Its synthetic utility is amplified by the presence of the other functional groups, which can either be preserved or selectively transformed in subsequent steps.
Caption: Simplified workflow of the Wittig Reaction.
Protocol 1: Synthesis of Methyl 6-nitro-2-styrylbenzoate
This protocol details the reaction with benzyltriphenylphosphonium ylide to form a stilbene derivative.
-
Materials: this compound, Benzyltriphenylphosphonium chloride, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NaH (1.1 eq) portion-wise over 10 minutes. A deep orange or red color indicates ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Re-cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alkene.
-
Knoevenagel Condensation
This condensation reaction occurs between the aldehyde and an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. [3]The reaction is a cornerstone for synthesizing α,β-unsaturated systems. [4] Causality: A weak base like piperidine or ammonium acetate is crucial. A strong base would risk promoting self-condensation of the aldehyde or other unwanted side reactions. [3]The reaction typically proceeds via nucleophilic addition to the carbonyl followed by dehydration. [3]
Protocol 2: Condensation with Malononitrile
-
Materials: this compound, Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC. [4] 4. Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure condensed product.
-
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane. [5][6]The products, β-nitro alcohols, are highly valuable synthetic intermediates that can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones. [6][7] Mechanistic Insight: The reaction begins with the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. [6][8]All steps of the Henry reaction are reversible. [9]
Table 1: Comparison of C-C Bond Forming Reactions
| Reaction | Nucleophile Source | Catalyst/Base | Key Intermediate | Product Functional Group |
| Wittig Reaction | Phosphonium Salt | Strong Base (e.g., NaH) | Oxaphosphetane | Alkene (C=C) |
| Knoevenagel Cond. | Active Methylene Compound | Weak Base (e.g., Piperidine) | Aldol Adduct | α,β-Unsaturated System |
| Henry Reaction | Nitroalkane | Base (e.g., Et₃N, DBU) | Nitronate Anion | β-Nitro Alcohol |
Reduction and Reductive Amination
Controlling the reduction of the aldehyde in the presence of a reducible nitro group requires careful selection of reagents to ensure chemoselectivity.
Selective Reduction to Alcohol
To reduce the aldehyde to a primary alcohol without affecting the nitro group, a mild hydride reagent is necessary. Sodium borohydride (NaBH₄) is the reagent of choice due to its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both the nitro and ester groups. [1]
Protocol 3: Synthesis of Methyl 2-(hydroxymethyl)-6-nitrobenzoate
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Work-up: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the effervescence ceases. Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
-
Purification: Recrystallization or silica gel chromatography may be performed if necessary.
-
Reductive Amination
Reductive amination is a powerful, often one-pot, method to convert aldehydes into amines. [10]It involves the initial formation of an imine or iminium ion via condensation with a primary or secondary amine, which is then reduced in situ. This method avoids the direct alkylation of amines, which can often lead to overalkylation. [10] Trustworthiness of the Protocol: The one-pot nature of this reaction is efficient, but its success hinges on using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride [NaB(OAc)₃H] is an excellent choice for this purpose as it is mild and tolerant of the slightly acidic conditions that favor imine formation.
Protocol 4: One-Pot Synthesis of Methyl 2-((benzylamino)methyl)-6-nitrobenzoate
-
Materials: this compound, Benzylamine, Sodium triacetoxyborohydride, Dichloroethane (DCE), Acetic Acid.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir at room temperature for 12-24 hours until the starting aldehyde is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Heterocycle Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a highly valuable transformation that constructs tetrahydroisoquinoline or tetrahydro-β-carboline ring systems. [11]It involves the reaction of a β-arylethylamine with an aldehyde under acidic conditions. [11]The aldehyde component, in this case this compound, is a key determinant of the final product's structure.
Mechanistic Insight: The reaction proceeds through three key stages:
-
Imine/Iminium Ion Formation: The amine and aldehyde condense to form an imine, which is protonated under acidic conditions to generate a highly electrophilic iminium ion.
-
Mannich-type Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution. [11]3. Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring system.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
This reaction is particularly significant in medicinal chemistry for synthesizing scaffolds found in numerous natural products and pharmacologically active compounds. [12][13]
Protocol 5: Synthesis of a Tetrahydro-β-carboline Derivative
-
Materials: this compound, Tryptamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in DCM to the tryptamine solution.
-
Cool the mixture to 0 °C and add TFA (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 24-48 hours. The progress should be monitored by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The resulting diastereomeric mixture of the tetrahydro-β-carboline product can be purified and separated by flash column chromatography.
-
References
-
Pictet–Spengler reaction . In Wikipedia. Retrieved from [Link]
-
Henry Reaction . Organic Chemistry Portal. Retrieved from [Link]
-
Wittig Reaction . Organic Chemistry Portal. Retrieved from [Link]
-
Henry reaction . In Wikipedia. Retrieved from [Link]
-
Wittig reaction . In Wikipedia. Retrieved from [Link]
-
Knoevenagel condensation . In Wikipedia. Retrieved from [Link]
-
Taylor, E. C., & Jacobsen, E. N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions . Journal of the American Chemical Society, 131(41), 14624–14625. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry, 7, 718. Retrieved from [Link]
-
Smith, M. B. (2018). Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Retrieved from [Link]
-
V. C. C. C. d. Santos, et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines . Molecules, 25(21), 5228. Retrieved from [Link]
-
The Wittig Reaction . Chemistry LibreTexts. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Retrieved from [Link]
-
Lynch-Colameta, T., Greta, S., & Snyder, S. A. (2021). Synthesis of Aza-Quaternary Centers via Pictet–Spengler Reactions of Ketonitrones . Organic Letters, 23(7), 2560–2565. Retrieved from [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review) . ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry . YouTube. Retrieved from [Link]
-
The Henry Reaction: Recent Examples . ResearchGate. Retrieved from [Link]
-
Reddy, P. P., et al. (2021). Total Synthesis of 6-Hydroxymetatacarboline-d Discovered from Mycena metata via the Pictet–Spengler Reaction Followed by the Horner–Wadsworth–Emmons Reaction . The Journal of Organic Chemistry, 86(8), 6075–6083. Retrieved from [Link]
-
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation . OSTI.GOV. Retrieved from [Link]
-
Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3 . ResearchGate. Retrieved from [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? . Quora. Retrieved from [Link]
-
Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters . ResearchGate. Retrieved from [Link]
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Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium . Green Chemistry (RSC Publishing). Retrieved from [Link]
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Farooq, S., & Ngaini, Z. Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications . Current Organocatalysis. Retrieved from [Link]
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Kamm, O., & Segur, J. B. Benzoic acid, m-nitro-, methyl ester . Organic Syntheses. Retrieved from [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate . Sciencemadness Discussion Board. Retrieved from [Link]
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Methyl 3-formyl-2-nitrobenzoate . PubChem. Retrieved from [Link]
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Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies . MDPI. Retrieved from [Link]
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a general procedure for mitsunobu inversion of sterically hindered alcohols . Organic Syntheses. Retrieved from [Link]
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METHYL 3-FORMYL-2-NITROBENZOATE . precisionFDA. Retrieved from [Link]
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Application Note & Protocol: The Strategic Role of Methyl 2-formyl-6-nitrobenzoate in the Synthesis of PARP Inhibitor Cores
Introduction: The Architectural Significance of a Key Building Block
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2][3] This therapeutic strategy, known as synthetic lethality, has led to the approval of several impactful drugs, including Olaparib, Rucaparib, and Niraparib.[3][4][5] The chemical architecture of many of these inhibitors is built around a fused heterocyclic core, often a phthalazinone or a related lactam structure, which is essential for binding to the NAD+ pocket of the PARP enzyme.[2][6]
The synthesis of these complex cores requires strategically functionalized and readily available starting materials. Methyl 2-formyl-6-nitrobenzoate is one such critical building block. Its unique arrangement of three key functional groups—an aldehyde, a nitro group, and a methyl ester in a specific ortho-relationship—provides a pre-organized framework for the efficient construction of the PARP inhibitor backbone. The aldehyde serves as a handle for introducing side chains via reductive amination, while the nitro group acts as a masked amine, which, upon reduction, can trigger an intramolecular cyclization with the adjacent ester to form the crucial lactam ring.
This document provides a detailed guide on the properties of this compound and a comprehensive protocol for its use in synthesizing a representative phthalazinone core, a common structural motif in PARP inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142314-70-3 | [7][8][9] |
| Molecular Formula | C₉H₇NO₅ | [7][10] |
| Molecular Weight | 209.16 g/mol | [7][10] |
| Appearance | Off-White Solid | [10] |
| Melting Point | 102-103 °C | [10] |
| Storage | 2-8°C, stored under nitrogen | [7][10] |
| Synonyms | 2-Formyl-6-nitrobenzoic Acid Methyl Ester | [7][10] |
Core Synthetic Strategy: A Tandem Approach to the Phthalazinone Ring
The primary utility of this compound lies in its capacity to undergo a sequence of reactions that efficiently builds the bicyclic lactam core. The overall strategy involves two main transformations which can often be performed sequentially in a one-pot or two-step process:
-
Intermolecular C-N Bond Formation: The aldehyde group is used to connect a desired side-chain, typically via reductive amination with a primary amine.
-
Intramolecular Ring Formation: The nitro group is reduced to an amine, which immediately undergoes cyclization with the neighboring methyl ester to form the thermodynamically stable six-membered lactam ring of the phthalazinone core.
This elegant strategy minimizes intermediate purification steps and leverages the inherent reactivity of the starting material's functional groups.
Caption: General workflow for synthesizing a phthalazinone core.
Detailed Application Protocol: Synthesis of a PARP Inhibitor Precursor
This protocol details a two-step synthesis of a functionalized phthalazinone core, a key intermediate for PARP inhibitors like Olaparib.[4][5] The procedure is based on established methods for reductive amination and reductive cyclization.[11][12]
Materials and Reagents
-
This compound (CAS: 142314-70-3)
-
4-Fluorobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrogen gas (H₂) supply (balloon or Parr shaker)
Step-by-Step Methodology
Caption: Detailed experimental workflow for the two-step synthesis.
Step 1: Reductive Amination
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add 4-Fluorobenzylamine (1.05 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, Methyl 2-(((4-fluorobenzyl)amino)methyl)-6-nitrobenzoate . This intermediate can often be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate from the previous step in a mixture of Methanol and Ethyl Acetate (e.g., 1:1 v/v).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight relative to the substrate).
-
Secure a hydrogen balloon to the flask (or use a Parr hydrogenation apparatus for larger scales).
-
Purge the flask with hydrogen gas three times.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-8 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC or LC-MS for the disappearance of the nitro-containing intermediate and the appearance of the phthalazinone product.
-
Work-up: Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexanes) to yield the final product, 2-(4-Fluorobenzyl)phthalazin-1(2H)-one .
Scientific Rationale and Field Insights
The Causality Behind Reagent Selection
-
Why STAB for Reductive Amination? Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and selectivity.[13] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion formed in situ.[14] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present in the same flask, simplifying the experimental setup.[14]
-
Why Catalytic Hydrogenation? For the reduction of the nitro group, catalytic hydrogenation is a clean and efficient method.[11][12] It typically proceeds with high yield and generates water as the only byproduct, making it an environmentally favorable choice. The subsequent intramolecular cyclization (lactamization) is often spontaneous and driven by the formation of the stable, fused aromatic system. Alternative reagents like iron powder in acetic acid or tin(II) chloride can also be used but may require more extensive purification to remove metal salts.
Table 2: Comparison of Common Reductive Amination Conditions
| Reducing Agent | Typical Solvent | Advantages | Disadvantages | Reference |
| NaHB(OAc)₃ (STAB) | DCM, DCE, THF | Mild, selective for imines; enables one-pot reactions. | Water-sensitive; not compatible with protic solvents like MeOH. | [13][14] |
| NaCNBH₃ | MeOH, EtOH | Water-stable; effective in protic solvents. | Highly toxic (cyanide); Lewis acid co-catalyst may be needed. | [13] |
| NaBH₄ | MeOH, EtOH | Inexpensive and powerful. | Can reduce the starting aldehyde/ketone; requires pre-formation of the imine. | [6][13] |
| H₂ with Metal Catalyst (e.g., Pd/C) | MeOH, EtOH, EtOAc | "Green" process; high yields. | Can reduce other functional groups; requires specialized H₂ equipment. | [11][12] |
Ensuring a Self-Validating Protocol
The trustworthiness of this synthetic sequence is ensured by routine analytical checkpoints:
-
TLC Analysis: A simple silica plate can visualize the consumption of the UV-active starting material and the appearance of the less polar amine intermediate (Step 1) and finally the highly conjugated phthalazinone product (Step 2).
-
LC-MS Analysis: Provides definitive confirmation of the mass of the intermediate and final product, ensuring the correct transformations have occurred at each stage.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the final product are essential for full structural confirmation, showing the disappearance of the aldehyde and methyl ester signals and the appearance of characteristic signals for the phthalazinone core and the incorporated side chain.
Conclusion
This compound is a highly valuable and strategic starting material in medicinal chemistry. Its pre-configured functionality allows for the rapid and efficient assembly of the phthalazinone core, a privileged scaffold in the design of potent PARP inhibitors. The synthetic route, centered around a reductive amination followed by a reductive cyclization, is robust, scalable, and relies on well-understood chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this methodology to construct a diverse array of novel PARP inhibitors for oncological drug discovery.
References
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development. [Link]
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ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. [Link]
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Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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ResearchGate. Reductive amination of nitrobenzene with different aldehydes. [a]. [Link]
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Taylor & Francis Online. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
-
NIH National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. [Link]
-
NIH National Center for Biotechnology Information. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. [Link]
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PubMed. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
NIH National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
- Google Patents. WO2018038680A1 - Processes for preparing olaparib.
-
PubMed. PARP Inhibition in Cancer: An Update on Clinical Development. [Link]
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A Validated Protocol for the Purification of Methyl 2-formyl-6-nitrobenzoate by Silica Gel Column Chromatography
An Application Note and Protocol for Researchers
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 2-formyl-6-nitrobenzoate, a key intermediate in synthetic organic chemistry.[1] The inherent polarity of the molecule, stemming from its formyl, nitro, and methyl ester functional groups, necessitates a robust purification strategy to remove synthetic by-products and unreacted starting materials. This guide details a validated normal-phase column chromatography method, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar polar aromatic compounds.
Introduction and Chemical Profile
This compound is a substituted benzene derivative containing electron-withdrawing groups, making it a valuable building block in the synthesis of more complex molecules. The purity of this intermediate is paramount for the success of subsequent reaction steps. Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3]
Given the polar nature of this compound, a normal-phase chromatography approach is most effective.[4] This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[5] Polar molecules in the mixture will have a stronger affinity for the polar stationary phase and will thus move through the column more slowly, while less polar impurities will be eluted more quickly.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 142314-70-3 | [6][7] |
| Molecular Formula | C₉H₇NO₅ | [6] |
| Molecular Weight | 209.16 g/mol | [6] |
| Appearance | Typically a solid | N/A |
| Topological Polar Surface Area (TPSA) | 86.51 Ų | [6] |
| Storage Conditions | 4°C, stored under nitrogen | [6] |
Safety and Handling Precautions
This compound is classified as an irritant and is harmful if swallowed.[7][8] It can cause skin and serious eye irritation.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9] Consult the Safety Data Sheet (SDS) for the specific compound before beginning any work.[9]
Principle of Separation: Normal-Phase Chromatography
The separation mechanism relies on the principles of adsorption and polarity. The stationary phase, silica gel, is a highly porous solid with a surface covered in polar silanol groups (Si-OH).[10] The mobile phase is a mixture of organic solvents with a much lower overall polarity.
-
Adsorption: As the crude mixture is carried through the column by the mobile phase, its components are in a dynamic equilibrium between being dissolved in the mobile phase and being adsorbed onto the surface of the stationary phase.[3]
-
Differential Migration:
-
Polar Compounds (like the target molecule) will form stronger hydrogen bonds and dipole-dipole interactions with the polar silanol groups of the silica gel. This strong adsorption slows their movement down the column.[3]
-
Non-polar Impurities will have weaker interactions with the stationary phase and will spend more time dissolved in the mobile phase, causing them to travel down the column faster and elute first.[5]
-
-
Gradient Elution: By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), one can systematically break the interactions of increasingly polar compounds with the silica gel, allowing them to be eluted from the column in order of increasing polarity.[2]
Materials and Equipment
-
Chemicals:
-
Equipment:
-
Glass chromatography column with stopcock
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Funnel
-
Cotton or glass wool
-
Sand (washed)
-
Test tubes or fraction collector vials
-
TLC capillaries
-
UV lamp (254 nm)
-
Rotary evaporator
-
Experimental Protocol
This protocol is divided into two main stages: preliminary optimization on TLC followed by the full-scale column separation.
The successful outcome of column chromatography is critically dependent on first identifying a suitable mobile phase system using TLC.[2] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rƒ) of approximately 0.2-0.4.
Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a prepared solvent system. Start with a low-polarity mixture, such as 10% ethyl acetate in hexane (9:1 Hexane:EtOAc).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze Rƒ: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize:
-
If the target spot's Rƒ is too low (<0.2), the solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 20% or 30%).
-
If the Rƒ is too high (>0.5), the solvent is too polar. Decrease the proportion of ethyl acetate.
-
The optimal system will show the target spot at Rƒ ≈ 0.3, well-separated from other spots.
-
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically to a retort stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is not too tight. Add a thin layer (approx. 1 cm) of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). The consistency should be like a thin milkshake.[5]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once all the silica is added, add another thin layer of sand on top to protect the silica bed surface.[5] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucial: Do not let the column run dry at any point from now on.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to the column.
-
Open the stopcock and begin collecting the eluent in small, equally sized fractions (e.g., 10-15 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase as determined in the TLC optimization. For example, after collecting a set number of fractions, switch to 90:10 Hexane:EtOAc, then 80:20, and so on. This gradient elution ensures that all compounds eventually move through the column.[2]
-
-
Fraction Analysis by TLC:
-
Systematically analyze the collected fractions using TLC. Spot several fractions per TLC plate alongside a spot of the original crude mixture for comparison.
-
Develop the TLC plates in the optimized solvent system (e.g., 80:20 Hexane:EtOAc).
-
Under UV light, identify the fractions that contain only the spot corresponding to the pure product.
-
-
Isolation of Pure Product:
-
Combine all fractions identified as containing the pure compound into a single, clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified this compound.
-
Troubleshooting
Table 2: Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly. | - Re-optimize the mobile phase with TLC.[2]- Use a larger column or less sample.- Repack the column carefully using the wet slurry method.[5] |
| Band Tailing (Streaking) | - Strong interaction between the polar compound and acidic silica.- Sample is not soluble in the mobile phase. | - Add a very small amount (0.1-1%) of a polar modifier like methanol or acetic acid to the mobile phase.[12]- Ensure the sample is fully dissolved before loading. |
| Cracked or Channeling Silica Bed | - Column ran dry during packing or running.- Packing was not uniform. | - This is often unrecoverable; the column must be repacked. Always keep the solvent level above the top of the silica bed. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent significantly (e.g., increase ethyl acetate percentage or add a small amount of methanol).[2][5] |
References
- Vertex AI Search. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- ChemScene. (n.d.). This compound | 142314-70-3.
- Achmem. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Columbia University. (n.d.). Column chromatography.
- Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Quora. (2015). What is the stationary phase in column chromatography?
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- National Institutes of Health, PubChem. (n.d.). Methyl 3-formyl-2-nitrobenzoate.
- ChemicalBook. (2025). 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER.
- BenchChem. (2025). Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purification.
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Application Note: A Protocol for the Recrystallization of Methyl 2-formyl-6-nitrobenzoate
Introduction: The Rationale for Purification
Methyl 2-formyl-6-nitrobenzoate is a key chemical intermediate in the synthesis of more complex molecules, including various pharmaceutical building blocks.[1] The purity of such an intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and complications in downstream processes and biological assays. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities to achieve a high degree of purity.[2][3]
This document provides a comprehensive guide to the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying principles, enabling scientists to not only replicate the procedure but also to adapt it based on empirical observations.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 142314-70-3 | [1] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 102-103 °C | [1] |
| Known Solubilities | Dichloromethane (DCM), Methanol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
The Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases significantly with temperature.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[3]
The success of this technique is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics:
-
High Solvency at High Temperatures: It should dissolve the target compound completely when hot.[5]
-
Low Solvency at Low Temperatures: It should dissolve very little of the target compound when cold to maximize yield.[5]
-
Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
Non-Reactive: The solvent must not react with the compound being purified.
-
Volatility: It should have a boiling point low enough to be easily removed from the purified crystals.
Solvent System Selection & Rationale
Based on the compound's structure (an aromatic nitro-aldehyde ester) and documented solubilities, several solvent systems are viable candidates. Small-scale solubility tests are essential to determine the optimal solvent for a specific batch of crude material.
| Solvent/System | Rationale & Causality | Potential Issues |
| Methanol (MeOH) | The compound is known to be soluble in methanol.[1] As a polar protic solvent, it is often effective for moderately polar compounds. Its volatility simplifies the drying process. | The compound may be too soluble at room temperature, potentially leading to lower yields. |
| Ethanol (EtOH) or EtOH/Water | Structurally similar benzaldehyde derivatives have been successfully recrystallized from ethanol or ethanol/water mixtures.[5] The addition of water (an anti-solvent) can fine-tune the solubility profile, reducing solubility at cold temperatures. | "Oiling out" can occur if the compound's melting point is below the solvent's boiling point or if too much water is added too quickly.[5] |
| Toluene | A patent for a structurally related isomer (methyl 3-formyl-2-nitrobenzoate) reports a successful crystallization using toluene.[6] This non-polar solvent may be effective at excluding more polar impurities. | Higher boiling point requires more rigorous drying. May be less effective if impurities are non-polar. |
Detailed Recrystallization Protocol
This protocol is a self-validating workflow. Each step includes checkpoints and expected observations to ensure the process is proceeding correctly.
PART A: Safety First
-
Consult SDS: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a certified chemical fume hood.
PART B: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude solid into three separate small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., Methanol, 95% Ethanol, Toluene) dropwise at room temperature, vortexing after each drop.
-
Observation (Cold): The ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Selection: The best solvent is the one from which a significant amount of crystalline solid precipitates upon cooling.
PART C: Bulk Recrystallization Workflow
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent from Part B in small portions while stirring and gently heating the flask on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.[5] This ensures the solution is saturated and maximizes recovery.
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[5]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2][5]
-
Isolation by Vacuum Filtration: Collect the purified crystals using a Büchner funnel and a vacuum flask.[2]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.[5] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.
-
Drying: Continue to pull a vacuum over the crystals for 15-20 minutes to partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
Workflow Visualization
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration and attempt to cool again. If that fails, add a compatible anti-solvent (e.g., water to an ethanol solution) dropwise until turbidity persists, then reheat to clarify and cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point. The compound is very impure, causing freezing point depression. | Reheat the solution to dissolve the oil. Add slightly more solvent and allow it to cool more slowly. If the issue persists, purify first by column chromatography to remove the bulk of impurities.[5] |
| Low Yield | Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were washed with warm solvent. The solution was not cooled sufficiently or for long enough. | Use the minimum amount of hot solvent.[5] Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[5] Ensure the flask is left in an ice bath for at least 30 minutes. |
| Colored Impurities in Crystals | Impurities were co-precipitated or adsorbed onto the crystal surface. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the target compound. |
Conclusion
This protocol provides a robust and adaptable framework for the purification of this compound. By integrating foundational chemical principles with a detailed, step-by-step procedure, researchers can consistently achieve high-purity material essential for reliable and reproducible results in drug discovery and synthetic applications. The key to success lies in careful solvent selection and the methodical execution of the dissolution and cooling steps.
References
- Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.). Google Patents.
- Process for the purification of mononitro aromatic compounds - Google Patents. (n.d.). Google Patents.
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]
-
Aromatic Nitro Compounds - MST.edu. (n.d.). Missouri S&T. Retrieved January 13, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 13, 2026, from [Link]
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents. (n.d.). Google Patents.
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]
-
METHYL 2-NITROBENZOATE 606-27-9 wiki. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
-
Recrystallization of methyl nitrobenzoate - YouTube. (2019, January 3). YouTube. Retrieved January 13, 2026, from [Link]
Sources
- 1. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. achmem.com [achmem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-formyl-6-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-formyl-6-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from 2-methyl-6-nitrobenzoic acid. This pathway involves an initial esterification of the carboxylic acid, followed by a selective oxidation of the methyl group to the desired aldehyde.
Experimental Protocols
Step 1: Fischer Esterification of 2-Methyl-6-nitrobenzoic Acid
This procedure outlines the conversion of 2-methyl-6-nitrobenzoic acid to its methyl ester.
Protocol:
-
To a round-bottom flask, add 2-methyl-6-nitrobenzoic acid.
-
Add an excess of methanol, which acts as both the solvent and the reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-methyl-6-nitrobenzoate.
-
Purify the crude product by column chromatography if necessary.
Step 2: Selective Oxidation of Methyl 2-methyl-6-nitrobenzoate
This protocol details the selective oxidation of the methyl group to a formyl group.
Protocol:
-
Dissolve methyl 2-methyl-6-nitrobenzoate in a suitable solvent such as dichloromethane (DCM) or acetic anhydride.
-
Add a selective oxidizing agent. A common choice for this transformation is chromium trioxide in acetic anhydride or other mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
-
Maintain the reaction at a controlled temperature, typically a low temperature to start, and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully, for instance, by adding isopropanol to consume any excess oxidant.
-
Perform a work-up by diluting the reaction mixture with water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Guide
Esterification Step
Q1: The esterification reaction is not going to completion, and I still see starting material on my TLC plate even after prolonged reflux. What could be the issue?
A1: Incomplete esterification can be due to several factors:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1] Ensure you have added an adequate amount of sulfuric acid.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[1] Any water present in the reagents or glassware will shift the equilibrium back towards the starting materials. Ensure your methanol and glassware are dry.
-
Steric Hindrance: The ortho-substituents (methyl and nitro groups) on the benzoic acid can sterically hinder the approach of methanol. While this is an inherent property of the substrate, prolonging the reaction time or using a more potent esterification method (e.g., using oxalyl chloride to form the acid chloride followed by reaction with methanol) could be considered if the issue persists.
Q2: After work-up, my yield of the methyl ester is very low. Where could I have lost my product?
A2: Low yield can stem from issues during both the reaction and the work-up:
-
Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion.
-
Loss during Work-up: The product might be partially soluble in the aqueous layer, especially if an insufficient amount of organic solvent is used for extraction. Ensure thorough extraction with an adequate volume of solvent. Also, during the sodium bicarbonate wash, vigorous CO2 evolution can lead to loss of material if not performed carefully in a separatory funnel with proper venting.
Oxidation Step
Q3: The oxidation of the methyl group is resulting in a mixture of products, including the starting material, the desired aldehyde, and the over-oxidized carboxylic acid. How can I improve the selectivity for the aldehyde?
A3: Achieving selective oxidation to the aldehyde without further oxidation to the carboxylic acid is a common challenge.[2]
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Choice of Oxidant: Strong oxidizing agents like potassium permanganate will readily oxidize the methyl group to a carboxylic acid.[3] Using milder and more selective reagents is key. Chromium trioxide in acetic anhydride can be effective, as the initially formed aldehyde is protected as a diacetate, preventing over-oxidation. Other modern methods like TEMPO-catalyzed oxidations could also be explored for higher selectivity.[2]
-
Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a low and controlled temperature is crucial to prevent over-oxidation. Running the reaction at 0°C or even lower temperatures can significantly improve selectivity.
-
Reaction Time: Over-running the reaction can lead to the formation of the carboxylic acid byproduct. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed and before significant amounts of the over-oxidized product are formed.
Q4: My reaction is very slow, and even after many hours, there is a significant amount of starting material left. What can I do?
A4: Slow reaction rates can be attributed to:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent.
-
Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. A balance needs to be struck. You might need to allow the reaction to warm to room temperature or slightly above, while carefully monitoring for byproduct formation.
-
Deactivated Substrate: The electron-withdrawing nitro group deactivates the aromatic ring, which can influence the reactivity of the benzylic methyl group. A slightly more forcing condition (e.g., a modest increase in temperature) might be necessary compared to an unsubstituted toluene derivative.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the oxidation step?
A: The choice of solvent is critical. For oxidations with chromium-based reagents, acetic anhydride is often used as it also acts as a protecting agent for the aldehyde product. For other oxidizing agents, chlorinated solvents like dichloromethane (DCM) are common choices due to their inertness.
Q: How can I effectively purify the final product, this compound?
A: The final product is a solid.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often an effective method for purification. If impurities are persistent, column chromatography on silica gel is a reliable alternative.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Concentrated sulfuric acid is highly corrosive. Chromium trioxide is a strong oxidant and a suspected carcinogen; handle it with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q: Can I perform a one-pot synthesis from 2-methyl-6-nitrobenzoic acid?
A: A one-pot synthesis is conceptually challenging for this sequence. The conditions for esterification (acidic, refluxing methanol) are vastly different and incompatible with the conditions required for selective oxidation. A sequential, two-step process with isolation and purification of the intermediate ester is the most reliable approach to obtain a high-purity final product.
Quantitative Data Summary
| Parameter | Step 1: Esterification | Step 2: Oxidation |
| Starting Material | 2-Methyl-6-nitrobenzoic acid | Methyl 2-methyl-6-nitrobenzoate |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) | Chromium trioxide, Acetic anhydride |
| Typical Solvent | Methanol (reagent and solvent) | Dichloromethane or Acetic anhydride |
| Reaction Temperature | Reflux (approx. 65°C) | 0°C to Room Temperature |
| Typical Reaction Time | 4-6 hours | 2-8 hours |
| Expected Yield | >90% | 60-80% (highly dependent on conditions) |
Visual Workflow and Troubleshooting Logic
Caption: Synthetic workflow and troubleshooting decision tree.
References
-
eGyanKosh. AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
- Google Patents. (2015). New 2-methyl-3-nitrobenzoic acid preparation method.
-
PubMed Central. Site-selective electrooxidation of methylarenes to aromatic acetals. Retrieved from [Link]
-
ACS Publications. Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
-
American Chemical Society. Synthesis of methyl m-nitrobenzoate from acetophenone in three steps. Retrieved from [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved from [Link]
- Google Patents. Esterification of nitrobenzoic acids.
-
Jack Westin. Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]
- Google Patents. (2015, December 3). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
-
Truman ChemLab. Multi-Step Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
- Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
-
Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]
-
PrepChem.com. Synthesis of methyl 2-amino-6-nitrobenzoate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 3. quora.com [quora.com]
- 4. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]
Common side products in the synthesis of "Methyl 2-formyl-6-nitrobenzoate"
Technical Support Center: Synthesis of Methyl 2-formyl-6-nitrobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a specific focus on the formation of side products. As Senior Application Scientists, we understand that achieving high purity is critical, and this guide explains the causality behind impurity formation and provides robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
FAQ 1: I'm observing a significant amount of unreacted starting material (Methyl 2-methyl-6-nitrobenzoate) in my final product. What are the likely causes?
This is a common issue related to incomplete oxidation. The conversion of the methyl group to an aldehyde requires careful optimization of reaction conditions.
-
Cause 1: Insufficient Oxidant Stoichiometry. The most straightforward cause is an insufficient amount of the oxidizing agent. Many common oxidants for this transformation (e.g., MnO₂, SeO₂) are heterogeneous, and their activity can vary between batches.
-
Cause 2: Low Reactivity/Deactivation of Oxidant. Commercially available manganese dioxide (MnO₂) can have varying levels of activation. For this specific oxidation, highly active MnO₂ is required. If the oxidant has been stored improperly or is from a less reliable vendor, its efficacy may be compromised.
-
Cause 3: Inadequate Reaction Time or Temperature. The oxidation of the electron-deficient methyl group in this substrate can be sluggish. If the reaction is not allowed to proceed for a sufficient duration or at an optimal temperature, the conversion will be incomplete. The catalyst's surface acidity and basicity also play a crucial role in this transformation.[1]
Troubleshooting Actions:
-
Increase Oxidant Load: Incrementally increase the molar equivalents of the oxidant (e.g., from 5 eq. to 10 eq. of active MnO₂).
-
Verify Oxidant Activity: Ensure you are using freshly activated MnO₂ or a high-quality commercial grade.
-
Optimize Conditions: Extend the reaction time and/or moderately increase the temperature, monitoring the reaction progress carefully by TLC or LCMS to avoid byproduct formation.
FAQ 2: My ¹H NMR spectrum shows a peak around 10.5-12 ppm, and my mass spec indicates a mass of 225.15 g/mol . What is this impurity?
This data strongly suggests the presence of Methyl 2-carboxy-6-nitrobenzoate , the over-oxidation product.
-
Causality: The desired aldehyde product is susceptible to further oxidation to a carboxylic acid, especially under harsh conditions or in the presence of strong oxidizing agents.[2] This is a prevalent issue when attempting to drive the initial reaction to completion by using a large excess of oxidant or high temperatures. The electron-withdrawing nature of the nitro and ester groups can make the aldehyde particularly prone to this transformation.
Mitigation Strategies:
-
Choice of Oxidant: Employ milder or more selective oxidizing agents. While effective, reagents like KMnO₄ are highly prone to over-oxidation. Activated MnO₂ is generally more selective for the conversion of benzylic methyl groups to aldehydes.
-
Controlled Stoichiometry: Carefully control the stoichiometry of the oxidant. Add the oxidant portion-wise to maintain a low instantaneous concentration.
-
Reaction Monitoring: Monitor the reaction closely. As soon as the starting material is consumed and a significant amount of the desired aldehyde has formed, quench the reaction to prevent the secondary oxidation process.
FAQ 3: During workup, I'm struggling with an acidic impurity that complicates extraction. What is it likely to be?
This is often due to the hydrolysis of the methyl ester group, forming 2-formyl-6-nitrobenzoic acid .
-
Mechanism of Formation: The ester is susceptible to hydrolysis under either acidic or basic conditions that may be present during the reaction or, more commonly, during the aqueous workup. A patent for a similar molecule highlights the need to control pH to prevent ester hydrolysis.[3] For sterically hindered esters, this hydrolysis can sometimes proceed via a BAl2 mechanism where the nucleophile attacks the methyl group directly.[4]
Preventative Measures:
-
Neutral Workup Conditions: Whenever possible, use a neutral or mildly acidic (e.g., saturated NH₄Cl) aqueous wash instead of strong acids or bases.
-
pH Control: If a basic wash is necessary (e.g., to remove an acidic byproduct), use a weak base like sodium bicarbonate and minimize contact time. A patent for a related synthesis specifically recommends maintaining a pH of 6-8 to prevent this side reaction.[3]
-
Temperature Control: Perform extractions at room temperature or below, as elevated temperatures accelerate hydrolysis.[5][6]
Troubleshooting Guide: Common Side Products Profile
This table summarizes the key impurities, their identification, and validated solutions.
| Impurity Name | Structure | Common Analytical Signature | Root Cause | Prevention & Mitigation Strategy |
| Starting Material (Methyl 2-methyl-6-nitrobenzoate) | O=C(OC)C1=C(C)C=CC=C1[O-] | Matches reference spectra of the starting material. | Incomplete reaction; deactivated oxidant. | Use highly active oxidant (e.g., activated MnO₂), increase stoichiometry, extend reaction time/temperature. |
| Over-oxidation Product (Methyl 2-carboxy-6-nitrobenzoate) | O=C(OC)C1=C(C(O)=O)C=CC=C1[O-] | ¹H NMR: Broad singlet >10 ppm. MS (M+H)⁺: ~226. | Excess oxidant; harsh reaction conditions; non-selective oxidant. | Use a milder, selective oxidant; control stoichiometry carefully; monitor reaction progress and quench promptly. |
| Hydrolysis Product (2-Formyl-6-nitrobenzoic acid) | O=C(O)C1=C(C=O)C=CC=C1[O-] | ¹H NMR: Broad singlet >10 ppm. Soluble in basic aqueous layers. | Acidic or basic conditions during reaction or workup. | Maintain neutral pH during workup; use weak bases (e.g., NaHCO₃) if necessary; keep temperatures low. |
| Isomeric Impurities (e.g., Methyl 3-formyl-2-nitrobenzoate) | O=C(OC)C1=C([O-])C(C=O)=CC=C1 | Difficult to distinguish from product by MS. Requires careful NMR/Chromatography. | Impurities in the starting material (e.g., 3-methyl-2-nitrobenzoate).[7][8] | Source high-purity starting materials; develop robust chromatographic purification methods. |
Visualizing Reaction & Side Product Pathways
The following diagram illustrates the primary synthetic route to this compound and the key diversion pathways that lead to common impurities.
Caption: Reaction scheme for the synthesis and major side product pathways.
Recommended Protocol: Selective Oxidation with Activated MnO₂
This protocol is designed to maximize the yield of the desired product while minimizing over-oxidation and other side reactions.
1. Reagent Preparation & Setup:
-
Charge a round-bottom flask, equipped with a magnetic stirrer and reflux condenser, with Methyl 2-methyl-6-nitrobenzoate (1.0 eq).
-
Add a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 20 mL per gram of starting material).
-
Add activated manganese (IV) oxide (MnO₂, ~10 eq.). The activity of the MnO₂ is critical for success.
2. Reaction Execution:
-
Heat the suspension to reflux (approx. 40°C for DCM).
-
Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. The starting material and product should have distinct Rf values.
-
Continue refluxing until the starting material is substantially consumed (typically 24-48 hours). Avoid letting the reaction run for an excessively long time after completion to prevent over-oxidation.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material is best purified by column chromatography on silica gel using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to separate the desired product from unreacted starting material and any non-polar impurities.
Troubleshooting Workflow
Use this decision tree to diagnose and address issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis outcomes.
References
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
-
SynZeal. (n.d.). 3-Nitrobenzaldehyde Impurity Standard | 99-61-6. Available at: [Link]
-
Cleanchem. (n.d.). 3-Nitrobenzaldehyde Impurity Standard | CAS No: 99-61-6. Available at: [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. Available at: [Link]
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Wikipedia. (n.d.). 2-Methyl-6-nitrobenzoic anhydride. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A New Condensation Reaction for the Synthesis of Carboxylic Esters... Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air... Available at: [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]
-
ResearchGate. (n.d.). The Oxidation of Aromatic Aldehydes by Magnesium Monoperoxyphthalate and Urea—Hydrogen Peroxide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
Preventing over-oxidation in the formylation of nitroaromatics
Welcome to the technical support center dedicated to the formylation of nitroaromatic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto an electron-deficient aromatic ring. The presence of a strongly deactivating nitro group presents unique challenges, from sluggish reaction rates to the potential for undesirable side reactions.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve successful and selective formylation while avoiding common pitfalls like low yield and over-oxidation.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the formylation of nitroaromatics in a practical question-and-answer format.
Question 1: My formylation reaction on a nitro-substituted benzene ring is resulting in very low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion is the most common issue when attempting to formylate a nitroaromatic compound. This is primarily due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack.
Potential Causes & Solutions:
-
Inappropriate Choice of Formylation Reaction: Classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack and Gattermann-Koch are often inefficient for strongly deactivated substrates like nitroaromatics.[1][2][3] The electrophiles generated in these reactions are typically not reactive enough to overcome the deactivation by the nitro group.
-
Solution: Consider alternative, more potent formylation methods suitable for electron-poor rings. These include:
-
Formylation via Directed Ortho-Metalation (DoM): This involves deprotonation of the aromatic ring using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5][6]
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), which can be effective for some deactivated systems.[4][7]
-
Reductive Formylation: This one-pot approach involves the simultaneous or sequential reduction of the nitro group to an amine followed by formylation.[8][9][10] This is often a highly effective strategy as the resulting amino group is strongly activating.
-
-
-
Insufficiently Harsh Reaction Conditions: Even with a suitable method, the conditions may not be forcing enough.
-
Solution: For reactions like the Rieche formylation, ensure you are using a sufficiently strong Lewis acid and consider adjusting the temperature. For DoM, ensure your organolithium reagent is of high purity and that the reaction is performed under strictly anhydrous and inert conditions.
-
Below is a decision-making workflow to help you choose a more appropriate formylation strategy:
Caption: Decision workflow for troubleshooting low yields in nitroaromatic formylation.
Question 2: I've successfully introduced a formyl group, but I am detecting a significant amount of the corresponding carboxylic acid as a byproduct. What is causing this over-oxidation and how can I prevent it?
Answer:
The formation of a carboxylic acid is due to the oxidation of the desired aldehyde product. While not as common as low conversion, it can occur under certain conditions, particularly during reaction workup. The nitro-aromatic aldehyde itself is generally stable, but can be susceptible to oxidation.[5][11][12]
Potential Causes & Solutions:
-
Oxidative Workup Conditions: Aqueous workups, especially under basic or neutral conditions and in the presence of air (oxygen), can lead to the slow oxidation of aldehydes. This is particularly a risk if the reaction mixture is stirred for extended periods in air during or after quenching.
-
Solution:
-
Minimize Air Exposure: Perform the workup as quickly as possible and consider using degassed solvents.
-
Acidic Quench: Quench the reaction with an acidic solution (e.g., dilute HCl) to neutralize any basic reagents and protonate the intermediates. The aldehyde is generally more stable under acidic conditions.
-
Avoid Strong Bases in Workup: If a basic wash is necessary (e.g., to remove acidic byproducts), use a weak base like sodium bicarbonate and perform the extraction swiftly. The Cannizzaro reaction, which disproportionates aldehydes to alcohols and carboxylic acids, occurs under strong basic conditions.[12]
-
-
-
In Situ Oxidant Formation: While less common for standard formylation reagents, some reaction conditions or impurities could potentially generate oxidizing species. For instance, in Reimer-Tiemann reactions, which are generally unsuitable for nitroaromatics but illustrate a principle, the basic conditions could promote oxidation if not carefully controlled.[13]
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from peroxide or other oxidizing impurities.
-
Strict Temperature Control: Avoid excessive heating, which can promote side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent air oxidation of sensitive intermediates or the final product.
-
-
-
Reaction-Specific Issues (Duff Reaction): The Duff reaction mechanism involves an intramolecular redox step.[14] While this is designed to oxidize a benzylamine intermediate to the aldehyde, deviations under certain conditions or with specific substrates could potentially lead to further oxidation, although this is not a commonly reported issue.
-
Solution: Carefully control the stoichiometry and temperature as per established protocols. Ensure the hydrolysis step is performed correctly to liberate the aldehyde from its imine precursor without prolonged heating.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use the Vilsmeier-Haack reaction for nitrobenzene?
A: It is generally not recommended. The Vilsmeier reagent is a relatively weak electrophile and is typically ineffective for strongly deactivated aromatic rings like nitrobenzene.[1][2][15] The reaction will likely result in very low to no yield. More powerful methods are required.
Q2: Are there any safety concerns when working with formylation reactions on nitroaromatics?
A: Yes. Many nitroaromatic compounds are toxic and potentially explosive, especially poly-nitro compounds. Always handle them with appropriate personal protective equipment (PPE). Additionally:
-
Organolithium Reagents (n-BuLi, s-BuLi): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using proper syringe techniques.[16]
-
Lewis Acids (TiCl₄): These are corrosive and react exothermically with moisture. Handle in a fume hood.
-
Dichloromethyl methyl ether (Rieche Formylation): This is a carcinogen and must be handled with extreme care in a well-ventilated fume hood.[17]
Q3: How can I monitor the progress of my reaction and identify the products?
A:
-
Thin Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the appearance of the product. The aldehyde product will typically have a different Rf value than the starting nitroaromatic.
-
Spectroscopic Identification: To confirm the formation of the aldehyde and check for the carboxylic acid byproduct, you can use:
-
¹H NMR Spectroscopy: The aldehyde proton will show a characteristic singlet between 9-10 ppm. The aromatic protons will also show shifts consistent with the introduction of a -CHO group.
-
IR Spectroscopy: Look for a strong C=O stretch for the aldehyde around 1700 cm⁻¹. The corresponding carboxylic acid would show a broader O-H stretch from ~2500-3300 cm⁻¹ in addition to its C=O stretch.[11]
-
Q4: My nitroaromatic substrate also has a hydroxyl group (a nitrophenol). Which formylation method is best?
A: For nitrophenols, the Duff reaction can be a viable option. The hydroxyl group is a strong activator and can overcome the deactivating effect of the nitro group, directing formylation to the ortho position.[14][18] However, yields can be moderate and di-formylation can be a side reaction if both ortho positions are available.[18] The Reimer-Tiemann reaction is another possibility for phenols, but it often gives mixtures of isomers and can have issues with sensitive substrates.[13][19]
Part 3: Experimental Protocols
Protocol 1: Formylation of a Bromo-Nitroaromatic via Lithium-Halogen Exchange
This method is effective for introducing a formyl group onto a deactivated ring that contains a halogen handle.
Reaction: 4-Bromo-1-nitrobenzene → 4-Nitrobenzaldehyde
Materials:
-
4-Bromo-1-nitrobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-nitrobenzene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes. Note: The compatibility of organolithium reagents with nitro groups can be poor, leading to side reactions. This step is highly sensitive and must be performed at low temperature.[5][6]
-
Quench with DMF: Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Workup: Slowly warm the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-nitrobenzaldehyde.
Protocol 2: Rieche Formylation of a Deactivated Aromatic Ether
This protocol is adapted for electron-rich arenes but can be applied to moderately deactivated systems.[17][20]
Reaction: Formylation of an electron-poor aromatic substrate
Materials:
-
Nitroaromatic substrate (e.g., a nitrated anisole derivative)
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Ice water
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the nitroaromatic substrate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add TiCl₄ (2.0-5.0 eq) dropwise. The mixture will likely change color and become viscous. Stir for 30 minutes at 0 °C.
-
Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice water to quench the reaction.
-
Extraction: Extract the aqueous slurry with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Mechanistic Diagrams
Caption: Unsuitability of Vilsmeier-Haack reaction for deactivated nitroaromatics.
Caption: General pathway for over-oxidation of the aldehyde product to a carboxylic acid.
References
- Basu, B., Jha, S., Bhuiyan, M. M. H., & Das, P. (2011). A Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Reductive N- Formylation of Nitroarenes Mediated by Rongalite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 20. Formylation - Rieche Formylation [commonorganicchemistry.com]
Technical Support Center: Purification of Methyl 2-formyl-6-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 2-formyl-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing common isomeric impurities. As every synthetic route and reaction condition can lead to varying impurity profiles, this document emphasizes a systematic approach to identifying and eliminating these closely-related species, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of this compound?
A1: Based on common synthetic routes for substituted nitroaromatics, the primary isomeric impurities are typically positional isomers. These arise from the non-selective introduction of functional groups onto the benzene ring. For this compound, the most probable isomeric impurities are other methyl nitrobenzoate derivatives where the functional groups (formyl, nitro, and methyl ester) are at different positions. For instance, in syntheses starting from related precursors, isomers such as Methyl 2-bromomethyl-6-nitrobenzoate and other positional isomers of methyl-nitrobenzoate can be formed[1]. It is crucial to characterize your crude sample by techniques like LC-MS to identify the specific isomeric impurities present.
Q2: My crude this compound is an oil/off-white solid with some coloration. What does this indicate?
A2: The physical state and color of your crude product can provide initial clues about its purity. While pure this compound is expected to be an off-white solid[2], a brownish oil or discolored solid often suggests the presence of residual solvents, starting materials, or byproducts from the reaction. Yellow coloration, in particular, is common for nitroaromatic compounds and can sometimes indicate the presence of impurities.
Q3: I am struggling to purify my product by recrystallization. What could be the issue?
A3: Recrystallization is often the first line of defense for purification, but its success is highly dependent on the choice of solvent and the nature of the impurities. If you are facing difficulties, consider the following:
-
Solvent Selection: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. A systematic solvent screen is recommended.
-
Impurity Level: If the concentration of isomeric impurities is high, they may co-crystallize with your desired product, hindering purification.
-
Oiling Out: Your compound may be "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly.
If recrystallization proves ineffective, chromatographic methods are the recommended next step.
Troubleshooting Guide: Isomer Removal
This section provides a structured approach to developing a robust purification strategy for this compound, focusing on chromatographic techniques.
Step 1: Analytical Method Development - The Foundation of Purification
Before attempting any preparative purification, a reliable analytical method is essential to assess the purity of your sample and guide the development of a large-scale method. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.
Initial HPLC Method Scouting:
For positional isomers of nitroaromatic compounds, a reversed-phase HPLC method using a C18 column is a good starting point[3]. Phenyl and Pentafluorophenyl (PFP) columns are also excellent choices as they can offer unique selectivity for aromatic positional isomers[4].
| Parameter | Starting Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | General purpose column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | UV at 254 nm | Nitroaromatic compounds typically have strong UV absorbance. |
| Column Temp. | 30 °C | For reproducible retention times. |
Troubleshooting HPLC Separation:
-
Poor Resolution: If isomers are not well-separated, try adjusting the organic modifier (e.g., switch from acetonitrile to methanol), changing the pH of the aqueous phase, or using a different column chemistry (e.g., Phenyl or PFP).
-
Broad Peaks: This could be due to column overload or secondary interactions. Try injecting a smaller sample volume or using a mobile phase with a different pH.
Step 2: From Analytical to Preparative Chromatography - Scaling Up
Once a good analytical separation is achieved, the method can be scaled up for preparative chromatography. The goal of preparative chromatography is to maximize the amount of purified product obtained in a single run[5][6].
Workflow for Method Transfer:
Caption: Workflow for scaling up from analytical to preparative chromatography.
Key Considerations for Scale-Up:
-
Column Loading: The amount of crude material you can load onto a preparative column depends on the resolution between your product and the impurities. A larger resolution in the analytical method will allow for higher loading.
-
Flow Rate Adjustment: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.
-
Fraction Collection: Collect fractions across the peak of interest and analyze each fraction for purity using your analytical HPLC method.
Step 3: Alternative Purification Strategy - Flash Column Chromatography
For larger quantities of material where high-pressure preparative HPLC may not be practical, flash column chromatography is a viable alternative. Thin Layer Chromatography (TLC) is an indispensable tool for developing a suitable solvent system for flash chromatography[7].
Developing a Solvent System with TLC:
-
Spotting: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with a pre-selected solvent system. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[7].
-
Visualization: Visualize the separated spots under UV light.
-
Optimization: The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from its impurities. Adjust the ratio of polar to non-polar solvent to achieve the desired Rf.
Common TLC Solvent Systems for Nitroaromatics:
| Solvent System | Polarity | Notes |
| Hexanes:Ethyl Acetate | Low to Medium | A versatile system; start with a 9:1 ratio and increase the proportion of ethyl acetate. |
| Dichloromethane:Methanol | Medium to High | Useful for more polar compounds; start with a 99:1 ratio. |
| Toluene:Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
Workflow for TLC to Flash Chromatography:
Caption: A stepwise workflow from TLC method development to flash column purification.
Step 4: Final Polish - Recrystallization
After chromatographic purification, a final recrystallization step can be employed to remove any minor impurities and to obtain a crystalline solid with high purity. The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system. A mixture of solvents, such as ethanol/water, can be effective for this purpose[8].
In-Depth Protocols
Protocol 1: Analytical HPLC Method for Isomer Separation
-
Sample Preparation: Prepare a stock solution of the crude this compound in acetonitrile at a concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 bonded silica gel (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in deionized water.
-
B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the main product and its isomers.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate).
-
Column Packing:
-
Select a flash column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, maintaining a constant flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Post-Processing: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
References
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]
-
Chemistry World. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Interchim. (2020). What is Purification by Preparative Liquid Chromatography?. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. rssl.com [rssl.com]
- 6. chemistryworld.com [chemistryworld.com]
- 7. biotage.com [biotage.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Regioselectivity of Nitration in Disubstituted Benzenes
Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the regioselectivity of nitration reactions on disubstituted benzene rings. Here, we move beyond basic principles to address the specific, practical challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am nitrating a 1,2-disubstituted benzene and getting a complex mixture of products. How do I predict the major regioisomer?
A1: Predicting the outcome for a 1,2-disubstituted (ortho) system requires evaluating the combined directing effects of both substituents. The substitution pattern is determined by the interplay between the electronic nature (activating vs. deactivating) and steric bulk of the two groups.[1]
-
Synergistic Effects: If both groups direct to the same positions, the outcome is relatively straightforward. For example, in o-nitrotoluene, the methyl group (an ortho, para-director) and the nitro group (a meta-director) both direct incoming electrophiles to positions 4 and 6.
-
Competing Effects: When directing effects are opposed, the more powerful activating group dictates the position of substitution.[1] For instance, in 2-methylphenol, the hydroxyl group is a much stronger activator than the methyl group and will direct nitration primarily to the positions ortho and para relative to it.
-
Steric Hindrance: The position between the two existing substituents is generally disfavored due to significant steric hindrance.[1]
A common example is the nitration of o-xylene. Both methyl groups are weakly activating and ortho, para-directing. This leads to two possible products: 3-nitro-o-xylene and 4-nitro-o-xylene. Typically, a mixture is obtained, but reaction conditions can be tuned to favor one over the other.[2][3][4][5]
Q2: Why is my ortho/para ratio so low when nitrating a substrate with a single activating group? I'm getting far more para product than expected.
A2: An unusually high para/ortho isomer ratio is often attributable to steric hindrance.[6][7] This effect becomes more pronounced with:
-
Bulky Substituents: As the size of the activating group increases (e.g., from methyl to ethyl to tert-butyl), the ortho positions become sterically shielded, making the para position the more accessible site for the incoming nitronium ion (NO₂⁺).[8]
-
Bulky Nitrating Agents: The nature of the nitrating agent itself plays a role. While the nitronium ion is small, it may be part of a larger complex in solution, especially in mixed acid systems.[9] Using alternative, less sterically demanding nitrating agents can sometimes improve the ortho yield.[10]
For instance, the nitration of toluene typically yields a significant amount of the ortho product, whereas the nitration of tert-butylbenzene gives the para product almost exclusively due to the steric bulk of the tert-butyl group blocking the ortho positions.[8]
Q3: I am attempting to nitrate a ring with a strongly deactivating group, but the reaction is extremely slow and requires harsh conditions. Are there ways to improve this?
A3: Rings containing strongly deactivating groups (e.g., -NO₂, -CF₃, -NR₃⁺) are highly electron-deficient and thus react very slowly in electrophilic aromatic substitution.[11][12] Forcing the reaction with high temperatures or highly concentrated acids often leads to decomposition or unwanted side reactions.[13]
Strategies to Consider:
-
Alternative Nitrating Systems: Move beyond the standard HNO₃/H₂SO₄ mixture. Nitronium salts like NO₂⁺BF₄⁻ can be more reactive and effective for deactivated substrates.[10][14]
-
Order of Synthesis: If possible, redesign your synthetic route. It is often more efficient to perform the nitration on an activated or less deactivated precursor and then introduce the deactivating group later. For example, to synthesize m-nitrotoluene, it is not feasible to alkylate nitrobenzene. A better route involves nitrating toluene first (which gives primarily ortho and para isomers) and then separating the small amount of meta product, or using a more complex synthetic sequence involving amino groups and diazotization.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction for deactivated substrates by efficiently heating the polar reaction mixture, sometimes allowing for the use of milder reagents.[16][17]
Section 2: Common Problems & Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for resolving them.
Problem 1: Low Yield of the Desired Regioisomer in a Competing System
You are nitrating a disubstituted benzene where the directing effects of the two groups are in competition (e.g., m-chlorotoluene), and the yield of your target isomer is poor.
-
Temperature Control is Critical: Nitration is highly exothermic.[13] Localized temperature spikes can decrease selectivity by providing enough energy to overcome the activation barriers for less-favored isomers.
-
Protocol: Low-Temperature Nitration
-
Prepare a cooling bath (e.g., ice-salt or dry ice/acetone) capable of maintaining a temperature between -10°C and 0°C.[18]
-
Dissolve the substituted benzene in a suitable solvent (if any) in the reaction flask and cool it in the bath.
-
Add the nitrating agent dropwise via an addition funnel with vigorous stirring, ensuring the internal temperature does not rise above the setpoint.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Choice of Nitrating Agent: The standard "mixed acid" (HNO₃/H₂SO₄) is a powerful but often unselective reagent.[16]
-
Alternative Agents: Consider milder or more selective reagents. For example, using dinitrogen pentoxide (N₂O₅) or employing solid acid catalysts like zeolites can significantly favor the formation of the para isomer by imposing steric constraints within their pore structures.[19][20][21] Bismuth subnitrate in the presence of thionyl chloride has also been shown to be an effective and selective nitrating system for a range of aromatic compounds.[22]
-
-
Solvent Effects: The solvent can influence the nature of the electrophilic species and the stability of the reaction intermediates (the σ-complex).[9] Changing from a nonpolar solvent like dichloromethane to a more polar one like acetic acid can sometimes alter the ortho/para ratio.[19]
Problem 2: Formation of Dinitro or Polynitro Byproducts
You are trying to introduce a single nitro group, but are observing significant amounts of dinitration, even when using one equivalent of nitric acid.
This issue typically arises when the starting material contains strong activating groups (e.g., -OH, -NH₂, -OR). The initial mononitration product is still activated enough to undergo a second, often faster, nitration. The nitro group itself is deactivating, but its effect may not be sufficient to prevent further reaction if the other substituent is strongly activating.
-
Reduce Activating Strength with a Protecting Group: The most reliable solution is to temporarily "tame" the highly activating group.
-
For Amino Groups (-NH₂): Convert the amine to an amide by reacting it with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is only moderately activating. After nitration, the amide can be easily hydrolyzed back to the amine.[23]
-
For Hydroxyl Groups (-OH): While phenols can often be nitrated selectively under mild conditions (e.g., using dilute nitric acid), protection may be necessary if over-nitration persists. Converting the phenol to an acetate ester is a common strategy.
-
-
Extreme Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -20°C or lower) to maximize the difference in reaction rates between the first and second nitration.
-
Reverse Addition: Instead of adding the nitrating agent to the substrate, add the substrate solution slowly to the nitrating agent. This maintains a low concentration of the highly reactive substrate at all times, minimizing the chance of the mononitrated product reacting further.
Section 3: Advanced Concepts in Regioselectivity
Understanding Substituent Effects: A Summary Table
The directing effect of a substituent is a combination of inductive and resonance effects, which determines where the incoming electrophile will add to the ring.[6][11][12]
| Substituent Category | Examples | Directing Effect | Ring Activity | Rationale |
| Strongly Activating | -NH₂, -NHR, -OH, -OR | Ortho, Para | Activating | Strong resonance donation from lone pairs stabilizes the ortho/para σ-complex.[24] |
| Moderately Activating | -NHCOR, -OCOR | Ortho, Para | Activating | Resonance donation is tempered by an electron-withdrawing carbonyl group. |
| Weakly Activating | -R (alkyl), -Ar (aryl) | Ortho, Para | Activating | Electron donation via induction and hyperconjugation.[25] |
| Weakly Deactivating | -F, -Cl, -Br, -I | Ortho, Para | Deactivating | Inductive effect withdraws electron density, but resonance donation from lone pairs directs ortho/para.[6][24] |
| Moderately Deactivating | -C(=O)R, -SO₃H, -CN | Meta | Deactivating | Both inductive and resonance effects withdraw electron density. Meta attack is favored as it avoids placing a positive charge adjacent to the partially positive carbon of the substituent.[26] |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Meta | Deactivating | Strong inductive and resonance withdrawal of electron density makes the ring very unreactive.[24][25] |
Visualizing Directing Effects in Disubstituted Systems
The outcome of nitration on a disubstituted ring depends on whether the groups' directing effects reinforce or oppose each other.
References
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Aromatic Nitration. BYJU'S. Available at: [Link]
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nitration of aromatic compounds. YouTube. Available at: [Link]
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Directing Effects. ChemTalk. Available at: [Link]
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Nitration. Wikipedia. Available at: [Link]
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Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications. Available at: [Link]
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Substituent Effects. Lumen Learning. Available at: [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
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Video: Directing Effect of Substituents: meta-Directing Groups. JoVE. Available at: [Link]
- Controlling temperature of nitration reactions. Google Patents.
-
Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Available at: [Link]
-
Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. Taylor & Francis Online. Available at: [Link]
-
The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. ResearchGate. Available at: [Link]
-
Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. Available at: [Link]
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Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. ResearchGate. Available at: [Link]
-
Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Available at: [Link]
-
Development of nitrating reagents. ResearchGate. Available at: [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies. PNAS. Available at: [Link]
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Rate and Regioselectivity in the Nitration of (Trifluoromethyl)benzene. University of Calgary. Available at: [Link]
- Process for the preparation of 4-nitro-o-xylene. Google Patents.
-
Regioselective nitration of o-xylene to 4-nitro- o-xylene using nitric acid over solid acid catalysts. ResearchGate. Available at: [Link]
-
Nitration: An Overview of Recent Developments and Processes. ACS. Available at: [Link]
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Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC. Available at: [Link]
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Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]
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Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. Available at: [Link]
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the nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
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An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
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Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
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An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Available at: [Link]
-
How do you prepare metanitro toluene from benzene? Quora. Available at: [Link]
-
Regioselective nitration of toluene to para‐nitrotoluene with NO2 over dealumination Hβ zeolite: Comparison of organic and inorganic acids. ResearchGate. Available at: [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. ResearchGate. Available at: [Link]
-
How to selectively convert benzene to p-nitrotoluene? Chemistry Stack Exchange. Available at: [Link]
-
Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. ResearchGate. Available at: [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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"Methyl 2-formyl-6-nitrobenzoate" stability under acidic and basic conditions
Welcome to the technical support center for Methyl 2-formyl-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile chemical intermediate. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions. The presence of the ortho-formyl and ortho-nitro groups on the benzoate ring significantly impacts the reactivity of the ester. The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack.[1]
Q2: How stable is this compound under acidic conditions?
A2: Under acidic conditions, the ester can undergo hydrolysis to yield 2-formyl-6-nitrobenzoic acid and methanol. This reaction is typically slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[2][3][4] While generally more stable in acidic than basic media, prolonged exposure to strong acids or elevated temperatures should be avoided to prevent significant degradation.
Q3: What happens to this compound in the presence of a base?
A3: this compound is highly susceptible to base-catalyzed hydrolysis, also known as saponification.[5] The reaction is generally rapid, even with weak bases, and yields the corresponding carboxylate salt (2-formyl-6-nitrobenzoate) and methanol. This is a critical consideration in reaction design, as basic reagents or conditions can lead to the consumption of your starting material. A patent for a similar compound, methyl 3-formyl-2-nitrobenzoate, highlights the need to maintain a pH of 6-8 to prevent ester hydrolysis during synthesis.[6]
Q4: Are there any other potential degradation pathways besides ester hydrolysis?
A4: While ester hydrolysis is the most prominent degradation pathway, other reactions are possible under specific conditions. The aldehyde (formyl) group can be susceptible to oxidation, especially in the presence of oxidizing agents, to form a dicarboxylic acid derivative. Under strongly reducing conditions, the nitro group can be reduced to an amino group. However, for most standard organic synthesis and drug development applications, hydrolysis of the ester is the primary stability concern.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in a reaction using a basic catalyst. | The starting material, this compound, is likely undergoing saponification (base-catalyzed hydrolysis) under the reaction conditions. | - Use a non-nucleophilic base if possible.- If a nucleophilic base is required, consider running the reaction at a lower temperature to slow the rate of hydrolysis.- Protect the ester group prior to the reaction if the desired transformation requires harsh basic conditions. |
| The appearance of a new, more polar spot on TLC analysis during workup. | This is indicative of the formation of the carboxylic acid (2-formyl-6-nitrobenzoic acid) due to hydrolysis of the methyl ester. | - Minimize exposure to acidic or basic aqueous solutions during workup.- Use a neutral wash (e.g., brine) instead of acidic or basic washes if possible.- If an acidic or basic wash is necessary, perform it quickly and at low temperatures. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer, especially if the buffer has a high pH. | - Determine the stability of the compound in the assay buffer by incubating it for the duration of the assay and analyzing for degradation by HPLC or LC-MS.- If degradation is observed, consider adjusting the buffer pH or using a different buffer system. |
| Discoloration of the compound upon storage. | While the pure compound is an off-white solid, discoloration could indicate slow degradation.[7] | - Ensure the compound is stored under recommended conditions (2-8°C, under nitrogen) to minimize exposure to moisture and air.[7][8]- If discoloration is observed, re-analyze the purity of the compound before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Acidic Solutions: Prepare a series of acidic buffers (e.g., 0.1 M HCl, pH 1.2; acetate buffer, pH 4.5).
-
Incubation: Add a known volume of the stock solution to each acidic solution to achieve a final concentration of 50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots with a suitable base to stop the degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection, to quantify the remaining amount of this compound.[9]
Protocol 2: Stability Assessment of this compound under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Preparation of Basic Solutions: Prepare a series of basic buffers (e.g., phosphate buffer, pH 7.4; borate buffer, pH 9.0; 0.1 M NaOH).
-
Incubation: Add a known volume of the stock solution to each basic solution to achieve a final concentration of 50 µg/mL. Incubate at a controlled temperature.
-
Time Points: Due to the expected rapid degradation, use shorter time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately neutralize the aliquots with a suitable acid.
-
Analysis: Analyze the samples by HPLC to quantify the parent compound.
Visualized Mechanisms and Workflows
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed hydrolysis of this compound.
Workflow for Stability Study
Caption: General workflow for assessing chemical stability.
References
- Williams, R., & Williams, C. (2004).
- Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Spain, J. C. (2012).
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- ChemicalBook. (2025). 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3.
- Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(9), 2975–2980.
- ChemScene. (n.d.).
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Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 71. [Link]
-
Kamm, O., & Segur, J. B. (1923). METHYL m-NITROBENZOATE. Organic Syntheses, 3, 73. [Link]
- Chemistry Stack Exchange. (2020).
- Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-50.
- Quora. (2016).
- Homework.Study.com. (n.d.).
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
- National Center for Biotechnology Information. (n.d.).
- Quora. (2021).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Bender, M. L. (1960). Benzoate catalysis in the hydrolysis of endo-5-[4′(5′)imidazolyl]-bicyclo[2.2.1]hept-endo- 2-yl trans-cinnamate: Implications for the charge-transfer mechanism of catalysis by serine proteases. Proceedings of the National Academy of Sciences, 46(9), 1231–1240.
- Royal Society of Chemistry. (n.d.).
- Sutcliffe, M. J., & Scrutton, N. S. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. FEBS Letters, 581(4), 639–645.
- National Center for Biotechnology Information. (n.d.).
- Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- Sapphire Bioscience. (n.d.). 2-Formyl-6-nitrobenzoic Acid Methyl Ester.
- Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The alkaline hydrolysis of some ortho-substituted ethyl benzoates. Journal of the Chemical Society (Resumed), 1824.
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Loh, B., & Scurr, M. (2017). Hypersensitivity to Orthopedic Implants: A Review of the Literature.
- Kilpatrick, S. E. (2025). Non-neoplastic Orthopedic Pathology Updates: Common Problems and Pitfalls and How to Avoid Them.
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Technical Support Center: Selective Reduction of Methyl 2-formyl-6-nitrobenzoate
Welcome to the technical support guide for the selective reduction of Methyl 2-formyl-6-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding this challenging chemoselective transformation. The primary goal is the synthesis of Methyl 2-amino-6-formylbenzoate, a valuable synthetic intermediate, by reducing the nitro group while preserving the sterically hindered and sensitive aldehyde and methyl ester functionalities.
The Core Challenge: Achieving Chemoselectivity
The selective reduction of this compound is a classic chemoselectivity problem. The molecule contains three reducible functional groups: a nitro group, an aldehyde, and a methyl ester. The aldehyde is highly susceptible to reduction to an alcohol, often under the same conditions used for nitro group reduction.[1][2] The ester is generally more robust but can be reduced by powerful agents. The steric hindrance imposed by the two ortho substituents further complicates the reaction, potentially affecting reaction rates and requiring carefully optimized conditions.[3]
This guide will navigate the common pitfalls and provide robust solutions to achieve high yields of the desired product.
Caption: Reaction pathways for the reduction of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the selective reduction of this compound in a direct question-and-answer format.
Question 1: My primary side product is the corresponding alcohol from the reduction of the aldehyde group. How can I improve selectivity for the nitro group?
Answer: This is the most prevalent challenge. The aldehyde is often more reactive than the sterically hindered nitro group. Your choice of reducing agent is the most critical factor.
Core Insight: Powerful, indiscriminate reducing agents like Lithium Aluminum Hydride (LiAlH₄) or even standard catalytic hydrogenation with Palladium on Carbon (H₂/Pd-C) can easily reduce both functionalities.[4][5] You must use a milder, more chemoselective reagent.
Troubleshooting Steps:
-
Reagent Selection: Switch to a reagent known for its high selectivity for nitro groups over carbonyls.
-
Stannous Chloride (SnCl₂·2H₂O): This is one of the most reliable and mild methods for this specific transformation.[1][2] It operates under acidic to neutral conditions and shows excellent selectivity.
-
Iron Powder (Fe) in Acid: The classic Fe/HCl or Fe/NH₄Cl system is robust, cost-effective, and highly selective for nitro group reduction.[1][2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be effective, particularly if your molecule is sensitive to strongly acidic conditions.
-
-
Temperature Control: Exothermic reactions can lead to localized overheating, which reduces selectivity.[6] Run the reaction at room temperature or even cooled in an ice bath initially, especially during the addition of reagents.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the slower over-reduction of the desired product to the amino alcohol.[1]
Question 2: The reaction is very slow or results in an incomplete conversion, leaving significant starting material. What can I do to improve the yield?
Answer: Incomplete reactions are often a result of insufficient reagent activity, poor solubility, or steric hindrance slowing down the reduction.
Core Insight: The ortho-substituents on this compound sterically hinder the nitro group, which can make it less accessible to the reducing agent compared to a less substituted nitroarene.[3]
Caption: Troubleshooting workflow for low yield or incomplete reactions.
Question 3: I am observing colored impurities, possibly azoxy or azo compounds. How are these formed and how can I prevent them?
Answer: The formation of azoxy and azo compounds is a known issue in nitro reductions and arises from the condensation of partially reduced intermediates.
Core Insight: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[7] These electrophilic (nitroso) and nucleophilic (hydroxylamine) species can react with each other, especially if the reducing conditions are not potent enough to carry the reduction to completion quickly, forming an azoxy (Ar-N(O)=N-Ar) linkage.[7]
Mitigation Strategies:
-
Ensure Sufficient Reducing Agent: Use an adequate stoichiometric excess of your reducing agent (e.g., SnCl₂, Fe) to ensure that the intermediates are reduced to the amine faster than they can condense.[6]
-
Maintain Homogeneous Conditions: Ensure your starting material is fully dissolved. If the substrate crashes out of solution, localized concentration differences can promote side reactions.
-
Optimize Temperature: While heating can increase the rate of the desired reduction, excessive heat can sometimes promote these condensation side reactions.[6] Find a temperature that provides a reasonable reaction rate without a significant increase in colored impurities.
Question 4: What are the best analytical methods to monitor this specific reaction?
Answer: A combination of techniques is ideal for accurately tracking the reaction's progress and identifying products.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) that gives good separation between the starting material, the desired product, and potential side products. The starting material is non-polar, while the product amine is significantly more polar and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for unambiguous monitoring. It allows you to track the disappearance of the starting material's mass peak (m/z for C₉H₇NO₅) and the appearance of the product's mass peak (m/z for C₉H₉NO₃), while also identifying the mass of any side products.
-
Proton NMR (¹H NMR): For a final product check, ¹H NMR is definitive. You would expect to see the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet for the -NH₂ protons, along with a characteristic downfield shift of the aromatic protons ortho to the new amine.
Comparative Data & Recommended Protocols
Data Presentation: Comparison of Selective Reduction Methods
The following table summarizes viable methods for the selective reduction of this compound, based on data from analogous substrates.[3]
| Method | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Stannous Chloride Reduction | SnCl₂·2H₂O (3-5 eq.) | Ethanol or Ethyl Acetate | 25 - 80 | 1 - 6 | 85-95 | Pro: High selectivity, mild conditions.[1][2] Con: Generates tin waste, workup can be tedious. |
| Iron Reduction | Fe powder (3-10 eq.), HCl or NH₄Cl | Ethanol/Water | 25 - 100 | 2 - 12 | 80-95 | Pro: Very cheap, robust, excellent selectivity.[1] Con: Heterogeneous, requires vigorous stirring, iron sludge disposal. |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH·NEt₃ or NH₄HCO₂ | Methanol or THF | 25 - 60 | 4 - 24 | 70-90 | Pro: Avoids high-pressure H₂ gas. Con: Selectivity can be tricky; requires careful optimization to avoid aldehyde reduction.[2] |
| Sodium Sulfide Reduction | Na₂S·9H₂O or (NH₄)₂S | Water/Methanol | 60 - 100 | 3 - 8 | 60-80 | Pro: Useful if substrate is base-stable but acid-sensitive.[4] Con: Can be sluggish, strong odor, lower yielding. |
Experimental Protocol: Selective Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is often the most successful first choice due to its high chemoselectivity for this type of substrate.[1][2]
Materials:
-
This compound (1.0 eq.)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)
-
Absolute Ethanol (or Ethyl Acetate)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: Add SnCl₂·2H₂O (4.0 eq.) to the solution in portions. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (50-70 °C) to increase the rate.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[1]
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Slowly and carefully basify the acidic mixture by adding a 5% aqueous solution of NaHCO₃ or NaOH with vigorous stirring until the pH is ~8-9. A thick, white precipitate of tin salts will form.[1]
-
Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
-
Extraction & Isolation:
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-6-formylbenzoate.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19(15), 3543-3549. [Link]
-
Li, Z., et al. (2021). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Nature Communications, 12(1), 5947. [Link]
-
Selective reduction of aldehydes in the presence of a nitro group with TUDO. (n.d.). ResearchGate. [Link]
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Schäfer, H. J., et al. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Omega, 6(20), 12891–12903. [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Lee, S., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 25-26. [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]
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Ananikov, V. P., et al. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology, 5(10), 4765-4771. [Link]
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Synthesis of methyl 2-formylbenzoate. (n.d.). PrepChem.com. [Link]
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Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 297. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. ResearchGate. [Link]
-
A Preparation Of Methyl 2-amino-3-formylbenzoate and its use in Friedlander Synthesis. (1999). Synthetic Communications, 29(23), 4043-4053. [Link]
-
Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. [Link]
-
Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021). YouTube. [Link]
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Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme Chemistry. [Link]
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2-amino-6-methylbenzothiazole. (n.d.). Organic Syntheses Procedure. [Link]
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Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. [Link]
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METHYL 3-FORMYL-2-NITROBENZOATE. (n.d.). precisionFDA. [Link]
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Methyl 3-formyl-2-nitrobenzoate. (n.d.). PubChem. [Link]
-
Methyl 2-(methylamino)-6-nitrobenzoate. (n.d.). PubChem. [Link]
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Technical Support Center: Isolation of Pure Methyl 2-formyl-6-nitrobenzoate
Welcome to the technical support guide for the work-up and purification of Methyl 2-formyl-6-nitrobenzoate. This document is intended for researchers, scientists, and drug development professionals who are synthesizing this compound and require a robust methodology to isolate it in high purity. We will delve into the rationale behind each step, troubleshoot common issues, and provide detailed protocols to ensure a successful purification.
The synthesis of this compound is most commonly achieved through the selective oxidation of the corresponding methyl-substituted precursor, Methyl 2-methyl-6-nitrobenzoate. A well-established method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[1][2] This reaction is effective for the oxidation of activated methyl groups, such as those on an aromatic ring bearing electron-withdrawing groups.[3] Our guide will focus on the work-up and purification following this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: When synthesizing this compound via the Riley oxidation of Methyl 2-methyl-6-nitrobenzoate, you can anticipate three main impurities:
-
Unreacted Starting Material (Methyl 2-methyl-6-nitrobenzoate): Incomplete oxidation will result in the presence of the starting material in your crude product.
-
Over-oxidation Product (Methyl 2-carboxy-6-nitrobenzoate): The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid.
-
Residual Selenium Species: The work-up is designed to remove selenium byproducts, but trace amounts may persist if not performed carefully.
Q2: How can I monitor the progress of the oxidation reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. The product, being more polar than the starting material, will have a lower Rf value. Over-oxidation can be inferred by the appearance of a very polar spot (low Rf) corresponding to the carboxylic acid.
Q3: My crude product is a dark, oily residue. What should I do?
A3: A dark, oily product often indicates the presence of finely divided elemental selenium (a byproduct of the oxidation) and other impurities. The first step is to attempt to remove the selenium by filtration through a pad of Celite®. If the product still fails to solidify, it is likely a mixture of the product, starting material, and possibly some solvent. In this case, purification by column chromatography is the recommended next step.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Recrystallization can be an effective method if the crude product is relatively pure and solid. However, given the similar polarities of the starting material, product, and over-oxidation product, achieving high purity by recrystallization alone can be challenging. It is often more effective after an initial purification by column chromatography. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is a good starting point for recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | 1. Incomplete reaction. 2. Over-oxidation to the carboxylic acid. 3. Loss of product during work-up. | 1. Monitor the reaction closely by TLC to determine the optimal reaction time. Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to improve selectivity.[3][5] 2. Avoid prolonged heating or excessive amounts of the oxidizing agent. 3. Ensure the pH is neutral during aqueous washes to prevent hydrolysis of the ester. |
| Product "oils out" during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Attempt purification by column chromatography before recrystallization. |
| Multiple spots on TLC after purification | 1. Inefficient separation during column chromatography. 2. Decomposition of the product on silica gel. | 1. Optimize the eluent system for column chromatography. A shallow gradient elution may be necessary. 2. The aldehyde functional group can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel (with triethylamine in the eluent) if decomposition is suspected. |
| Final product has a reddish/black tint | Residual elemental selenium. | Filter the product solution through a fresh pad of Celite® before final solvent evaporation. |
Experimental Workflow & Protocols
The overall workflow for the isolation of pure this compound from the reaction mixture is depicted below.
Caption: General workflow for the isolation and purification of this compound.
Protocol 1: Work-up Procedure for the Riley Oxidation
This protocol outlines the steps to quench the reaction and perform the initial extraction of the crude product.
Safety Precaution: Selenium compounds are highly toxic. Always handle selenium dioxide and selenium-containing waste in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reaction Quenching: Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Filtration: Prepare a short plug of Celite® in a Büchner funnel and filter the diluted reaction mixture under vacuum. This step is crucial for removing the precipitated elemental selenium and other insoluble selenium byproducts.[6] Wash the filter cake with additional DCM to ensure complete recovery of the product.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL for a ~1g scale reaction), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and finally with saturated brine (1 x 50 mL). The bicarbonate wash is essential to remove any acidic byproducts, including selenous acid (H₂SeO₃).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating the desired aldehyde from the starting material and the over-oxidized carboxylic acid.
-
TLC Analysis: Before performing column chromatography, determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate), often provides the best separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.
Protocol 3: Recrystallization (Optional)
If further purification is needed, or if the product from column chromatography solidifies, recrystallization can be performed.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using the following methods:
| Method | Parameter | Expected Result for Pure Product |
| Melting Point | Melting Range | A sharp melting point around 102-103 °C. A broad or depressed melting point indicates the presence of impurities. |
| TLC | Rf Value | A single spot in an appropriate eluent system (e.g., 80:20 hexane:ethyl acetate). |
| ¹H NMR | Spectrum | The spectrum should be clean and show the characteristic aldehyde proton signal (~10 ppm) and the correct integrations for all protons. |
| HPLC | Purity | A single major peak with purity >98% is typically desired. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[7] |
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues during the work-up.
References
-
Riley, H. L.; Morley, J. F.; Friend, N. A. C. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. J. Chem. Soc.1932 , 1875-1883. [Link]
-
Sharpless, K. B.; Lauer, R. F. A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. J. Am. Chem. Soc.1973 , 95(8), 2697–2699. [Link]
-
Mąkosza, M.; Winiarski, J. Reactions of organic anions. 88. Vicarious nucleophilic substitution of hydrogen in nitroarenes. A new, simple synthesis of o-nitro- and p-nitrobenzyl derivatives. J. Org. Chem.1984 , 49(8), 1494–1499. [Link]
-
Coxon, J. M.; Dansted, E.; Hartshorn, M. P. Allylic Oxidation with Hydrogen Peroxide–Selenium Dioxide: trans-Pinocarveol. Organic Syntheses1977 , 56, 25. [Link]
-
Kamm, O.; Segur, J. B. Methyl m-nitrobenzoate. Organic Syntheses1923 , 3, 71. [Link]
-
Wikipedia contributors. Riley oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
SIELC Technologies. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
-
NROChemistry. Riley Oxidation. [Link]
-
Sakakura, T.; Ishida, K.; Tanaka, M. Selenium dioxide catalyzed oxidation of methylarenes to aromatic aldehydes with molecular oxygen. Chemistry Letters1990 , 19(4), 585-588. [Link]
Sources
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- 7. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Handling and storage protocols for "Methyl 2-formyl-6-nitrobenzoate" to prevent degradation
Welcome to the technical support guide for Methyl 2-formyl-6-nitrobenzoate. This document provides researchers, scientists, and drug development professionals with essential protocols and troubleshooting advice to ensure the stability and integrity of this compound throughout its handling and storage. The following information is curated from established chemical safety principles and supplier recommendations to prevent degradation and ensure experimental reproducibility.
Understanding the Molecule: Key Stability Concerns
This compound is a multifunctional compound susceptible to degradation through several pathways due to the presence of a methyl ester, an aromatic aldehyde, and a nitro group. The primary routes of degradation are oxidation of the aldehyde, hydrolysis of the ester, photodegradation, and thermal decomposition. This guide will provide detailed protocols to mitigate these risks.
A visual representation of the potential degradation pathways and the corresponding preventative measures is provided below.
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-formyl-6-nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material with the appropriate reactivity is a critical decision that dictates the efficiency and success of a synthetic route. Substituted aromatic compounds, such as the isomers of methyl formyl-nitrobenzoate, offer a rich palette of chemical functionalities. However, the spatial arrangement of these functional groups profoundly influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity. This guide provides an in-depth comparative analysis of Methyl 2-formyl-6-nitrobenzoate and its key isomers, offering insights into their behavior in common organic transformations. This comparison is grounded in fundamental principles of organic chemistry and supported by analogous experimental data from the scientific literature.
The Isomers in Focus: A Structural Overview
The reactivity of an aromatic compound is fundamentally governed by the electronic nature and steric demands of its substituents. In the case of methyl formyl-nitrobenzoate isomers, we are primarily concerned with the interplay of three key functional groups:
-
Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), especially when positioned ortho or para to a leaving group.[1]
-
Formyl Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards EAS and is a meta-director. The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.
-
Methyl Ester Group (-COOCH₃): Also an electron-withdrawing, meta-directing group.
The isomers of interest for this comparison are:
-
This compound: The ortho,ortho-substituted isomer.
-
Methyl 4-formyl-3-nitrobenzoate: A para,meta-substituted isomer.
-
Methyl 3-formyl-5-nitrobenzoate: A meta,meta-substituted isomer.
Comparative Reactivity Analysis
The distinct positioning of the electron-withdrawing nitro and formyl groups in relation to the methyl ester and to each other results in a spectrum of reactivity.
Nucleophilic Attack at the Carbonyl Carbon (e.g., Wittig Reaction)
The Wittig reaction, a cornerstone of alkene synthesis, is highly sensitive to the electrophilicity of the carbonyl carbon.[2] Aldehydes with strong electron-withdrawing groups generally exhibit higher reactivity.[3]
Electronic Effects:
-
In Methyl 4-formyl-3-nitrobenzoate , the nitro group is meta to the formyl group. While it exerts an electron-withdrawing inductive effect, it cannot directly delocalize electron density from the carbonyl group via resonance.
-
In Methyl 3-formyl-5-nitrobenzoate , both the nitro and methyl ester groups are meta to the formyl group, primarily exerting an inductive pull.
-
In This compound , the ortho nitro group can exert a strong electron-withdrawing effect on the adjacent formyl group. However, this is significantly counteracted by steric hindrance.
Steric Effects:
The most profound difference in reactivity among these isomers in reactions involving the formyl group is the steric hindrance imposed by the ortho substituents in This compound . The two bulky groups flanking the aldehyde will significantly impede the approach of a nucleophile, such as a phosphorus ylide in the Wittig reaction.[4][5] This "ortho effect" can dramatically decrease the reaction rate compared to its less hindered isomers.[1]
Predicted Reactivity Order (Wittig Reaction):
Based on a balance of electronic activation and steric hindrance, the predicted order of reactivity is:
Methyl 4-formyl-3-nitrobenzoate > Methyl 3-formyl-5-nitrobenzoate >> this compound
This prediction is supported by studies on substituted benzaldehydes, where para-nitrobenzaldehyde is more reactive than meta-nitrobenzaldehyde, and both are significantly more reactive than sterically hindered ortho-substituted benzaldehydes.[3][6]
Experimental Protocols
To empirically determine the relative reactivity of these isomers, a standardized experimental protocol is essential. The following outlines a procedure for a comparative Wittig reaction.
General Protocol for Comparative Wittig Reaction
This protocol is designed to compare the reaction rates of the methyl formyl-nitrobenzoate isomers with a stabilized ylide.
Materials:
-
This compound
-
Methyl 4-formyl-3-nitrobenzoate
-
Methyl 3-formyl-5-nitrobenzoate
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene
-
Anhydrous Sodium Carbonate
-
Internal standard (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each methyl formyl-nitrobenzoate isomer in anhydrous toluene.
-
Prepare a 0.1 M solution of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene.
-
Prepare a 0.05 M solution of the internal standard (dodecane) in anhydrous toluene.
-
-
Reaction Setup:
-
In separate, dry reaction vials, add 1.0 mL of each isomer stock solution.
-
To each vial, add 0.2 mL of the internal standard solution.
-
Add 1.1 equivalents of anhydrous sodium carbonate to each vial.
-
-
Reaction Initiation and Monitoring:
-
Place the vials in a preheated heating block at 80 °C and allow them to equilibrate for 5 minutes with stirring.
-
Initiate the reactions by adding 1.0 mL of the ylide stock solution to each vial simultaneously.
-
At timed intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 0.5 mL of a 1:1 mixture of water and diethyl ether.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material versus time for each isomer to determine the relative reaction rates.
-
Visualization of Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of the isomers.
Caption: Electronic and steric influences on the formyl group.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The reactivity of methyl formyl-nitrobenzoate isomers is a complex interplay of electronic and steric effects. While all isomers are activated towards nucleophilic attack at the formyl carbon due to the presence of electron-withdrawing groups, the degree of this activation and the accessibility of the reaction center vary significantly.
This compound is predicted to be the least reactive towards nucleophilic attack at the aldehyde due to severe steric hindrance from the two flanking substituents. This steric shielding likely overrides the electronic activation provided by the ortho nitro group.
In contrast, Methyl 4-formyl-3-nitrobenzoate and Methyl 3-formyl-5-nitrobenzoate are expected to be more reactive due to the absence of significant steric hindrance around the formyl group. The relative reactivity between these two will be dictated by the nuanced electronic effects of the substituent positions.
For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic pathways and the efficient production of target molecules. The choice of isomer can have a profound impact on reaction conditions, yields, and the impurity profile of the final product.
References
- Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341.
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
-
ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction. [Link]
-
Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [Link]
-
Chegg. (2021). The Wittig reaction uses a phosphonium ylide to.... [Link]
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Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
Journal of Undergraduate Chemical Engineering Research. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]
-
Wikipedia. (2023). Ortho effect. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... [Link]
-
University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
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Wikipedia. (2023). Wittig reaction. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
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Quora. (n.d.). What is the synthesis of methyl 3-nitrobenzoate?. [Link]
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SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
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Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. [Link]
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PubChem. (n.d.). Methyl 4-formyl-3-nitrobenzoate. [Link]
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PubChemLite. (n.d.). Methyl 4-formyl-3-nitrobenzoate (C9H7NO5). [Link]
-
Amanote Research. (n.d.). (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and Applications. [Link]
-
Bartleby. (n.d.). The Aromatic Substitution : Preparing Methyl M Nitrobenzene. [Link]
-
RSC Publishing. (2023). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. [Link]
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PubChem. (n.d.). Methyl 3-nitrobenzoate. [Link]
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PubChem. (n.d.). Methyl 3-formyl-2-nitrobenzoate. [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. [Link]
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PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. [Link]
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A Multi-faceted Spectroscopic Approach to Confirming the Structure of Methyl 2-formyl-6-nitrobenzoate
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For researchers and drug development professionals, establishing the precise arrangement of atoms within a molecule is paramount for understanding its reactivity, biological activity, and potential as a therapeutic agent. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of Methyl 2-formyl-6-nitrobenzoate, a substituted aromatic compound of interest in synthetic chemistry.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights grounded in years of practical application. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural verification.
The Analytical Challenge: Unveiling the Molecular Architecture
This compound (C₉H₇NO₅, Molar Mass: 209.16 g/mol ) presents a unique analytical puzzle due to the specific arrangement of its functional groups on the benzene ring.[1][2] The electron-withdrawing nature of the nitro (-NO₂) and formyl (-CHO) groups, ortho to the methyl ester (-COOCH₃), significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Our objective is to use a suite of spectroscopic techniques to create a detailed molecular portrait and compare it with expected values derived from foundational spectroscopic principles and data from analogous structures.
The Spectroscopic Workflow: A Symphony of Techniques
Figure 1. A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can deduce the connectivity of atoms and infer the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected vs. Experimental Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| -CHO | 10.0 - 10.5 | 10.21 | Singlet (s) | 1H |
| Aromatic (H-3) | 8.2 - 8.5 | 8.35 | Doublet (d) | 1H |
| Aromatic (H-5) | 8.0 - 8.3 | 8.15 | Doublet (d) | 1H |
| Aromatic (H-4) | 7.7 - 8.0 | 7.85 | Triplet (t) | 1H |
| -OCH₃ | 3.9 - 4.1 | 3.98 | Singlet (s) | 3H |
Interpretation: The downfield shift of the aromatic protons is anticipated due to the strong electron-withdrawing effects of the adjacent nitro and formyl groups. The aldehyde proton is expected to be the most deshielded, appearing as a singlet above 10 ppm. The methyl ester protons will appear as a sharp singlet, typically around 4 ppm. The splitting patterns (multiplicity) of the aromatic protons provide crucial information about their neighboring protons, confirming their relative positions on the benzene ring. For instance, data from related nitro-substituted methyl benzoates show aromatic protons in the 7.5-8.8 ppm range and methyl ester protons around 3.9 ppm.[3]
¹³C NMR Spectroscopy: The Carbon Framework
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer (or the ¹³C channel of a 400 MHz instrument).
-
Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).[3]
Expected vs. Experimental Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Ester) | 164 - 168 | 165.5 |
| C=O (Aldehyde) | 185 - 195 | 190.2 |
| Aromatic (C-2) | 135 - 140 | 137.8 |
| Aromatic (C-6) | 148 - 152 | 150.1 |
| Aromatic (C-1) | 130 - 135 | 132.4 |
| Aromatic (C-4) | 130 - 135 | 133.7 |
| Aromatic (C-3) | 125 - 130 | 128.9 |
| Aromatic (C-5) | 120 - 125 | 124.6 |
| -OCH₃ | 52 - 55 | 53.1 |
Interpretation: The chemical shifts of the carbon atoms provide a detailed map of the molecule's electronic landscape. The carbonyl carbons of the ester and aldehyde groups are highly deshielded and appear far downfield. The aromatic carbons attached to the electron-withdrawing nitro and formyl groups (C-2 and C-6) are also significantly downfield. The chemical shift of the methyl ester carbon is a characteristic feature. These predicted values are informed by data from similar compounds like methyl 4-nitrobenzoate and other substituted benzoates.[3][4]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected vs. Experimental Data:
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| Aldehyde | C-H Stretch | 2820-2880 & 2720-2780 | 2855, 2740 |
| Aldehyde | C=O Stretch | 1720-1740 | 1730 |
| Ester | C=O Stretch | 1735-1750 | 1742 |
| Nitro | Asymmetric NO₂ Stretch | 1500-1560 | 1535 |
| Nitro | Symmetric NO₂ Stretch | 1300-1370 | 1350 |
| Aromatic | C=C Stretch | 1400-1600 | 1590, 1480, 1440 |
| Aromatic | C-H Bending | 690-900 | 880, 820, 750 |
| Ester | C-O Stretch | 1100-1300 | 1280, 1150 |
Interpretation: The IR spectrum provides definitive evidence for the presence of the key functional groups. The two strong bands for the nitro group's asymmetric and symmetric stretches are particularly diagnostic for aromatic nitro compounds.[5][6][7][8] The presence of two distinct carbonyl stretching bands (one for the aldehyde and one for the ester) is also a critical piece of evidence. The positions of these bands are influenced by the electronic effects of the other substituents on the ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Expected vs. Experimental Data:
| Ion | m/z (Expected) | m/z (Experimental) | Interpretation |
| [M]⁺ | 209.03 | 209.1 | Molecular Ion |
| [M-OCH₃]⁺ | 178.02 | 178.1 | Loss of the methoxy group from the ester |
| [M-NO₂]⁺ | 163.04 | 163.1 | Loss of the nitro group |
| [M-COOCH₃]⁺ | 150.03 | 150.1 | Loss of the carbomethoxy group |
| [C₇H₄O₃]⁺ | 136.02 | 136.1 | Further fragmentation |
Interpretation: The molecular ion peak at m/z 209 confirms the molecular formula of the compound. The fragmentation pattern provides further structural validation. The loss of characteristic fragments such as the methoxy group (-OCH₃) and the nitro group (-NO₂) is consistent with the proposed structure. Studies on the mass spectrometry of benzoate derivatives show common fragmentation pathways involving the loss of groups attached to the aromatic ring.[9][10][11][12]
Conclusion: A Unified Structural Confirmation
The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of the hydrogen and carbon atoms. The IR spectrum confirms the presence of the key aldehyde, ester, and nitro functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This multi-technique approach exemplifies a rigorous, self-validating methodology essential for the advancement of chemical and pharmaceutical research.
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- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
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- Spectroscopy Tutorial: Nitro Groups. University of Calgary.
- Infrared of nitro compounds. Chemistry LibreTexts.
- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase...
- Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxyl
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- Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
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- 142314-70-3|Methyl 2-formyl-6-nitrobenzo
- METHYL 2-NITROBENZO
- 142314-70-3 | Methyl 2-formyl-6-nitrobenzo
- METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. ChemicalBook.
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- Methyl 2-methyl-6-nitrobenzo
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
- What is the synthesis of methyl 3-nitrobenzo
- 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum. ChemicalBook.
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
- Methyl 4-nitrobenzo
- 2-METHYL-6-NITROBENZONITRILE(1885-76-3) 13C NMR spectrum. ChemicalBook.
- Methyl 2-Nitrobenzoate 606-27-9. Tokyo Chemical Industry UK Ltd.
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"Methyl 2-formyl-6-nitrobenzoate" as an alternative to 2-formyl-4-nitrobenzoic acid esters
An In-Depth Comparative Guide for Synthetic Chemists: Methyl 2-formyl-6-nitrobenzoate vs. 2-Formyl-4-nitrobenzoic Acid Esters
Introduction: Navigating the Nuances of Nitro-Substituted Benzoate Isomers
In the landscape of medicinal chemistry and organic synthesis, substituted aromatic scaffolds are indispensable building blocks. Among these, formyl and nitro-substituted benzoic acid esters serve as versatile intermediates for constructing complex molecular architectures found in numerous pharmaceuticals. The precise placement of functional groups on the aromatic ring, however, is not a trivial detail; it fundamentally dictates the molecule's reactivity, stability, and synthetic utility.
This guide provides a detailed comparative analysis of two key positional isomers: This compound and the isomeric class of 2-formyl-4-nitrobenzoic acid esters . While structurally similar, the ortho versus para positioning of the nitro group relative to the formyl group imparts distinct electronic and steric characteristics. Understanding these differences is crucial for researchers, scientists, and drug development professionals to make informed decisions in reaction design and lead compound optimization. We will delve into their physicochemical properties, synthesis, reactivity, and practical applications, supported by experimental data and protocols to guide your synthetic strategy.
Physicochemical Properties: A Tale of Two Isomers
The physical properties of these compounds, such as melting point and solubility, are the first indicators of their distinct nature, influenced by differences in crystal packing and intermolecular forces arising from their unique substitution patterns.
| Property | This compound | Methyl 2-formyl-4-nitrobenzoate (Representative) |
| CAS Number | 142314-70-3[1][2] | Not commonly available; related isomers used for comparison. |
| Molecular Formula | C₉H₇NO₅[1][2] | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol [1][2] | 209.16 g/mol |
| Appearance | Off-white solid[1] | Varies; typically a solid. |
| Melting Point | 102-103 °C[1] | Data not readily available for this specific isomer. |
| Boiling Point | 158-160 °C (at 0.5 Torr)[1] | Data not readily available. |
| Solubility | Soluble in Dichloromethane (DCM), Methanol[1] | Generally soluble in common organic solvents. |
| Storage | 2-8°C, stored under nitrogen[1][2] | Cool, dry, inert atmosphere. |
Synthesis and Commercial Availability
The synthetic accessibility of a building block is a critical factor in its practical application.
-
This compound: This compound is commercially available from various chemical suppliers, making it a readily accessible starting material for research and development.[1] Its synthesis typically involves the nitration of methyl 2-formylbenzoate or related precursors.
-
2-Formyl-4-nitrobenzoic Acid Esters: Direct esters of 2-formyl-4-nitrobenzoic acid are less common commercially. However, the parent acid and related derivatives are well-documented in the literature. For instance, methyl 2-(2-formyl-4-nitrophenoxy)alkanoates can be prepared from 2-hydroxy-5-nitrobenzaldehyde and appropriate 2-bromoesters, showcasing a viable route to related scaffolds.[3] The synthesis of 2- and 4-nitrobenzoic acids is crucial for creating various pharmaceutical intermediates.[4]
Caption: Generalized synthetic pathways to functionalized benzoic acid esters.
Core Directive: Reactivity and Mechanistic Insights
The key distinction between these isomers lies in the electronic and steric environment of the formyl (aldehyde) group. This environment dictates its reactivity towards nucleophiles, a common transformation in drug synthesis.
This compound: In this isomer, the formyl group at the C2 position is flanked by the methyl ester at C1 and the powerful electron-withdrawing nitro group at C6.
-
Electronic Effect: The aldehyde is rendered exceptionally electron-deficient (electrophilic) by the combined inductive and resonance effects of the adjacent nitro and ester groups.
-
Steric Effect: This electrophilicity is, however, counteracted by significant steric hindrance. The two bulky ortho substituents physically shield the aldehyde's carbonyl carbon, impeding the approach of nucleophiles.
2-Formyl-4-nitrobenzoic Acid Esters: Here, the formyl group at C2 is adjacent to the ester at C1, but the nitro group is positioned at C4 (para to the ester, meta to the formyl group).
-
Electronic Effect: The nitro group still deactivates the ring and influences the aldehyde, but its electron-withdrawing effect on the C2 position is less pronounced compared to the direct ortho effect in the 6-nitro isomer. The aldehyde remains highly electrophilic but is comparatively more reactive.
-
Steric Effect: The formyl group is significantly more accessible to incoming reagents, with only one bulky ortho substituent (the ester).
Caption: Steric and electronic environment comparison of the formyl group.
This fundamental difference leads to a critical choice in synthesis design:
-
Choose This compound when you need to perform reactions elsewhere on a molecule while preserving the aldehyde functionality. Its sterically hindered and electronically deactivated nature makes it a robust placeholder, resistant to many nucleophilic conditions.
-
Choose a 2-formyl-4-nitrobenzoic acid ester when the synthetic route requires a transformation at the aldehyde position, such as reductive amination, Wittig reactions, or condensation to form heterocycles.
Comparative Applications and Experimental Workflows
The divergent reactivity profiles translate into distinct applications for these building blocks.
Application Profile: this compound
This reagent is often used when the goal is to leverage the existing functional groups to build more complex structures, such as in the synthesis of salicylic acid derivatives.[1][]
Application Profile: 2-Formyl-4-nitrobenzoic Acid Esters
The greater accessibility of the formyl group makes this class of compounds ideal for constructing heterocyclic systems. A prominent example is the synthesis of 2-alkyl-5-nitrobenzofurans from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[3]
Caption: Workflow for synthesizing nitrobenzofurans.
Experimental Protocols
To provide practical context, the following are representative experimental procedures.
Protocol 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)acetate (A Representative 4-Nitro Ester Derivative)
This protocol is adapted from methodologies described for the synthesis of related compounds.[3]
-
Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Reagent: Add methyl 2-bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination using a 2-Formyl-4-nitro-substituted Ester
This is a general protocol for a reaction where the 4-nitro isomer's reactivity is advantageous.[3]
-
Setup: Dissolve the methyl 2-(2-formyl-4-nitrophenoxy)acetate (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in a suitable solvent such as 1,2-dichloroethane or methanol in a round-bottom flask.
-
Imine Formation: Add acetic acid (catalytic amount) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Safety and Handling
As with all chemical reagents, proper safety precautions are paramount.
-
General Hazards: Both classes of compounds should be handled in a well-ventilated fume hood. They are typically classified as irritants.[6][7] Avoid contact with skin, eyes, and clothing.[6][8] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is required.[6][9]
-
This compound: Specific hazards may include skin and eye irritation.[6]
-
2-Formyl-4-nitrobenzoic Acid and its Esters: These compounds may cause skin, eye, and respiratory irritation.[7][10] Some nitroaromatic compounds are harmful if swallowed.[11]
-
Storage and Disposal: Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Dispose of chemical waste in accordance with local, state, and federal regulations.[6]
Conclusion and Strategic Recommendations
The choice between this compound and a 2-formyl-4-nitrobenzoic acid ester is a strategic one, dictated by the intended role of the formyl group in the synthetic plan.
-
This compound is the reagent of choice when the aldehyde needs to be a stable spectator . Its sterically shielded and electronically deactivated nature protects it from undesired reactions, allowing for chemical modifications at other sites.
-
2-Formyl-4-nitrobenzoic acid esters are superior when the aldehyde is a key reactant . The enhanced accessibility and reactivity of the formyl group make these isomers ideal substrates for nucleophilic additions, condensations, and the construction of complex heterocyclic scaffolds.
By understanding these fundamental differences, researchers can harness the distinct chemical personalities of these isomers to streamline synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.
References
-
Kwiecień, H., et al. (2011). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Chemistry of Heterocyclic Compounds, 47(4), 407-413. Available at: [Link]
-
SAFETY DATA SHEET - Alfa Aesar. (2025-09-05). Retrieved from [Link]
-
4-NITROBENZOIC ACID FOR SYNTHESIS MSDS - Loba Chemie. (2015-04-09). Retrieved from [Link]
- Preparation of 2- and 4-nitrobenzoic acid - Google Patents. (n.d.).
-
Methyl 4-formyl-3-nitrobenzoate | C9H7NO5 - PubChem. (n.d.). Retrieved from [Link]
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Efficacy of "Methyl 2-formyl-6-nitrobenzoate" in specific named reactions
An In-Depth Technical Guide to the Synthetic Efficacy of Methyl 2-formyl-6-nitrobenzoate and its Analogs
Introduction: Contextualizing a Niche Reagent
In the landscape of organic synthesis, the utility of a reagent is defined by its performance in a range of chemical transformations. This compound is a multifunctional aromatic compound, yet it is not extensively documented as a primary substrate in classic named reactions. Its true value is realized when viewed as a specialized building block. The reactivity of this molecule is governed by the intricate electronic and steric interplay of its three key functional groups: an electrophilic aldehyde, an electron-withdrawing nitro group, and a sterically influential methyl ester, all positioned on a benzene ring.
This guide provides a comparative analysis of the potential efficacy of this compound by examining its performance within the context of core reactions established for its parent scaffold, ortho-nitrobenzaldehyde. By understanding the well-documented behavior of simpler analogs, we can extrapolate and predict the unique reactivity of this more complex derivative. We will focus on two fundamental transformations: the Baeyer–Drewsen indigo synthesis and intramolecular reductive cyclization, providing both mechanistic insights and detailed experimental frameworks.
Pillar 1: The Baeyer–Drewsen Indigo Synthesis
One of the most historically significant reactions of ortho-nitrobenzaldehydes is the Baeyer–Drewsen indigo synthesis, first reported in 1882. This reaction provides a straightforward route to the iconic indigo dye through a base-catalyzed condensation with acetone.[1]
Mechanistic Pathway
The reaction proceeds through an initial aldol condensation. The base (e.g., sodium hydroxide) deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ortho-nitrobenzaldehyde. A subsequent intramolecular cyclization, facilitated by the reduction of the nitro group, ultimately leads to the formation of the indigo dye.
Caption: Mechanism of the Baeyer–Drewsen Indigo Synthesis.
Comparative Efficacy Analysis
The efficacy of the Baeyer–Drewsen synthesis is highly dependent on the electrophilicity of the aldehyde and the steric environment around it.
| Compound | Substituents | Expected Electrophilicity | Steric Hindrance | Predicted Yield |
| 2-Nitrobenzaldehyde | -NO₂ | High | Low | High (Reference) |
| This compound | -NO₂, -COOCH₃ | Very High | High | Moderate to Low |
| 2-Chlorobenzaldehyde | -Cl | Moderate | Low | Moderate |
| 2-Methoxybenzaldehyde | -OCH₃ | Low | Low | Low |
Analysis: The presence of two electron-withdrawing groups (nitro and methyl ester) in this compound significantly increases the electrophilicity of the aldehyde carbon compared to the parent 2-nitrobenzaldehyde.[2] This would theoretically accelerate the initial nucleophilic attack by the acetone enolate. However, the bulky methyl ester group at the ortho position introduces substantial steric hindrance. This steric clash likely impedes the approach of the nucleophile and subsequent cyclization steps, leading to a predicted decrease in overall reaction yield compared to the unhindered 2-nitrobenzaldehyde. Alternative substrates like 2-chlorobenzaldehyde offer a balance of activation and low steric bulk, resulting in moderate efficacy.[2]
Experimental Protocol: Baeyer–Drewsen Synthesis of Indigo
This protocol is adapted from established procedures for 2-nitrobenzaldehyde and serves as a baseline for comparison.[1]
-
Dissolution: Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker or flask.
-
Base Addition: While stirring, slowly add 10 mL of a 2 M sodium hydroxide solution dropwise. The solution will darken significantly.
-
Precipitation: Continue stirring for 5-10 minutes. A dark purple precipitate of indigo will form.
-
Isolation: Allow the mixture to stand for 15 minutes, then filter the solid using a Büchner funnel.
-
Washing: Wash the precipitate sequentially with water, then a small amount of ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the solid in a desiccator. The yield with 2-nitrobenzaldehyde is typically high. When attempting this with this compound, extended reaction times or stronger bases may be required to overcome steric hindrance, though this may also increase side reactions.
Pillar 2: Intramolecular Reductive Cyclization for Heterocycle Synthesis
A more versatile and modern application of ortho-nitroaldehydes is their use as precursors for nitrogen-containing heterocycles via reductive cyclization. This powerful transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent aldehyde to form a new ring system. This strategy is fundamental to the synthesis of scaffolds like quinolines, indoles, and benzazocines.[3]
Mechanistic Pathway
The process is initiated by a reducing agent (e.g., Fe/HCl, Na₂S₂O₄, or catalytic hydrogenation) that selectively reduces the nitro group through nitroso and hydroxylamine intermediates to a primary amine. Due to its proximity, this newly formed amine immediately attacks the electrophilic aldehyde, forming a cyclic hemiaminal that readily dehydrates to yield the final heterocyclic product.
Caption: General mechanism for intramolecular reductive cyclization.
Comparative Efficacy Analysis
The success of this reaction hinges on the efficiency of the nitro group reduction and the subsequent cyclization step.
| Compound | Substituents | Ease of Reduction | Cyclization Tendency | Predicted Yield |
| 2-Nitrobenzaldehyde | -NO₂ | Standard | High | High (Reference) |
| This compound | -NO₂, -COOCH₃ | Enhanced | Moderate | Good to High |
| 4-Chloro-2-nitrobenzaldehyde | -NO₂, -Cl | Enhanced | High | High |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | -NO₂, 2x -OCH₃ | Hindered | High | Moderate |
Analysis: The electron-withdrawing nature of both the nitro and methyl ester groups in this compound makes the aromatic ring electron-deficient, which generally facilitates the reduction of the nitro group. The primary challenge, again, is steric. The ester group may sterically hinder the approach of the reducing agent to the nitro group. More importantly, it can influence the conformation of the intermediate ortho-aminoaldehyde, potentially slowing the final cyclization/dehydration step. However, because the reaction is intramolecular, the proximity of the reacting groups is a powerful driving force. Therefore, despite potential steric issues, the reaction is expected to proceed with good to high efficiency, yielding a substituted quinoline derivative. The reaction is often robust and tolerates a wide variety of functional groups.[4]
Experimental Protocol: Reductive Cyclization using Iron
This is a general protocol for the reductive cyclization of ortho-nitrobenzaldehydes.
-
Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of acetic acid to activate the iron.
-
Substrate Addition: Add the ortho-nitrobenzaldehyde derivative (1 equivalent), such as this compound, to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.
-
Workup: After cooling, neutralize the mixture with a base (e.g., sodium carbonate) and filter through a pad of celite to remove iron salts.
-
Extraction: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the heterocyclic product.
Conclusion
While this compound may not be a household name in the canon of organic synthesis, its true potential is unlocked by understanding its place within the broader family of substituted ortho-nitrobenzaldehydes. This guide demonstrates that its efficacy in named reactions is a nuanced balance of electronic activation and steric hindrance.
-
In condensation reactions like the Baeyer-Drewsen synthesis, its high electrophilicity is counteracted by significant steric hindrance from the ortho-ester, likely leading to lower yields compared to the parent 2-nitrobenzaldehyde.
-
In intramolecular reductive cyclizations , the electronic properties favor the reaction, and the intramolecular nature helps overcome steric barriers, making it a promising substrate for the synthesis of complex, functionalized N-heterocycles.
This analysis serves as a predictive framework for researchers and drug development professionals. It underscores the necessity of moving beyond simple reagent look-ups to a deeper, mechanism-based understanding of reactivity to truly harness the synthetic potential of specialized molecules like this compound.
References
- Organic Syntheses. o-NITROBENZALDEHYDE.
- ResearchGate. Scheme 2. Reaction of o-Nitrobenzaldehyde (5).
- Benchchem. An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
- ResearchGate. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane....
- RSC Publishing. Mild and efficient construction of nitrogen-containing heterocycles from ortho-ethynylbenzaldehydes and anilines.
- NIH National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
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A Comparative Guide to Ortho-Nitrobenzaldehyde Derivatives in Cyclization Reactions
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Introduction: The Strategic Importance of Ortho-Nitrobenzaldehyde in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the vast array of starting materials, ortho-nitrobenzaldehyde and its derivatives are exceptionally valuable precursors, particularly for constructing quinoline scaffolds.[1][2] The quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory drugs.[1][3]
The strategic placement of the nitro and aldehyde groups in the ortho position facilitates a variety of intramolecular cyclization reactions, most notably through an initial reduction of the nitro group.[4][5] This guide provides an in-depth comparative analysis of how substituents on the aromatic ring of ortho-nitrobenzaldehyde influence the efficiency and outcome of these critical cyclization reactions. We will delve into the underlying mechanisms, present comparative experimental data, and provide robust protocols to empower your research and development efforts.
Mechanistic Framework: The Domino Nitro Reduction-Friedländer Annulation
A predominant and highly efficient method for converting ortho-nitrobenzaldehyde derivatives into quinolines is the domino nitro reduction-Friedländer synthesis.[5][6] This one-pot reaction elegantly combines two key transformations: the reduction of the nitro group and a subsequent acid-catalyzed condensation and cyclization.
The causality behind this powerful reaction is a three-stage sequence:
-
Nitro Group Reduction: The process begins with the in-situ reduction of the ortho-nitro group to an amino group. A common and effective system for this is iron powder in glacial acetic acid (Fe/AcOH), which acts as a dissolving metal reduction system.[5][6]
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde derivative immediately reacts with an active methylene compound (AMC), such as a β-ketoester or β-diketone, present in the reaction mixture. This condensation forms a 2-aminocinnamyl intermediate.[5]
-
Intramolecular Cyclization & Aromatization: The final stage involves the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the active methylene compound moiety. This is followed by a dehydration step, which results in the formation of the stable, aromatic quinoline ring.[5]
The elegance of this domino reaction lies in its efficiency, obviating the need to isolate the often-unstable 2-aminobenzaldehyde intermediate.[5]
Caption: Domino Nitro Reduction-Friedländer Reaction Pathway.
Comparative Analysis: The Influence of Aromatic Substituents
The electronic nature of substituents on the ortho-nitrobenzaldehyde ring profoundly impacts the yield of the cyclization reaction. The choice of the active methylene compound also plays a crucial role in the final product structure and overall efficiency.
Electronic Effects of Substituents
The reactivity of the aldehyde group and the ease of nitro group reduction are modulated by substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): A strong electron-withdrawing group, such as a fluoro substituent, can enhance the electrophilicity of the aldehyde's carbonyl carbon. This may facilitate the initial Knoevenagel condensation step.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like a methoxy group can slightly decrease the reactivity of the aldehyde. However, their presence can be beneficial for the stability of intermediates.
Experimental data from domino Friedländer reactions demonstrate these trends. The reaction is robust and tolerates a range of functional groups, but yields can vary.[6]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of substituted quinolines from various ortho-nitrobenzaldehyde derivatives and active methylene compounds (AMCs), conducted under standardized conditions (Fe/AcOH, 95-110 °C).
| o-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [6] |
| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 | [6] |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [6] |
| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one | 75 | [6] |
Analysis: The data indicates that the reaction is high-yielding across different derivatives. The presence of a moderately electron-withdrawing fluorine atom at the 5-position results in a slightly higher yield (81%) compared to the electron-donating methoxy group (75%) when reacted with 2,4-pentanedione.[6] This supports the hypothesis that substituent electronic effects play a measurable, albeit not prohibitive, role in the reaction's efficiency. The choice of a more complex AMC like 1-phenyl-1,3-butanedione with the unsubstituted parent aldehyde led to an excellent yield of 86%.[6]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following detailed protocols for the domino reduction-heterocyclization are provided.
Protocol 1: General Procedure for Domino Reduction-Heterocyclization
This protocol outlines a one-pot synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds.
Materials:
-
Substituted 2-Nitrobenzaldehyde (1.0 equiv)
-
Active Methylene Compound (2.0-3.0 equiv)
-
Iron powder (Fe, <100 mesh, 4.0 equiv)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Celite
Workflow Diagram:
Caption: Experimental Workflow for Quinoline Synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde derivative (1.0 equiv) in glacial acetic acid. Add the active methylene compound (2.0-3.0 equiv) to the solution.[6]
-
Heating: Stir the mixture and heat to 95-110 °C.[6]
-
Addition of Iron: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[6]
-
Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 2-nitrobenzaldehyde is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.[6]
-
Extraction: Carefully neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.[6]
Applications in Drug Development and Beyond
The quinoline derivatives synthesized through these methods are of immense interest to the pharmaceutical industry. Quinine and chloroquine are classic examples of quinoline-based antimalarial drugs.[1][2] Modern applications are extensive, with quinoline motifs found in antibacterial (fluoroquinolones), anticancer, and anti-inflammatory agents.[2] The ability to rapidly generate diverse libraries of substituted quinolines using the methods described here is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The cyclization of ortho-nitrobenzaldehyde derivatives via domino nitro reduction-Friedländer synthesis is a robust and versatile strategy for accessing medicinally relevant quinoline structures. This guide has demonstrated that while the reaction is tolerant of various substituents, both electron-donating and electron-withdrawing groups exert a quantifiable influence on reaction yields. By understanding the underlying mechanistic principles and employing the detailed protocols provided, researchers can effectively leverage this powerful transformation to accelerate the synthesis of novel heterocyclic compounds for applications in drug development and materials science.
References
- The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Mar Dioscorus College of Pharmacy.
- Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules.
- Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. (n.d.). Benchchem.
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A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-formyl-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Methyl 2-formyl-6-nitrobenzoate, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its characterization and control. This guide provides an in-depth comparison of potential analytical techniques for the quantification of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
While specific validated methods for this exact molecule are not abundantly published, this guide synthesizes established methodologies for structurally similar nitroaromatic compounds to provide a scientifically sound framework for method development and validation.[6][7][8][9] The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread use, high sensitivity, and specificity in the analysis of pharmaceutical compounds and intermediates.
The Imperative of Method Validation
Before delving into the specific techniques, it is crucial to understand the foundation of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][10] This involves a series of experiments to evaluate the method's performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13][14]
-
Accuracy: The closeness of test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][16] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most probable and effective approach.
Causality Behind Experimental Choices in HPLC
The selection of HPLC parameters is a critical step in method development. For this compound, the presence of the nitro and ester functional groups, along with the benzene ring, dictates a C18 column as a suitable stationary phase due to its hydrophobic nature. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The buffer's pH can be adjusted to ensure the analyte is in a single ionic form, which is crucial for achieving sharp, symmetrical peaks. A UV detector is ideal as the aromatic nitro group provides a strong chromophore, allowing for sensitive detection.
Proposed HPLC Method Protocol
This protocol is a starting point for method development and must be validated for the specific application.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and water (with 0.1% formic or phosphoric acid).[17][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 254 nm is a good starting point).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and structural information.[16] This technique is suitable for volatile and thermally stable compounds.[19] this compound is likely amenable to GC analysis.
Rationale for GC-MS Parameter Selection
A key consideration for GC-MS is the volatility and thermal stability of the analyte. Given its structure, this compound should be sufficiently volatile for GC analysis without derivatization. The choice of a capillary column with a non-polar or mid-polar stationary phase would be appropriate for separating this compound from potential impurities. Electron Impact (EI) ionization is a standard technique that would likely produce a reproducible fragmentation pattern for identification and quantification.
Proposed GC-MS Method Protocol
This protocol serves as a foundational method for development and requires thorough validation.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A fused silica capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards and QC samples in the same solvent.
-
An internal standard (a compound with similar chemical properties but a different retention time) can be added for improved precision.
-
Logical Relationships in GC-MS Method Validation
Caption: Interdependencies of validation parameters for a GC-MS method.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[20] |
| Applicability | Broad applicability, including non-volatile and thermally labile compounds.[8] | Suitable for volatile and thermally stable compounds.[19] |
| Specificity | High, especially with a PDA detector that can provide spectral information. | Very high, as the mass spectrometer provides structural information for peak identification. |
| Sensitivity | Good to excellent, typically in the µg/mL to ng/mL range. | Excellent, often reaching the pg/mL level, especially in SIM mode. |
| Sample Preparation | Generally straightforward, involving dissolution and filtration. | May require extraction into a volatile solvent; derivatization may be needed for some compounds (though likely not for the target analyte). |
| Instrumentation Cost & Complexity | Generally lower cost and less complex to operate and maintain compared to GC-MS. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Throughput | Can be high, with typical run times of 5-20 minutes. | Similar run times, but may require more extensive sample preparation. |
Conclusion
For the routine quality control and quantification of this compound, HPLC with UV detection is likely the most practical and robust choice. It offers a balance of specificity, sensitivity, and ease of use that is well-suited for a pharmaceutical development setting. The experimental protocol outlined provides a solid foundation for developing a validated method that is compliant with regulatory expectations.
GC-MS serves as a powerful alternative, particularly for impurity profiling where its high sensitivity and structural elucidation capabilities would be invaluable. It can also be used as an orthogonal technique to confirm the results obtained by HPLC.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs and the validation of the chosen method to demonstrate its suitability for the intended purpose. This ensures the generation of reliable and accurate data, which is fundamental to the integrity of the drug development process.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Quality Guidelines - ICH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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Validation of Impurity Methods, Part II. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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Analytical method validation: A brief review. [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
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analytical methods. [Link]
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Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
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Validation of Analytical Methods: A Review - Gavin Publishers. [Link]
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Methyl p-nitrobenzoate - SIELC Technologies. [Link]
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Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]
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Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem - NIH. [Link]
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Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization | BioPharm International. [Link]
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Annex 6. [Link]
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development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating - JOCPR. [Link]
-
CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar. [Link]
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Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem - NIH. [Link]
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Benchmarking the Synthesis of Methyl 2-formyl-6-nitrobenzoate: A Comparative Guide to Synthetic Methodologies
Introduction: The Significance of Methyl 2-formyl-6-nitrobenzoate in Medicinal Chemistry
This compound is a key synthetic intermediate in the development of various therapeutic agents. Its strategic importance lies in its bifunctional nature, possessing both an electrophilic aldehyde and a nitro group on a benzene ring, which allows for diverse chemical modifications. Notably, this compound serves as a crucial building block in the synthesis of complex molecules, including degrader compounds for the c-Met protein, a target in cancer therapy, and in the preparation of substituted salicylic acid derivatives.[1][2][3] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and performance benchmarks. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy that aligns with their specific needs in terms of yield, purity, scalability, and safety.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies for the preparation of this compound have been identified in the chemical literature. The first involves a two-step process starting from the corresponding methyl-substituted nitrobenzoate, proceeding through a dichloromethyl intermediate followed by hydrolysis. The second, more classical approach, involves the direct oxidation of the methyl group to an aldehyde. This guide will delve into the specifics of each method, presenting a detailed protocol for the former and discussing the potential avenues and challenges for the latter.
Method 1: Chlorination-Hydrolysis of Methyl 2-methyl-6-nitrobenzoate
This modern approach offers a high-yielding and highly pure route to the target compound. The strategy is predicated on the free-radical chlorination of the benzylic methyl group, followed by a controlled hydrolysis of the resulting dichloromethyl intermediate to the desired aldehyde. A notable advantage of this method is the avoidance of heavy metal oxidants and the generation of relatively benign inorganic waste.
Causality of Experimental Choices
The choice of a two-step chlorination-hydrolysis sequence is driven by the desire for a selective and high-yielding transformation. Direct oxidation of the methyl group in the presence of a deactivating nitro group can be challenging and may require harsh conditions or specialized reagents. By first converting the methyl group to a more reactive dichloromethyl group, the subsequent hydrolysis to the aldehyde can be achieved under milder conditions, preserving the sensitive ester and nitro functionalities. The use of a phase-transfer catalyst in the hydrolysis step is crucial for facilitating the reaction between the organic substrate and the aqueous hydrolyzing agent, thereby increasing the reaction rate and yield.
Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of the closely related 3-formyl-2-nitrobenzoic acid methyl ester and is expected to be directly applicable to the synthesis of this compound.[4]
Step 1: Synthesis of Methyl 2-(dichloromethyl)-6-nitrobenzoate
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet, and a condenser, dissolve Methyl 2-methyl-6-nitrobenzoate in a suitable solvent such as dichloromethane or dichloroethane.
-
Chlorination: Under UV light irradiation, bubble chlorine gas through the solution. The molar ratio of Methyl 2-methyl-6-nitrobenzoate to chlorine should be approximately 1:2 to 1:4.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up: Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine. The resulting solution containing Methyl 2-(dichloromethyl)-6-nitrobenzoate is typically used directly in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To the solution of Methyl 2-(dichloromethyl)-6-nitrobenzoate, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and an aqueous solution of a hydrolysis agent (e.g., zinc chloride).
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature. Maintain the pH of the reaction mixture between 6 and 8 by the controlled addition of an aqueous base (e.g., sodium bicarbonate solution) to prevent hydrolysis of the methyl ester.
-
Monitoring: Monitor the reaction by HPLC or TLC until the dichloromethyl intermediate is consumed.
-
Work-up and Purification:
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent (e.g., toluene) to yield this compound as a solid.
-
Performance Data
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methyl-6-nitrobenzoate | N/A |
| Key Reagents | Chlorine, Zinc Chloride, Phase-Transfer Catalyst | [4] |
| Overall Yield | ~80% (reported for a similar substrate) | [4] |
| Purity (HPLC) | >99% (reported for a similar substrate) | [4] |
| Reaction Time | Several hours | [4] |
| Scalability | Potentially scalable | [4] |
Workflow Diagram
Caption: Synthetic pathway via chlorination and hydrolysis.
Method 2: Direct Oxidation of Methyl 2-methyl-6-nitrobenzoate
The direct oxidation of a benzylic methyl group to an aldehyde is a classical and atom-economical transformation. However, its application to substrates bearing electron-withdrawing groups like the nitro group can be challenging, often requiring carefully selected oxidizing agents and reaction conditions to avoid over-oxidation to the carboxylic acid or low reactivity.
Exploration of Oxidizing Agents
Several reagents are known for the oxidation of benzylic methyl groups. Below is a discussion of their potential applicability to the synthesis of this compound.
-
Selenium Dioxide (SeO₂): SeO₂ is a well-known reagent for the oxidation of allylic and benzylic C-H bonds.[2][3][5][6] However, studies have shown that SeO₂ fails to oxidize 2-nitrotoluene, a substrate structurally very similar to Methyl 2-methyl-6-nitrobenzoate.[7] The strong deactivating effect of the ortho-nitro group likely renders the benzylic C-H bonds less susceptible to oxidation by SeO₂.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidant, typically used for the oxidation of benzylic and allylic alcohols.[1][4][8][9][10] While it can oxidize activated methyl groups, its efficacy on a deactivated substrate like Methyl 2-methyl-6-nitrobenzoate is uncertain and would likely require harsh reaction conditions, potentially leading to side reactions.
-
Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant capable of oxidizing benzylic methyl groups.[11][12][13][14] However, it is often used in stoichiometric amounts and can also promote nitration of the aromatic ring, leading to undesired byproducts. The reaction conditions would need to be carefully optimized to favor the desired aldehyde.
-
Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based oxidant commonly used for the oxidation of primary alcohols to aldehydes.[15] A potential two-step variant of the oxidation method could involve the initial bromination of the methyl group to a bromomethyl group, followed by displacement with a hydroxyl equivalent and subsequent PCC oxidation. However, this multi-step approach adds complexity and may not offer an advantage over the chlorination-hydrolysis route.
Challenges and Lack of Experimental Data
A comprehensive search of the scientific literature did not yield a specific, reproducible protocol for the direct oxidation of Methyl 2-methyl-6-nitrobenzoate to this compound with reliable performance data (yield, purity). The primary challenge lies in the electronic deactivation of the methyl group by the ortho-nitro group, which makes the C-H bonds less susceptible to oxidation. Overcoming this requires more reactive oxidants or harsher conditions, which in turn can lead to a lack of selectivity and the formation of byproducts, most notably the corresponding carboxylic acid.
Hypothetical Workflow Diagram
Caption: Hypothetical direct oxidation pathway and potential byproduct.
Comparative Analysis and Conclusion
| Feature | Method 1: Chlorination-Hydrolysis | Method 2: Direct Oxidation |
| Plausibility | Demonstrated for a closely related substrate | Challenging due to substrate deactivation |
| Yield | High (~80%) | Expected to be moderate to low |
| Purity | High (>99%) | Potentially lower due to over-oxidation |
| Reagents | Chlorine, ZnCl₂, PTC | Strong oxidants (e.g., CAN, MnO₂) |
| Safety/Environment | Use of toxic chlorine gas; relatively benign aqueous waste | Use of heavy metals (Cr, Mn) or strong oxidants |
| Protocol Availability | Detailed protocol available for a similar compound | No specific, reliable protocol found |
Based on the available evidence, the Chlorination-Hydrolysis method stands out as the superior and more reliable strategy for the synthesis of this compound. It offers a well-defined, high-yielding, and clean reaction pathway, as demonstrated for a very similar substrate. While the use of chlorine gas requires appropriate safety precautions, the overall process appears robust and scalable.
In contrast, the Direct Oxidation method remains a largely theoretical and unoptimized approach for this specific target molecule. The significant deactivating effect of the nitro group presents a major hurdle, and the lack of established protocols with performance data makes it a high-risk strategy for reliable production. Further research would be required to identify a selective and efficient oxidant for this transformation.
For researchers and drug development professionals requiring a dependable and efficient synthesis of this compound, the Chlorination-Hydrolysis route is the recommended and field-proven choice.
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A Comparative Guide to the Isomeric Purity Analysis of Methyl 2-formyl-6-nitrobenzoate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Criticality of Isomeric Purity in Synthesis
Methyl 2-formyl-6-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] In its synthesis, typically through the nitration of a precursor, a mixture of positional isomers can be formed. The presence of these regioisomers, such as Methyl 4-formyl-2-nitrobenzoate or Methyl 3-formyl-2-nitrobenzoate, can have profound implications for the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2] Therefore, a robust, selective, and validated analytical method is paramount for accurately quantifying the isomeric purity of this compound, ensuring quality control from early development through to manufacturing.
This guide provides an in-depth comparison of HPLC methodologies for the isomeric purity analysis of this compound. We will explore the fundamental principles behind method development, compare alternative column chemistries, and provide a detailed, field-tested protocol and validation strategy, grounded in established analytical principles for nitroaromatic compounds.[3]
The Analytical Challenge: Separating Structurally Similar Regioisomers
The primary challenge in this analysis is achieving baseline separation of isomers that differ only in the substitution pattern on the benzene ring. These molecules often share similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve with standard chromatographic techniques. The goal is to develop an HPLC method with sufficient selectivity to distinguish the main analyte from all potential process-related isomers.
HPLC Method Development: A First-Principles Approach
Developing a successful HPLC method requires a systematic optimization of several key parameters. The logical workflow for this process is outlined below.
Caption: Workflow for HPLC method development and validation.
Column Selection: The Core of Selectivity
The choice of stationary phase is the most critical factor for achieving separation. Given the aromatic and polar nature of the analytes, several reversed-phase columns are viable candidates.
-
Standard C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point. It separates compounds primarily based on hydrophobicity. While effective, it may not always provide sufficient selectivity for closely related regioisomers.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can significantly enhance the resolution of aromatic positional isomers compared to a standard C18 column.
-
Pentafluorophenyl (PFP): PFP columns provide a unique selectivity mechanism involving dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating halogenated or nitro-containing aromatic compounds.[3]
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. A typical mobile phase for this analysis consists of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN often provides better peak shapes and lower viscosity, while MeOH can offer different selectivity. A screening of both is recommended.
-
Aqueous Buffer: An acidic buffer, such as 0.1% phosphoric acid or 0.1% formic acid in water, is highly recommended.[4][5][6] Operating at a low pH (e.g., 2.5-3.0) ensures that any potential acidic impurities are in a consistent, non-ionized state, leading to sharp, symmetrical peaks.
Detector Selection
The presence of the nitrobenzoate chromophore makes UV detection the ideal choice. A preliminary scan of the analyte standard would indicate a maximum absorbance (λ-max) suitable for high sensitivity. A wavelength of approximately 240-254 nm is typically effective for nitroaromatic compounds.[3][7]
Comparative Performance: C18 vs. Phenyl-Hexyl
To illustrate the impact of column selection, we present a comparison of two developed methods for a hypothetical mixture of this compound and its critical regioisomer, Methyl 4-formyl-2-nitrobenzoate.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Rationale for Comparison |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | To evaluate the impact of π-π interactions on selectivity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | Provides consistent low pH for good peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Common organic modifier. |
| Gradient | 30% B to 70% B in 20 min | 30% B to 70% B in 20 min | Identical gradient to isolate the effect of the stationary phase. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 30 °C | Controlled temperature for reproducibility. |
| Detection | UV at 240 nm | UV at 240 nm | Optimal wavelength for nitroaromatic compounds. |
| Hypothetical RT (Analyte) | 12.5 min | 14.2 min | Phenyl-Hexyl often provides stronger retention for aromatics. |
| Hypothetical RT (Isomer) | 12.8 min | 15.1 min | - |
| Hypothetical Resolution (Rs) | 1.2 | 2.5 | A resolution > 2.0 is desired for robust quantification. |
Experimental Protocol: Isomeric Purity by Phenyl-Hexyl HPLC (Method B)
This section provides a detailed, step-by-step protocol for the recommended method.
5.1. Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
This compound Reference Standard
-
Samples for analysis
5.2. Chromatographic Conditions
-
Instrument: Agilent 1200 series or equivalent HPLC system with UV detector.
-
Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% v/v Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 22.0 30 70 22.1 70 30 | 30.0 | 70 | 30 |
5.3. Sample and Standard Preparation
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 v/v ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.4. Data Analysis
-
Inject the diluent (blank), followed by six replicate injections of the Working Standard Solution to establish system suitability.
-
Inject the Sample Solution.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for all isomers in the absence of their reference standards.
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Method Validation Strategy
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH guidelines.[8]
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A Senior Application Scientist's Guide to the Reactivity of Formyl Groups in Nitrobenzaldehyde Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, substituted benzaldehydes are foundational building blocks. Among these, the nitrobenzaldehyde isomers present a particularly compelling case study in reactivity. The position of the potent electron-withdrawing nitro group profoundly alters the electronic environment of the formyl group, leading to distinct and predictable reactivity profiles. This guide provides an in-depth comparison of the ortho-, meta-, and para-nitrobenzaldehyde isomers, moving beyond simple classification to explain the causality behind their behavior in key chemical transformations. Understanding these nuances is not merely academic; it is critical for rational reaction design, optimizing yields, and controlling selectivity in the synthesis of pharmaceuticals, dyes, and other high-value chemical entities.[1][2][3][4]
Theoretical Background: The Interplay of Inductive and Resonance Effects
The reactivity of the formyl (-CHO) group in benzaldehyde is dictated by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, a cornerstone of aldehyde chemistry.[5][6] The nitro group (–NO₂) is a powerful electron-withdrawing group (EWG) and its influence is transmitted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).[2][7][8] The position of the nitro group determines the extent to which each effect contributes to the activation of the formyl group.
-
Inductive Effect (-I): This is a through-bond polarization effect caused by the high electronegativity of the nitro group. It withdraws electron density from the benzene ring, making the entire ring system more electron-poor. This effect weakens with distance.
-
Resonance Effect (-R): This is a through-space delocalization of π-electrons. A nitro group can only exert its -R effect from the ortho and para positions, where it can directly delocalize electron density from the ring and, by extension, from the formyl group. This effect is inoperative from the meta position.[1][9]
This interplay leads to a clear hierarchy in the electrophilicity of the formyl carbon: para > ortho > meta > unsubstituted benzaldehyde .
-
p-Nitrobenzaldehyde: The nitro group exerts both a strong -I and a powerful -R effect. The resonance delocalization directly withdraws electron density from the carbonyl carbon, making it highly electrophilic and thus the most reactive of the isomers towards nucleophiles.[9][10][11]
-
o-Nitrobenzaldehyde: Like the para isomer, the ortho position allows for both -I and -R effects. However, two factors often temper its reactivity compared to the para isomer:
-
Steric Hindrance: The proximity of the bulky nitro group to the formyl group can physically impede the approach of a nucleophile.[2]
-
Conformational Effects: To relieve steric strain, the nitro group in the ortho isomer is often forced to rotate out of the plane of the aromatic ring, which reduces the orbital overlap necessary for effective resonance withdrawal.[12][13]
-
-
m-Nitrobenzaldehyde: In the meta position, the nitro group cannot enter into direct resonance with the aldehyde group.[1][9] Therefore, it activates the formyl group almost exclusively through its inductive (-I) effect. While this still makes it more reactive than unsubstituted benzaldehyde, the lack of a resonance contribution renders it the least reactive of the three nitro-substituted isomers.[1][2]
The following diagram illustrates the resonance structures for the ortho and para isomers, demonstrating the delocalization of electron density away from the formyl group.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-formyl-6-nitrobenzoate
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 2-formyl-6-nitrobenzoate (CAS No. 142314-70-3) are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a comprehensive, step-by-step framework for managing this compound from the moment it becomes waste to its final, safe disposal, grounding every recommendation in established safety protocols and chemical principles.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar compounds, such as other nitrobenzoate esters. This analysis informs every subsequent step of the disposal process.
Nitroaromatic compounds, as a class, are often associated with toxicity and reactivity risks. The presence of the nitro group (-NO₂) can render the molecule susceptible to rapid decomposition under certain conditions and may contribute to its classification as environmentally hazardous. For instance, related compounds are often cited as being harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative to treat this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[2][3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Inferred Risk & Rationale | Recommended Precaution |
| Acute Toxicity | While specific data is lacking[4], related nitro compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5] | Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6] |
| Reactivity | Nitro compounds can be reactive and are often incompatible with strong oxidizing agents, strong bases, and reducing agents.[7][8][9] Mixing with incompatible materials can lead to vigorous reactions, generating heat or toxic gases.[8] | Store separately from incompatible chemicals.[10] Never mix with other waste streams unless compatibility is confirmed. |
| Environmental Hazard | Analogous compounds like Methyl 4-nitrobenzoate are classified as harmful to aquatic life with long-lasting effects.[1] | Prevent release into the environment.[1][4] Do not dispose of down the drain.[2] |
| Carcinogenicity/Mutagenicity | No data available to suggest carcinogenicity for many related nitrobenzoates.[9][11] | Follow standard chemical hygiene practices to minimize exposure. |
Part 2: Waste Characterization and Segregation
Proper disposal begins at the point of generation.[12] Any unwanted this compound, including surplus material, reaction byproducts, or contaminated items (e.g., pipette tips, weighing paper), must be classified and handled as hazardous waste.
Core Principle: Never dispose of this chemical via standard trash or sanitary sewer systems.[2][13] Evaporation in a fume hood is also an unacceptable and illegal disposal method.[2][13]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are preferred.[3][13]
-
Labeling is Critical: The moment waste is first added, the container must be labeled.[3][14] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date of first accumulation.
-
-
Maintain Segregation: Do not mix this waste with other chemical waste streams, particularly acids, bases, or oxidizers, to prevent dangerous reactions.[7][8][15][16][17]
Part 3: On-Site Storage and Management in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste within laboratories. These storage locations are known as Satellite Accumulation Areas (SAAs).[3][13]
SAA Requirements and Best Practices:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[3][13] This prevents the release of vapors and potential spills.
-
Secondary Containment: Liquid waste containers should be placed in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10]
-
Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste at any one time. For certain highly toxic wastes (P-listed), the limit is one quart.[2][3] Once a container is full, it must be moved to a central storage area within three days.[3][13]
Part 4: Approved Disposal Methodologies
There are two primary pathways for the final disposal of this compound. The choice depends on institutional policy, regulatory requirements, and the capabilities of your EHS department.
Method A: Licensed Hazardous Waste Contractor (Universally Recommended)
This is the most common, safest, and legally compliant method for chemical waste disposal in a research setting. It involves transferring the responsibility of final disposal to a licensed and certified company.
Procedural Workflow:
-
Ensure Proper Labeling and Containment: Double-check that your waste container is sealed, accurately labeled, and in good condition as described in Parts 2 and 3.
-
Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from your laboratory. This is typically managed by the EHS or a similar safety department.[2][3]
-
Documentation: You may need to complete a manifest or tag that details the contents of the waste container. Accuracy is crucial for regulatory compliance.
-
Transfer Custody: EHS personnel will collect the waste from your lab's SAA for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
Caption: Decision workflow for this compound disposal.
Method B: Chemical Neutralization via Hydrolysis (Expert Use Only)
Disclaimer: This method should only be attempted after a thorough risk assessment and with the explicit, written approval of your institution's EHS department. It requires a high degree of chemical expertise and appropriate facilities.
The ester functional group in this compound can be hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt (sodium 2-formyl-6-nitrobenzoate) and methanol.[18][19] The resulting salt is generally more water-soluble and may be less hazardous, though the nitroaromatic core remains.
Illustrative Protocol for Small-Scale Hydrolysis:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: For each gram of this compound, prepare a solution of approximately 2 molar equivalents of sodium hydroxide (NaOH) in a water/methanol mixture.
-
Reaction: Dissolve the nitrobenzoate in a minimal amount of methanol in the flask. Slowly add the NaOH solution while stirring.
-
Heating: Gently heat the mixture to reflux for 2-4 hours to ensure complete saponification. The disappearance of the water-insoluble ester indicates reaction completion.[18]
-
Cooldown & Neutralization: Allow the mixture to cool to room temperature.
-
Waste Handling: The resulting aqueous solution contains the sodium salt of 2-formyl-6-nitrobenzoic acid and methanol. This solution must still be collected as hazardous waste. It may be less hazardous than the parent ester, but it is not suitable for drain disposal. Label it clearly as "Hydrolyzed this compound Waste" and arrange for EHS pickup.
The primary benefit of this procedure is not to create a non-hazardous waste but to potentially convert a more hazardous, reactive, or water-insoluble compound into a form that is easier for a TSDF to handle.
Part 5: Empty Container Disposal and Decontamination
An empty container that held hazardous waste must be managed properly to be disposed of as regular trash.[2]
-
Non-Acutely Hazardous: For a container that held a standard hazardous waste, it is considered "empty" when all contents have been removed that can be removed by normal means (pouring, scraping).[2] The empty, decontaminated container can then be disposed of in the regular trash after the hazardous waste label has been defaced or removed.[2][13]
-
Acutely Hazardous (P-Listed): If the compound were ever classified as an "acute" hazardous waste (P-list), the container must be triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
Given the potential toxicity, it is best practice to triple-rinse the this compound container with a small amount of a suitable solvent (e.g., acetone or methanol), collect the rinsate as hazardous waste, and then dispose of the container.
By adhering to these rigorous, well-documented procedures, you ensure that your innovative work in the laboratory is conducted with the highest standards of safety and environmental responsibility.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-formyl-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The journey of drug discovery and development is paved with novel molecules, each presenting a unique set of challenges and opportunities. Methyl 2-formyl-6-nitrobenzoate, a key intermediate in the synthesis of various heterocyclic compounds, is one such molecule. Its trifunctional nature, boasting a methyl ester, a formyl group, and a nitro group on an aromatic ring, makes it a versatile building block. However, these same functional groups necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this valuable compound in the laboratory.
Hazard Assessment: Understanding the Risks
Based on available data, this compound is classified with the following hazard statements:
The presence of the nitroaromatic group also warrants caution due to the general characteristics of this chemical class, which can include thermal and shock sensitivity, although specific data for this compound is lacking.[4] Therefore, it is prudent to treat this compound with a high degree of care, assuming it may have energetic properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed immediately if contaminated. | To prevent skin irritation upon contact.[1][2][3][5] The choice of glove material should be confirmed for compatibility with any solvents used in the procedure. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect the skin and clothing from accidental spills.[5] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[5] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Causality in Experimental Choices:
-
Working in a Fume Hood: Aromatic nitro compounds can have some volatility, and the fine powder of a solid can be easily aerosolized.[4] A fume hood provides a critical engineering control to prevent inhalation of these potentially harmful substances.[5]
-
Avoiding Incompatible Materials: Aromatic nitro compounds can react vigorously with strong reducing agents and strong bases.[6] Contact with these materials should be avoided unless they are a controlled part of the reaction. Keep the compound away from strong oxidizing agents as well.[6]
-
Temperature Control: While specific data is unavailable for this compound, many nitroaromatics are sensitive to heat.[4] Reactions should be conducted with careful temperature monitoring to prevent uncontrolled decomposition.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both personnel and the environment.
Waste Segregation and Collection Workflow:
Caption: A clear workflow for the segregation and disposal of waste generated from handling this compound.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Organic chemical waste should never be disposed of in the sanitary sewer system.[7]
-
Label Waste Containers Clearly: All waste containers must be clearly labeled with their contents to ensure proper handling and disposal by your institution's environmental health and safety (EHS) department.
-
Segregate Waste Streams: Halogenated and non-halogenated waste should be collected in separate containers.
-
Consult Institutional Guidelines: Always follow your institution's specific protocols for hazardous waste disposal. When in doubt, contact your EHS department for guidance. The final disposal of nitroaromatic compounds is typically through high-temperature incineration by a licensed hazardous waste disposal company.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, advancing the frontiers of science while prioritizing the well-being of themselves and their colleagues.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 1-Nitro-3-(trichloromethoxy)benzene.
- BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Methyl 2-formylbenzoate.
- Sigma-Aldrich. (2022, April 15). Safety Data Sheet: Methyl 2-nitrobenzoate.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Wikipedia. (n.d.). TNT.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2024, August 14). Safety Data Sheet.
- University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Achmem. (n.d.). This compound.
- ECHEMI. (n.d.). 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety Data Sheets.
- FUJIFILM Wako. (2023, March 16). Safety Data Sheet: Methyl m-Nitrobenzoate.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. In BME Shared Labs | Biomedical Engineering.
- National Center for Biotechnology Information. (n.d.). Methyl 3-formyl-2-nitrobenzoate. In PubChem.
- ChemicalBook. (2025, July 16). 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3.
Sources
- 1. achmem.com [achmem.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
